molecular formula C8H12N2O B142743 6-Ethoxy-4-methylpyridin-3-amine CAS No. 142078-43-1

6-Ethoxy-4-methylpyridin-3-amine

カタログ番号: B142743
CAS番号: 142078-43-1
分子量: 152.19 g/mol
InChIキー: XVJLHVYJROTSAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Ethoxy-4-methylpyridin-3-amine (CAS 142078-43-1) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This pyridine-based amine is characterized by an ethoxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring, making it a valuable substituted pyridine derivative and a versatile chemical building block for synthetic organic chemistry . As a key synthetic intermediate , researchers utilize this compound in the development of more complex molecules for pharmaceutical and material science research. Its structure suggests potential for use in metal-organic catalysis or as a precursor in heterocyclic chemistry. The compound requires specific storage conditions, sealed in a dry environment at 2-8°C to maintain its stability and purity . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data and handle the material with appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-ethoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLHVYJROTSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565904
Record name 6-Ethoxy-4-methylpyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142078-43-1
Record name 6-Ethoxy-4-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142078-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 6-Ethoxy-4-methylpyridin-3-amine (CAS 142078-43-1)

[1][2][3][4]

Executive Summary

6-Ethoxy-4-methylpyridin-3-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting ion channels (e.g., TRPV4) and kinase signaling pathways. Characterized by an electron-rich aminopyridine core, it serves as a critical scaffold for introducing metabolic stability and lipophilic modulation via its ethoxy substituent. This guide provides a validated synthesis route, physical characterization, and handling protocols to ensure reproducibility in drug discovery workflows.

Chemical Identity & Physical Properties[1][3][5]

Nomenclature & Structure
  • IUPAC Name: 6-Ethoxy-4-methylpyridin-3-amine[1]

  • Alternative Names: 5-Amino-2-ethoxy-4-methylpyridine; 3-Amino-6-ethoxy-4-methylpyridine

  • CAS Number: 142078-43-1[1][2][3][4]

  • SMILES: CCOC1=CC(C)=C(N)C=N1

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
Physicochemical Data Table
PropertyValueSource/Estimation
Molecular Weight 152.19 g/mol Calculated
Appearance Off-white to pale yellow solidEmpirical Observation
Melting Point 63–66 °CSigma-Aldrich / Fluorochem
Boiling Point ~281 °C (Predicted)Chem. Prediction
LogP 1.56Predicted (Consensus)
pKa (Conj.[1] Acid) ~6.5–7.0Est.[5] (Pyridine Nitrogen)
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterEmpirical

Synthesis & Manufacturing Protocol

The synthesis of CAS 142078-43-1 typically follows a two-step sequence starting from 2-chloro-4-methyl-5-nitropyridine . This route is preferred for its scalability and the avoidance of unstable intermediates.[5]

Reaction Pathway Visualization

The following diagram illustrates the conversion of the chloronitro precursor to the final amine via nucleophilic aromatic substitution (

5

SynthesisRouteStart2-Chloro-4-methyl-5-nitropyridineIntermediate2-Ethoxy-4-methyl-5-nitropyridineStart->IntermediateStep 1: NaOEt, EtOHReflux, 2-4 h(S_NAr Mechanism)Product6-Ethoxy-4-methyl-pyridin-3-amine(CAS 142078-43-1)Intermediate->ProductStep 2: H2, Pd/CMeOH, RT(Catalytic Hydrogenation)

Figure 1: Two-step synthesis pathway from commercially available chloronitropyridine precursors.

Detailed Experimental Protocol
Step 1: Ethoxylation (

)

Objective: Displacement of the C2-chloro group with an ethoxide nucleophile.

  • Reagents: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), Sodium Ethoxide (1.2 eq), Anhydrous Ethanol (10 vol).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol under

      
       atmosphere.
      
    • Add 2-chloro-4-methyl-5-nitropyridine portion-wise at 0°C to control exotherm.

    • Warm to room temperature, then reflux for 3 hours. Monitor by TLC (Hex:EtOAc 4:1).[5]

    • Workup: Concentrate solvent, resuspend residue in water, and extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      , and concentrate.
    • Yield: Expect 85–92% of 2-ethoxy-4-methyl-5-nitropyridine (Yellow solid).

Step 2: Nitro Reduction

Objective: Selective reduction of the nitro group to the primary amine without cleaving the ether bond.[5]

  • Reagents: 2-Ethoxy-4-methyl-5-nitropyridine (1.0 eq), 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.[5]

    • Add Pd/C catalyst carefully under inert gas (Argon/Nitrogen) to prevent ignition.[5]

    • Purge system with

      
       and stir vigorously at RT for 4–6 hours.
      
    • Workup: Filter through a Celite pad to remove catalyst.[5] Concentrate the filtrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-50% EtOAc in Hexanes) to obtain the title compound.

    • Yield: Expect 75–85% of off-white crystals (MP: 63–66°C).

Applications in Drug Discovery[8][9][10]

Pharmacophore Utility

The 2-ethoxy-5-aminopyridine motif is a privileged scaffold in medicinal chemistry.

  • Lipophilicity Modulation: The ethoxy group increases lipophilicity (

    
     ~1.[5]5) compared to a methoxy or hydroxy group, improving blood-brain barrier (BBB) penetration or membrane permeability.
    
  • H-Bonding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the C3-amine acts as a donor, making it ideal for the hinge-binding region of kinase inhibitors.

Case Study: TRPV4 Antagonists

Patent literature (e.g., EP 3121177 B1) highlights the use of CAS 142078-43-1 in synthesizing spirocarbamate analogs for treating edema and pain.

Workflow Example:

  • Amine Activation: Reaction of CAS 142078-43-1 with phenyl chloroformate to form a carbamate intermediate.[5]

  • Coupling: Displacement of the phenoxy group by a spiro-amine core to generate the final urea/carbamate drug candidate.[5]

ApplicationWorkflowReagent6-Ethoxy-4-methyl-pyridin-3-amineActivationActivation:PhOCOCl / PyridineReagent->ActivationIntermediatePhenyl CarbamateIntermediateActivation->IntermediateCouplingCoupling:Spiro-amine / BaseIntermediate->CouplingFinalDrugTRPV4 Antagonist(Spirocarbamate)Coupling->FinalDrug

Figure 2: Application of CAS 142078-43-1 in the synthesis of TRPV4 antagonists.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2][5]
Eye Irritation H319Causes serious eye irritation.[2][5]
STOT-SE H335May cause respiratory irritation.[2][5]

Handling Protocols:

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The amine is sensitive to oxidation and may darken upon air exposure.[5]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[5]

References

  • Sigma-Aldrich. Product Specification: 6-Ethoxy-4-methylpyridin-3-amine (CAS 142078-43-1).[2][3] Retrieved from .[3]

  • GlaxoSmithKline. Combinations of TRPV4 Antagonists.[5] European Patent EP 3121177 B1, 2017.[5] (Describes the use of CAS 142078-43-1 as a starting material).

  • Fluorochem. Safety Data Sheet: 6-Ethoxy-4-methylpyridin-3-amine.[1][5] Retrieved from .[5]

  • Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.[5] (General methodology for aminopyridine synthesis).[5] Retrieved from .[5]

Structural Elucidation and Synthetic Utility of 3-Amino-6-ethoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide provides a comprehensive technical analysis of 3-amino-6-ethoxy-4-methylpyridine , a specialized heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors .

Nomenclature and Numbering

Confusion often arises regarding pyridine numbering. The user-supplied name ("3-amino-6-ethoxy...") implies a specific orientation often used in scaffold-based naming (e.g., relative to a core pharmacophore). However, according to IUPAC priority rules (Heterocycle N=1, substituents lowest locants), the systematic name is 5-amino-2-ethoxy-4-methylpyridine .

  • Position 1 (N): Pyridine Nitrogen (H-bond acceptor).

  • Position 2 (6): Ethoxy group (-OCH₂CH₃). Increases lipophilicity and provides electron donation via resonance.

  • Position 4: Methyl group (-CH₃).[1][2][3] Provides steric bulk and weak inductive donation.

  • Position 5 (3): Amino group (-NH₂).[1][4] Primary H-bond donor; key site for amide coupling.

Physicochemical Profile

The molecule exhibits a "push-pull" electronic system. The ethoxy group at C2 and the amino group at C5 are both electron-donating, significantly increasing the electron density of the pyridine ring compared to unsubstituted pyridine.

PropertyValue / PredictionCausality
Molecular Formula C₈H₁₂N₂O-
Molecular Weight 152.19 g/mol -
Predicted pKa (Pyridine N) ~6.5 - 7.0Elevated vs. pyridine (5.2) due to electron donation from -OEt and -NH₂.
Predicted LogP ~1.8Ethoxy and methyl groups enhance lipophilicity, aiding membrane permeability.
H-Bond Donors 1 (-NH₂)Critical for "hinge binding" in kinase domains.
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Pyridine N is the primary acceptor.

Synthetic Methodology

The synthesis of 3-amino-6-ethoxy-4-methylpyridine is best approached via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over direct nitration of the ethoxy-pyridine due to regioselectivity control.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic strategy relying on the lability of the C2-chlorine atom. Target Target: 5-Amino-2-ethoxy-4-methylpyridine Intermediate Intermediate: 2-Ethoxy-4-methyl-5-nitropyridine Target->Intermediate Reduction (H2/Pd or Fe/AcOH) Precursor Starting Material: 2-Chloro-4-methyl-5-nitropyridine Intermediate->Precursor SnAr Ethoxylation (NaOEt)

Detailed Experimental Protocol
Step 1: Ethoxylation via SₙAr

Objective: Install the ethoxy group at the C2 position by displacing the chlorine atom. The presence of the nitro group at C5 (para to the chlorine if we consider the conjugated system) activates the C2 position for nucleophilic attack.

  • Reagents: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (Anhydrous).

  • Protocol:

    • Dissolve 2-chloro-4-methyl-5-nitropyridine in anhydrous ethanol under an inert atmosphere (N₂).

    • Cool the solution to 0°C.

    • Add sodium ethoxide (21% wt in ethanol) dropwise over 15 minutes. Reasoning: Exothermic control prevents side reactions.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Concentrate the solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).[1][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][5]

    • Yield Expectation: 85-95% (Yellow solid).

Step 2: Selective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without cleaving the ether or reducing the pyridine ring.

  • Reagents: 2-Ethoxy-4-methyl-5-nitropyridine, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

  • Protocol:

    • Dissolve the intermediate from Step 1 in Methanol.

    • Add 10% Pd/C catalyst carefully (under N₂ flow to prevent ignition).

    • Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 2-6 hours.

    • Validation: Monitor disappearance of the nitro peak by LC-MS (M+H shifts from 183 to 153).

    • Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>95%).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery. The 3-amino-pyridine motif (using user numbering) often serves as the Hinge Binder .

Mechanism of Action (Kinase Binding)

In the ATP-binding pocket of kinases, the adenine ring of ATP forms specific hydrogen bonds with the hinge region backbone. 3-amino-6-ethoxy-4-methylpyridine mimics this interaction:

  • Pyridine Nitrogen (N1): Accepts a hydrogen bond from the backbone amide NH of the hinge.

  • Amino Group (C3-NH₂): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.

  • Ethoxy Group (C6-OEt): Projects into the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue), improving potency and solubility.

  • Methyl Group (C4-Me): Provides a steric twist or fills a small hydrophobic sub-pocket, often improving selectivity against other kinases.

Binding Mode Visualization (Graphviz)

BindingMode Figure 2: Schematic of the bidentate hydrogen bonding network in the kinase hinge region. Scaffold 3-Amino-6-ethoxy-4-methylpyridine (Ligand) Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Donor (-NH2 to C=O) Pocket Hydrophobic Pocket Scaffold->Pocket Hydrophobic Interaction (-OEt / -Me) Hinge->Scaffold H-Bond Acceptor (NH to Pyridine N)

[1]

Analytical Characterization Data (Predicted)

To validate the synthesis, the following spectral data should be obtained.

TechniqueSignalAssignment
¹H NMR (DMSO-d₆) δ 1.30 (t, 3H)Ethoxy -CH₃
δ 2.05 (s, 3H)C4-Methyl
δ 4.25 (q, 2H)Ethoxy -CH₂-
δ 4.80 (s, 2H, br)-NH₂ (Exchangeable)
δ 6.45 (s, 1H)C3-H (Aromatic, shielded by -OEt)
δ 7.55 (s, 1H)C6-H (Aromatic, deshielded by N)
LC-MS (ESI+) m/z 153.1[M+H]⁺ Ion

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine reactivity and SₙAr mechanisms).
  • PubChem Compound Summary. (2023). 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, J., et al. (2018). Design and Synthesis of Aminopyridine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for aminopyridine scaffold utility).

Sources

Technical Guide: Solubility Profile & Handling of 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 142078-43-1 Formula: C₈H₁₂N₂O Molecular Weight: 152.20 g/mol Document Type: Technical Whitepaper Version: 1.0

Executive Summary

6-Ethoxy-4-methylpyridin-3-amine is a functionalized aminopyridine intermediate critical in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its physicochemical behavior is governed by the interplay between the basic pyridine nitrogen, the hydrogen-bond donating primary amine, and the lipophilic ethoxy/methyl substituents.

This guide provides a comprehensive analysis of its solubility landscape, moving beyond simple "soluble/insoluble" binaries to explore thermodynamic behaviors, solvent selection for process chemistry, and purification strategies.

Key Insight: With a melting point of 63–66 °C and a calculated LogP of ~1.23, this compound exhibits a "Goldilocks" solubility profile—highly soluble in polar organic solvents, moderately soluble in aromatics (enabling high-temperature reactions), and sufficiently insoluble in aliphatic hydrocarbons to facilitate precipitation.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, one must understand the molecular forces at play.

PropertyValueImplication for Solubility
Melting Point 63–66 °CLow crystal lattice energy; implies facile dissolution in compatible solvents even at mild temperatures.
LogP (Calc) ~1.23Moderately lipophilic. Prefers organic phases over neutral water.
H-Bond Donors 1 (-NH₂)Capable of H-bonding with protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)High affinity for polar aprotic solvents (DMSO, DMF).
pKa (Pyridine N) ~6.0–7.0 (Est.)[1]Soluble in aqueous acid via protonation (salt formation).

Solubility Landscape

The following data synthesizes experimental observations from synthetic protocols (e.g., acylation in toluene) and structural structure-property relationships (QSPR) for aminopyridines.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for stock solutions.
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Solvent acts as H-bond donor to pyridine N and ether O. Excellent for reactions, though nucleophilic.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation of the lipophilic core. Preferred solvent for extraction from aqueous workups.
Aromatic Toluene, XyleneModerate (20–50 mg/mL @ RT)π-π stacking interactions. Solubility increases drastically with temperature (e.g., >100 mg/mL @ 80°C).
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Good general solubility. Ethyl Acetate is the prime candidate for crystallization when paired with hexanes.
Aliphatic Hexanes, Heptane, PentaneLow/Insoluble (<5 mg/mL)Lack of polar interactions makes these ideal "anti-solvents" for precipitation.
Aqueous Water (Neutral pH)Low Lipophilic substituents limit solubility.
Aqueous Acid 1M HCl, 1M H₂SO₄High Protonation of the pyridine nitrogen forms a highly soluble cation.
Thermodynamic Considerations

The relatively low melting point (63–66 °C) indicates that the enthalpy of fusion (


) is not prohibitively high. Consequently, increasing temperature yields a steep rise in solubility, particularly in "borderline" solvents like Toluene or Isopropyl Acetate. This characteristic is exploitable for purification:
  • Dissolution: Complete at 60–70 °C.

  • Recrystallization: Rapid precipitation upon cooling to 0–5 °C.

Practical Applications: Workflow Optimization

Solvent Selection for Synthesis
  • Acylation/Amidation: Use Toluene or DCM . Toluene allows for thermal acceleration (reflux) without rapid evaporation, while keeping the substrate in solution.

  • Nucleophilic Substitution (SₙAr): Use DMSO or DMF to maximize the nucleophilicity of the amine.

  • Pd-Catalyzed Coupling: 1,4-Dioxane or Toluene/Water biphasic systems work best due to the compound's compatibility with moderate polarity.

Purification Strategy (Recrystallization)

Since the compound is a solid with a distinct melting point, recrystallization is superior to chromatography for scale-up.

Recommended System: Ethyl Acetate / n-Heptane

  • Dissolve: Saturate the compound in Ethyl Acetate at 50 °C.

  • Filter: Remove insoluble particulates while hot (hot filtration).

  • Precipitate: Slowly add n-Heptane (anti-solvent) dropwise until slight turbidity persists.

  • Cool: Allow to cool to Room Temp, then 4 °C.

  • Harvest: Filter crystals and wash with cold 1:4 EtOAc:Heptane.

Experimental Protocol: Gravimetric Solubility Determination

Standardized protocol to validate solubility in a specific solvent system.[2]

Objective: Determine saturation concentration (


) at 25 °C.

Materials:

  • 6-Ethoxy-4-methylpyridin-3-amine (>500 mg)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter[2]

  • Scintillation Vials (20 mL)

  • Analytical Balance

Step-by-Step Procedure:

  • Preparation: Add 100 mg of compound to a vial.

  • Addition: Add solvent in 250 µL increments, vortexing for 30 seconds between additions.

  • Observation:

    • If fully dissolved, solubility is

      
       mg/mL.
      
    • If solid remains after 2 mL total solvent, proceed to saturation.

  • Saturation: Add excess solid (approx. 200 mg total) to 2 mL solvent. Cap and shake at 25 °C for 24 hours.

  • Filtration: Draw supernatant into a syringe and filter through 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.

  • Quantification: Weigh the vial with residue (

    
    ).
    

Visualization: Solubility Decision Tree

SolubilityWorkflow Compound 6-Ethoxy-4-methylpyridin-3-amine (CAS 142078-43-1) SolventType Select Solvent Class Compound->SolventType PolarProtic Polar Protic (MeOH, EtOH) SolventType->PolarProtic PolarAprotic Polar Aprotic (DMSO, DMF) SolventType->PolarAprotic Chlorinated Chlorinated (DCM, CHCl3) SolventType->Chlorinated Aromatic Aromatic (Toluene) SolventType->Aromatic Aliphatic Aliphatic (Hexane, Heptane) SolventType->Aliphatic Water Water (Neutral pH) SolventType->Water AcidicWater Acidic Water (pH < 4) SolventType->AcidicWater HighSol High Solubility (>100 mg/mL) Use for Reactions PolarProtic->HighSol PolarAprotic->HighSol Chlorinated->HighSol ModSol Moderate Solubility (Heat Required) Use for Recrystallization Aromatic->ModSol Insol Insoluble (<5 mg/mL) Use as Anti-Solvent Aliphatic->Insol Water->Insol SaltForm Soluble Salt (Pyridinium Cation) Use for Extraction AcidicWater->SaltForm

Figure 1: Solubility decision tree guiding solvent selection for synthesis, purification, and extraction based on solvent class.

References

Sources

Technical Guide: Substituted Aminopyridines in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold—specifically the 2-aminopyridine and its isomers—represents a "privileged structure" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics, particularly kinase inhibitors, stems from its dual capability: it functions as a robust hydrogen-bonding motif capable of mimicking the adenine ring of ATP, and it serves as a versatile bioisostere for guanidines and amides.

This guide analyzes the structural utility, synthetic accessibility, and pharmacological optimization of substituted aminopyridines. We focus on the 2-aminopyridine core as a hinge-binding element in oncology and its physicochemical optimization for oral bioavailability.

Part 1: The Pharmacophore & Mechanistic Basis

Electronic Architecture and Hinge Binding

The 2-aminopyridine moiety is defined by an endocyclic nitrogen (N1) and an exocyclic amino group (N-substituent). In physiological conditions, this system predominantly exists in the amino tautomer , although the imino tautomer can become relevant in specific binding pockets or solvent environments.

  • H-Bond Acceptor (N1): The pyridine nitrogen possesses a lone pair in an sp2 orbital, acting as a critical acceptor. In kinase inhibitors, this often accepts a hydrogen bond from the backbone amide NH of the "hinge" region (e.g., Met1160 in c-Met).

  • H-Bond Donor (Exocyclic NH): The amino group serves as a donor. When unsubstituted, it donates to the backbone carbonyl of the hinge residues (e.g., Pro1158 in c-Met).

  • pKa Modulation: The basicity of the ring nitrogen (pKa ~6.8 for 2-aminopyridine) allows for protonation at physiological pH, improving aqueous solubility—a critical parameter for oral drugs.

Bioisosterism

Substituted aminopyridines are classical bioisosteres for:

  • Guanidines: They retain the planar, bidentate H-bond character but with reduced basicity (pKa ~7 vs ~13), improving membrane permeability.

  • Amides: The 2-aminopyridine motif mimics the H-bond donor/acceptor pattern of an amide bond but offers greater metabolic stability against amidases.

Visualization: Structural Logic of the Scaffold

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic 2-aminopyridine kinase inhibitor.

SAR_Logic Core 2-Aminopyridine Core N1 Pyridine N1 (H-Bond Acceptor) Core->N1 NH2 Exocyclic Amine (H-Bond Donor) Core->NH2 C3 C3 Substituent (Selectivity/Hydrophobic) Core->C3 C5 C5 Substituent (Solubility/Potency) Core->C5 Target Kinase Hinge Region N1->Target Interacts with Backbone NH NH2->Target Interacts with Backbone C=O C3->Target Gatekeeper Residue Avoidance

Figure 1: Pharmacophore map of 2-aminopyridine in kinase hinge binding. The N1 and exocyclic amine form a characteristic bidentate interaction motif.

Part 2: Synthetic Strategies

Accessing highly substituted aminopyridines requires orthogonal strategies. While Nucleophilic Aromatic Substitution (SNAr) is classical, it is often limited to activated substrates (e.g., 2-fluoropyridines with electron-withdrawing groups). Modern drug discovery relies heavily on Palladium-catalyzed Buchwald-Hartwig amination for its broad scope.

Comparative Methodologies
FeatureSNAr (Classical)Buchwald-Hartwig (Modern)
Substrate Requirement Activated Halopyridine (e.g., 2-Cl-3-CN-pyridine)Unactivated Aryl Halides (e.g., 2-Cl-pyridine)
Electronic Bias Requires Electron-Withdrawing Groups (EWG)Tolerates EDG and EWG
Conditions High heat, strong baseMild heat, specific ligand/base combos
Scope Limited (Steric sensitivity)Broad (Sterically hindered amines possible)
Strategic Synthesis Workflow

The following workflow depicts the decision tree for synthesizing complex aminopyridines, highlighting the divergence based on substrate activation.

Synthesis_Workflow Start Target: Substituted 2-Aminopyridine Check Is the Pyridine Ring Electron Deficient? Start->Check SNAr Method A: S_NAr (Nucleophilic Substitution) Check->SNAr Yes Buchwald Method B: Buchwald-Hartwig Amination Check->Buchwald No Yes Yes (e.g., -NO2, -CN) Cond_A Reagents: Amine, Heat, Base (e.g., DIPEA, DMSO) SNAr->Cond_A Product Isolated Product Cond_A->Product No No (Neutral/Electron Rich) Cond_B Reagents: Pd(OAc)2/Pd2(dba)3, Ligand (BINAP/Xantphos), Base (Cs2CO3/NaOtBu) Buchwald->Cond_B Cond_B->Product

Figure 2: Synthetic decision tree for accessing substituted aminopyridines.

Part 3: Medicinal Chemistry Case Study

Crizotinib (Xalkori)

Crizotinib is a quintessential example of a drug utilizing the 2-aminopyridine scaffold to target the c-Met and ALK kinases.

  • Structure: 3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.

  • Role of Aminopyridine:

    • The 2-amino group and pyridine nitrogen form the critical H-bond donor-acceptor pair with the hinge region of the kinase (Pro1158/Met1160).[1]

    • The 3-position substituent (the chiral alkoxy group) is crucial. It locks the conformation and fills the hydrophobic pocket, enhancing selectivity for c-Met over other kinases.

    • The 5-position links to a pyrazole-piperidine tail, which extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Part 4: Experimental Protocols

Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

Context: This protocol is designed for coupling a sterically hindered primary amine to a deactivated 2-chloropyridine, a common bottleneck in lead optimization.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) - Selected for its wide bite angle, stabilizing the reductive elimination step.

  • Base: Cs2CO3 (1.5 equiv) - Mild base to prevent side reactions.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Reagent Loading: Add Pd2(dba)3, Xantphos, and Cs2CO3 to the vial. Cap and purge with Argon for 5 minutes.

  • Substrate Addition: Dissolve the 2-chloropyridine and the amine in anhydrous 1,4-dioxane (concentration ~0.2 M) and inject into the vial via syringe.

  • Reaction: Heat the block to 100°C. Monitor by LC-MS. Typically, conversion reaches >95% within 4-12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol: Kinase Inhibition Assay (FRET-based)

Context: Validating the binding affinity of the synthesized aminopyridine.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the aminopyridine compound in DMSO (3-fold dilutions, 10 points). Transfer to a 384-well plate.

  • Enzyme Addition: Add recombinant kinase (e.g., c-Met, 5 nM final) to the wells. Incubate for 15 minutes to allow compound-enzyme equilibrium.

  • Substrate Initiation: Add ATP (at Km concentration) and peptide substrate labeled with a fluorophore.

  • Detection: After 60 minutes, add detection reagent (EDTA-containing stop solution with a specific antibody if using TR-FRET). Measure fluorescence intensity.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.Link

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry.Link

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.Link

  • 4-Aminopyridine. Wikipedia.Link

  • Bioisosteres in Drug Design. Drug Hunter.Link

  • Crizotinib (Xalkori) Prescribing Information. Pfizer Medical.Link

Sources

Strategic Handling and Safety Profiling of 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the PDF

In drug discovery, the Safety Data Sheet (SDS) is often treated as a compliance checkbox. However, for functionalized heterocycles like 6-Ethoxy-4-methylpyridin-3-amine (CAS: 142078-43-1), the SDS contains the blueprint for reaction success and synthesis safety.

This aminopyridine derivative is a critical "privileged scaffold"—a bioisostere often employed in kinase inhibitor design to modulate solubility and lipophilicity (LogP ~1.23). Its dual functionality (nucleophilic amine + basic pyridine nitrogen) presents specific handling challenges regarding oxidative stability and regioselectivity.

This guide translates the raw SDS data into actionable laboratory protocols, ensuring both personnel safety and the integrity of this high-value intermediate.

Physicochemical Identity & Verification

Before introducing this reagent into a workflow, its identity must be validated. Commercial building blocks frequently degrade or contain regioisomeric impurities.

Core Data Table
PropertySpecificationOperational Note
Chemical Name 6-Ethoxy-4-methylpyridin-3-amineIUPAC
CAS Number 142078-43-1 Primary identifier for SDS search
Molecular Formula C₈H₁₂N₂O-
Molecular Weight 152.19 g/mol Use for stoichiometry calculations
Appearance Off-white to pale yellow solidDarkening indicates oxidation (N-oxide formation)
Melting Point 63–66 °CLow MP requires careful drying (avoid high vac >40°C)
Solubility DMSO, MeOH, DCM, EtOAcSparingly soluble in water; lipophilic nature
pKa (Calc) ~6.5 (Pyridine N), ~25 (Amine)Pyridine nitrogen is the primary proton acceptor
Quality Control Protocol (Self-Validating)

Do not assume vendor purity. Perform this rapid check upon receipt:

  • Visual Inspection: If the solid is brown/sticky, significant oxidation has occurred. Recrystallization (EtOAc/Hexane) may be required.

  • ¹H-NMR Validation:

    • Solvent: DMSO-d₆.

    • Diagnostic Signals: Look for the ethoxy triplet (~1.3 ppm) and quartet (~4.3 ppm), the methyl singlet (~2.1 ppm), and the broad amino protons (~4.5–5.0 ppm).

    • Impurity Check: Check for residual precursor (likely a nitropyridine or chloropyridine) which will shift aromatic signals downfield.

GHS Hazard Assessment & Toxicology

While many aminopyridines (e.g., 4-aminopyridine) are neurotoxic channel blockers (Acute Tox. 1/2), the 6-ethoxy substitution generally mitigates this potency, shifting the classification to "Harmful."[1] However, standard precautions for bio-active amines apply.

Hazard Classification (GHS)

Based on standard vendor SDS data (e.g., Sigma-Aldrich, Fluorochem).[1]

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

The "Aminopyridine Rule"

Expert Insight: Even if the SDS lists only "Harmful," treat all aminopyridines as potential potassium channel blockers until specific toxicology proves otherwise.

  • Symptoms of Exposure: Paresthesia (tingling) in extremities, excitability, or dizziness.

  • Permeation: Aminopyridines can penetrate skin. Standard latex gloves are insufficient.

Strategic Handling & Storage Protocols

Storage Logic: The Oxidative Threat

The electron-rich nature of the 3-amino group, combined with the pyridine ring, makes this molecule susceptible to:

  • Oxidation: Forming N-oxides or azo-dimers upon air exposure.[1]

  • Hygroscopicity: Absorbing water, which complicates stoichiometry in moisture-sensitive couplings (e.g., Buchwald-Hartwig).

Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8 °C).

  • Container: Amber glass (light sensitive).

Operational Workflow Diagram

The following diagram outlines the decision logic for handling this compound safely from receipt to reaction.

SafetyWorkflow Start Reagent Receipt: 6-Ethoxy-4-methylpyridin-3-amine VisualCheck Visual Inspection: Is it Off-White/Yellow? Start->VisualCheck Oxidized Status: Oxidized (Brown/Sticky) VisualCheck->Oxidized No Good Status: Acceptable VisualCheck->Good Yes Purify Action: Recrystallize (EtOAc/Hexanes) Oxidized->Purify Purify->VisualCheck Handling Handling Protocol: Fume Hood + Nitrile Gloves (Double) Good->Handling Weighing Weighing: Avoid Static (Use Anti-static Gun) Handling->Weighing Storage Storage: Argon flush, Parafilm, 4°C Weighing->Storage

Figure 1: Decision matrix for incoming quality control and handling of aminopyridine derivatives.

Emergency Response & Waste Management

In the event of exposure, the specific chemical properties dictate the response.

First Aid (Specific to Amines)
  • Eye Contact (H319): Rinse immediately with water for 15 minutes.[3] Do not use acidic neutralizing agents (this generates heat).

  • Skin Contact (H315): Wash with soap and water.[2][3][4] Avoid organic solvents (ethanol/acetone) as they may increase transdermal absorption of the pyridine.

  • Inhalation (H335): Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).[5]

Spill Cleanup[1][8]
  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

  • PPE: Wear a P95/P100 respirator, goggles, and double nitrile gloves.

  • Neutralization: While not strictly corrosive, treating the spill area with a dilute weak acid (e.g., 5% citric acid) after bulk removal can help neutralize residual amine traces on surfaces.

  • Disposal: Incineration is the only acceptable disposal method for nitrogen-containing heterocycles to prevent aquatic toxicity.

Sourcing & Digital Management[1]

To maintain a compliant chemical inventory, you must link the physical bottle to a live SDS. Do not rely on static PDFs stored locally, as regulations update frequently.

Verified SDS Repositories

Use the following sources to retrieve the most current SDS for CAS 142078-43-1 .

  • Primary Vendor (Sigma-Aldrich/MilliporeSigma): - Best for comprehensive toxicological data.[1]

  • Specialty Vendor (Fluorochem): - Best for specific UK/EU REACH compliance.[1]

  • PubChem (NIH): - Best for aggregating physical property data across sources.[1]

Digital Inventory Tip

When logging this chemical in your ELN (Electronic Lab Notebook):

  • Attach the specific batch COA (Certificate of Analysis).

  • Flag as "Temp Sensitive" and "Light Sensitive" to trigger automatic alerts for storage audits.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 142078-43-1. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridin-3-amine derivatives. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Qualification of 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Quality Qualification of 6-Ethoxy-4-methylpyridin-3-amine Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists[1]

Executive Summary

For drug development programs utilizing the aminopyridine scaffold, 6-Ethoxy-4-methylpyridin-3-amine (CAS: 142078-43-1) represents a critical intermediate.[1] While readily available in catalog quantities (mg to low g) for early-stage SAR (Structure-Activity Relationship) studies, transitioning to bulk procurement (kg scale) introduces significant supply chain risks.[1]

This guide addresses the dichotomy between "catalog availability" and "process scalability." It provides a technical roadmap for qualifying suppliers based on their synthetic capability, ensuring that the material you receive meets the stringent impurity profiles required for GMP downstream processing.

Part 1: Identity and Technical Specifications

Before initiating a sourcing request, it is imperative to align on the precise chemical identity. Ambiguities in CAS registry numbers often lead to the procurement of incorrect regioisomers or salt forms.

Chemical Identity[1][2][3]
  • IUPAC Name: 6-Ethoxy-4-methylpyridin-3-amine[1]

  • Alternate Name: 5-Amino-2-ethoxy-4-methylpyridine (based on numbering priority)

  • Primary CAS: 142078-43-1 (Free Base)[1]

  • Secondary CAS: 1150125-99-3 (Often associated with specific salt forms or database variants; verify by structure).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 152.19 g/mol [1]

The "Golden Standard" Specification

In a bulk sourcing scenario, a simple ">98% Purity" specification is insufficient. You must define the nature of the allowable impurities.

ParameterSpecificationRationale (Senior Scientist Insight)
Appearance Off-white to pale yellow solidAmines oxidize over time.[1] Dark brown/black indicates significant degradation.[1]
Purity (HPLC)

(a/a)
High purity is required to prevent side-reactions in subsequent coupling steps.[1]
Regioisomer Content

The 2-ethoxy-4-methyl-5 -amine vs. 3 -amine isomerism is a common synthetic pitfall.[1]
Water Content (KF)

Excess water can quench sensitive reagents (e.g., acid chlorides, isocyanates) in the next step.[1]
Residual Solvents Ethanol/Methanol

ppm
Solvents from the alkoxylation step must be removed.

Part 2: The Chemistry of Availability

To assess a supplier's capability, you must understand how the molecule is made. A supplier who cannot articulate their route is merely a trader, not a manufacturer.[1]

Dominant Synthesis Route (The "Nitro-Reduction" Pathway)

The most scalable industrial route typically involves nucleophilic aromatic substitution (


) followed by reduction.[1]
  • Precursor: 2-Chloro-4-methyl-5-nitropyridine (commercially available).[1][2]

  • Step 1 (Alkoxylation): Reaction with Sodium Ethoxide (

    
    ) in Ethanol. This installs the ethoxy group at the activated 2-position.
    
  • Step 2 (Reduction): Reduction of the nitro group to the amine using

    
     or 
    
    
    
    .
Synthetic Risk Factors[1][5]
  • Regioselectivity: If the supplier starts from the unfunctionalized 2-ethoxy-4-methylpyridine and attempts nitration, they will produce a mixture of 3-nitro and 5-nitro isomers.[1] Separating these at scale is costly and yield-destroying.[1] Prefer suppliers using the chloronitropyridine route.

  • Safety (Hydrogenation): Bulk reduction of nitro compounds is exothermic. Suppliers must demonstrate capability in handling energetic hydrogenations or stoichiometric reductions safely.[1]

Synthesis Workflow Visualization

SynthesisRoute Start 2-Chloro-4-methyl- 5-nitropyridine Reagent1 NaOEt / EtOH (SNAr Reaction) Start->Reagent1 Intermed Intermediate: 2-Ethoxy-4-methyl- 5-nitropyridine Reagent1->Intermed Reagent2 H2, Pd/C (Reduction) Intermed->Reagent2 Product Target: 6-Ethoxy-4-methyl- pyridin-3-amine Reagent2->Product Impurity Impurity Risk: Regioisomers if starting from non-halogenated precursor Product->Impurity QC Check

Figure 1: The preferred industrial synthesis pathway. Suppliers using this route avoid difficult regio-isomer separations.[1]

Part 3: Sourcing Strategy & Supplier Landscape

Availability is tiered.[1][3] Recognizing where a supplier sits in this hierarchy prevents project delays.[1]

Supplier Tiers[1]
TierSupplier TypeTypical ScaleLead TimeUse Case
Tier 1 Catalog Houses (e.g., Sigma-Aldrich, Fluorochem, Enamine)mg – 100g1–5 DaysReference standards, initial hit-to-lead synthesis.[1]
Tier 2 Boutique CROs (e.g., WuXi, Pharmablock, ChemScene)100g – 10kg4–8 WeeksFirst scale-up, GLP tox batch production.[1]
Tier 3 Bulk Manufacturers (Custom Synthesis)>10kg12+ WeeksGMP manufacturing for clinical trials.[1]
Sourcing Decision Logic[1]

Do not blindly send RFQs (Requests for Quotation). Use this logic to filter candidates.

SourcingLogic Req Requirement Definition (Qty, Purity, GMP?) Search Aggregator Search (SciFinder/MolPort) Req->Search Stock Stock Search->Stock Check In Stock > Required Qty? Tier1 Buy from Tier 1 (Catalog) Check->Tier1 Yes Tier2 Engage Tier 2 (Custom Synthesis) Check->Tier2 No Audit Technical Audit: Request Route of Synthesis (ROS) Tier2->Audit Decision Route Validation: Is it the Nitro-Reduction route? Audit->Decision Approve Approve Supplier & Order Sample Decision->Approve Yes Reject Reject: High Risk of Isomers Decision->Reject No

Figure 2: Decision tree for selecting a viable bulk supplier.

Part 4: Technical Qualification Protocols

As a scientist, you must validate the "Certificate of Analysis" (CoA) provided by the supplier. Trust, but verify.

Protocol: HPLC Purity & Identity Check

This method separates the target amine from likely precursors (nitro compounds) and hydrolysis byproducts (pyridinones).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    m).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Pass Criteria:

    • Main peak retention time matches reference standard (

      
       min).[1]
      
    • No single impurity

      
      .[1]
      
    • Absence of late-eluting non-polar peaks (indicative of unreduced nitro precursor).[1]

Protocol: Handling & Storage

Aminopyridines are prone to oxidation and can be hygroscopic.

  • Upon Receipt: Flush headspace with Argon/Nitrogen.[1]

  • Storage:

    
     is preferred for long-term storage; 
    
    
    
    is acceptable for active use.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54399211 (Related Structure Context).[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Nucleophilic displacements in substituted pyridine N-oxides (Mechanism of Ethoxylation).[1] J. Chem. Soc.[1][4] B, 1966, 1058-1061.[1][4] Retrieved from [Link][1]

Sources

Metabolic Stability of Ethoxy-Substituted Aminopyridines: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethoxy-substituted aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK2, bRAF), ion channel blockers, and GPCR ligands. While the ethoxy group provides critical hydrogen-bond acceptor properties and lipophilic contacts, it introduces significant metabolic liabilities.

This guide analyzes the metabolic fate of this moiety, specifically the competition between CYP450-mediated O-dealkylation and pyridine ring oxidation . It provides actionable structure-activity relationship (SAR) strategies to optimize half-life (


) and mitigate toxicity risks such as Time-Dependent Inhibition (TDI).

Part 1: Mechanistic Metabolism

Understanding the specific enzymatic pathways is prerequisite to rational optimization. The ethoxy-aminopyridine scaffold is subject to two primary "soft spot" attacks.

O-Dealkylation (Primary Clearance Route)

The most rapid clearance mechanism is oxidative O-dealkylation, typically catalyzed by CYP1A2, CYP2D6, or CYP2E1 depending on the lipophilicity and planar nature of the molecule.

  • Mechanism: Hydrogen Atom Transfer (HAT).[1][2]

  • Process: The CYP enzyme abstracts a hydrogen from the

    
    -carbon of the ethoxy group (
    
    
    
    ). This generates a carbon radical, which is rapidly hydroxylated to form a hemiacetal intermediate.[2]
  • Collapse: The unstable hemiacetal spontaneously collapses, releasing acetaldehyde and the corresponding hydroxypyridine/aminopyridinol .

  • Consequence: This dramatically alters the pharmacophore, often resulting in loss of potency (e.g., loss of the H-bond acceptor) and increased polarity, accelerating excretion.

Pyridine Ring Oxidation (Secondary Route)

The electron-rich nature of the aminopyridine ring makes it susceptible to direct oxidation.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the pyridine nitrogen to an N-oxide.

  • Ring Hydroxylation: Electrophilic attack on the aromatic ring, often ortho to the amino group.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of an ethoxy-substituted aminopyridine.

MetabolicPathway Parent Ethoxy-Aminopyridine (Parent Drug) Radical α-C Radical Intermediate Parent->Radical CYP450 (HAT) (-H•) NOxide Aminopyridine N-Oxide Parent->NOxide FMO/CYP (N-Oxidation) Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal OH Rebound Phenol Hydroxy-Aminopyridine (Inactive Metabolite) Hemiacetal->Phenol Spontaneous Collapse Acetaldehyde Acetaldehyde (Byproduct) Hemiacetal->Acetaldehyde Release QuinoneImine Reactive Quinone-Imine (Toxicity Risk) Phenol->QuinoneImine 2e- Oxidation (Bioactivation)

Figure 1: Divergent metabolic pathways of ethoxy-aminopyridines. The O-dealkylation pathway (top) leads to cleavage, while ring oxidation (bottom) can lead to reactive metabolites.

Part 2: Structural Optimization Strategies (SAR)

To improve metabolic stability without compromising potency, the following strategies should be applied iteratively.

Deuteration (Kinetic Isotope Effect)

Replacing hydrogen with deuterium at the metabolic soft spot increases the bond dissociation energy (C-D vs. C-H), slowing the rate-limiting HAT step.

  • Strategy: Synthesize the

    
    -ethoxy (
    
    
    
    ) or
    
    
    -ethoxy analogs.
  • Expectation: A Kinetic Isotope Effect (KIE) of

    
     is typical for O-dealkylation.
    
  • Caution: If O-dealkylation is blocked, "metabolic switching" may occur, shunting clearance to the N-oxidation pathway.

Fluorination

Fluorine acts as a bioisostere for hydrogen but is metabolically inert to CYP oxidation due to the strength of the C-F bond.

  • Modification: Convert

    
     to a difluoromethyl ether (
    
    
    
    ) or trifluoroethoxy group.
  • Impact: This completely shuts down O-dealkylation at that site. However, the electron-withdrawing nature of fluorine will lower the

    
     of the pyridine nitrogen and reduce lipophilicity (LogD), potentially affecting target binding.
    
Steric Shielding

Introducing steric bulk ortho to the ethoxy group can hinder the approach of the CYP heme iron-oxo species.

  • Modification: Methylation of the pyridine ring adjacent to the ethoxy group.

  • Impact: Increases

    
     but requires careful modeling to avoid clashing with the target protein's binding pocket.
    
Comparative Stability Data (Hypothetical SAR)

The table below summarizes the expected impact of these modifications based on literature trends for aminopyridines.

Analog StructureModificationPredicted Cl_int (µL/min/mg)Primary MetaboliteRisk Factor
Parent

High (>50)O-dealkylated phenolRapid Clearance
Deuterated

Medium (20-40)N-oxideMetabolic Switching
Fluoro-ethoxy

Low (<10)Ring oxidationReduced Potency (Electronic)
Difluoro-ether

Low (<10)Unchanged / N-oxideH-bond donor acidity change

Part 3: Safety & Toxicity Risks

Aminopyridines carrying alkoxy groups have a structural alert for Time-Dependent Inhibition (TDI) and mutagenicity.

Reactive Metabolite Formation

If the ethoxy group is removed (O-dealkylation), the resulting hydroxypyridine (which exists in equilibrium with the pyridone) can undergo further two-electron oxidation to form a quinone-imine or quinone-methide .

  • Mechanism: These electrophilic species can covalently bind to nucleophilic residues (Cys, Lys) on CYP enzymes, leading to irreversible inhibition (TDI).

  • Mitigation: Block the para-position relative to the amino group with a metabolic blocker (e.g., F, Cl, or

    
    ) to prevent quinone formation.
    

Part 4: Experimental Protocols

To validate stability and safety, use the following self-validating workflows.

Protocol: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.

  • Incubation:

    • Test System: 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).

    • Substrate: 1 µM test compound (final DMSO < 0.1%).

    • Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent peak.

    • Acceptance Criteria: Positive control (e.g., Verapamil) must show

      
       within 20% of historical mean. 
      
      
      
      of ln(concentration) vs time > 0.90.
Protocol: Reactive Metabolite Trapping

Objective: Detect formation of reactive quinone-imines.

  • Incubation: Follow the Microsomal Stability protocol but include trapping agents:

    • GSH (Glutathione): 5 mM (traps soft electrophiles).

    • KCN (Potassium Cyanide): 1 mM (traps hard electrophiles/iminium ions).

  • Analysis:

    • Search LC-MS data for Neutral Loss scans corresponding to GSH adducts (+307 Da) or CN adducts (+27 Da).

    • Trigger: If adducts are >1% of parent peak area, the compound is flagged for structural redesign.

Experimental Workflow Diagram

Workflow Compound Test Compound (Ethoxy-Aminopyridine) HLM Microsomal Stability (HLM/RLM + NADPH) Compound->HLM LCMS LC-MS/MS Analysis HLM->LCMS Analysis Data Analysis LCMS->Analysis Decision Stability Decision Analysis->Decision MetID Metabolite ID (GSH/CN Trapping) Decision->MetID High Clearance (Cl > 20) Advance Advance to PK Study Decision->Advance Low Clearance (Cl < 10) Redesign Structural Redesign (Deuteration/F-sub) MetID->Redesign Reactive Met Found Redesign->Compound New Analog

Figure 2: Screening cascade for assessing metabolic stability and reactive metabolite risks.

References

  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition.[1][3][4][5][6][7][8][9] Link

  • Palmer, C., et al. (2012).[10] Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2012). Metabolism-guided drug design. MedChemComm. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[10] Link

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 6-Ethoxy-4-methylpyridin-3-amine as the nucleophilic partner.[1]

This specific substrate presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The C4-methyl group is ortho to the C3-amine, significantly impeding the approach of the palladium center during the reductive elimination step.

  • Electronic Deactivation: While the 6-ethoxy group provides electron density, the pyridine nitrogen retains Lewis basicity, posing a risk of catalyst poisoning (coordination to Pd).

This protocol recommends the use of Fourth-Generation (G4) Palladacycle Precatalysts (specifically BrettPhos Pd G4 ) to overcome the steric energy barrier and ensure mono-arylation selectivity.[1]

Substrate Analysis & Mechanistic Considerations

Structural Properties[1]
  • Nucleophile: 6-Ethoxy-4-methylpyridin-3-amine[1]

  • Key Feature: The C4-Methyl group creates a "steric wall" protecting the amine.

  • Implication: Standard ligands (e.g., BINAP, dppf) often fail to promote reductive elimination, leading to stalled reactions or dehalogenation of the electrophile.

Catalyst Selection Logic

To couple this sterically demanding primary amine, the ligand must be bulky enough to force the Pd(II) intermediate into a geometry favorable for reductive elimination, yet electron-rich enough to facilitate oxidative addition.

ParameterRecommended SystemScientific Rationale
Ligand BrettPhos The large steric bulk (cyclohexyl groups) promotes reductive elimination in ortho-substituted amines.[1] High selectivity for primary amines prevents over-arylation.
Alternative RuPhos Use if the coupling partner (electrophile) is also extremely hindered or if secondary amine formation is observed.
Precatalyst Pd G4 Ensures a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures compared to Pd(OAc)₂/Ligand mixtures.

Standardized Protocol (1.0 mmol Scale)

Reagents & Materials
  • Amine: 6-Ethoxy-4-methylpyridin-3-amine (1.0 equiv, 152 mg)[1]

  • Electrophile: Aryl Bromide or Chloride (1.0 - 1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (1 - 3 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or LiHMDS (2.0 equiv) for base-sensitive substrates.[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Experimental Workflow

Step 1: Inert Gas Setup Ensure all glassware is oven-dried.[1] Evacuate and backfill the reaction vessel (Schlenk tube or vial) with Argon or Nitrogen three times.

Step 2: Solids Addition Under a positive pressure of inert gas, add:

  • BrettPhos Pd G4 (Start with 1 mol% for bromides, 3 mol% for chlorides).

  • 6-Ethoxy-4-methylpyridin-3-amine.[1]

  • Solid Aryl Halide (if liquid, add in Step 3).

  • NaOtBu (solid).[1]

Step 3: Solvent & Liquid Reagents Add anhydrous 1,4-Dioxane via syringe.[1] If the aryl halide is liquid, add it now.

Step 4: Reaction Seal the vessel. Heat to 90°C (for bromides) or 100-110°C (for chlorides).[1] Stir vigorously (800+ rpm) to ensure mass transfer, as NaOtBu is sparingly soluble.[1]

  • Checkpoint: Monitor by LCMS at 2 hours. Full conversion is typically reached by 4-6 hours.[1]

Step 5: Workup Cool to room temperature. Filter the mixture through a pad of Celite eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Visualization: Experimental Logic & Optimization[1]

The following diagram illustrates the decision-making process for optimizing the coupling of this specific aminopyridine.

OptimizationLogic Start Start: 6-Ethoxy-4-Me-Pyridine-3-NH2 + Aryl Halide CheckHalide Identify Electrophile Start->CheckHalide Br Aryl Bromide CheckHalide->Br Cl Aryl Chloride CheckHalide->Cl Cat1 BrettPhos Pd G4 (1 mol%) Base: NaOtBu Temp: 90°C Br->Cat1 Cat2 BrettPhos Pd G4 (3 mol%) Base: NaOtBu Temp: 110°C Cl->Cat2 CheckResult LCMS Checkpoint (2 hrs) Cat1->CheckResult Cat2->CheckResult Issue1 Problem: Low Conversion? CheckResult->Issue1 Stalled Issue2 Problem: Functional Group Hydrolysis? CheckResult->Issue2 Side Rxn Sol1 Switch to RuPhos Pd G4 (Better for sterics) Issue1->Sol1 Sol2 Switch Base to Cs2CO3 or K3PO4 (weaker base) Issue2->Sol2

Caption: Decision tree for optimizing conditions based on electrophile type and reaction checkpoints.

Critical Troubleshooting (Self-Validation)

Catalyst Poisoning

Pyridines can coordinate to the Pd center, displacing the phosphine ligand and shutting down the cycle.

  • Sign: Reaction turns black (Pd precipitation) immediately upon heating with no product formation.[1]

  • Solution: Increase catalyst loading to 5 mol% or switch to tBuBrettPhos Pd G4 , which forms a tighter chelate and is more resistant to displacement.

Protodehalogenation

The aryl halide is reduced to the arene (Ar-H) instead of coupling.

  • Cause: The reductive elimination is too slow due to the steric clash between the C4-methyl on the pyridine and the aryl halide.

  • Solution:

    • Switch to RuPhos , which has a smaller "pocket" than BrettPhos but excellent activity for hindered substrates.

    • Lower the temperature to 80°C and extend reaction time to favor coupling over beta-hydride elimination/reduction.

Base Sensitivity

If the electrophile contains esters, nitriles, or halogens that are sensitive to strong bases:

  • Protocol Shift: Replace NaOtBu with Cs₂CO₃ (3.0 equiv) .

  • Solvent Shift: Switch from Dioxane to t-Amyl Alcohol . The higher solubility of carbonate bases in t-Amyl alcohol facilitates the reaction without the aggression of tert-butoxide.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science.

    • Relevance: Establishes BrettPhos as the primary ligand for hindered primary amines.
  • Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Fourth-Generation Palladacycle Precatalysts.[1] Chemical Science.

    • Relevance: Defines the G4 prec
  • Maiti, D., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[1] Journal of Organic Chemistry.

    • Relevance: Provides specific precedent for coupling ortho-substituted aminopyridines using RuPhos and BrettPhos.
  • Sigma-Aldrich (Merck). User Guide for Buchwald-Hartwig Amination.[1]

    • Relevance: General operating parameters and solvent comp

Sources

Application Notes & Protocols: Synthesis of Substituted Azaindoles via Electrophilic Cyclization of 3-Amino-4-methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azaindoles, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), represent a privileged heterocyclic scaffold in medicinal chemistry and drug development due to their structural similarity to indoles and unique physicochemical properties imparted by the pyridine nitrogen. This application note provides a detailed guide for the synthesis of functionalized 6-azaindoles through a formal electrophilic [4+1] cyclization of 3-amino-4-methylpyridine derivatives. We delve into the mechanistic rationale, provide a robust and scalable experimental protocol, and discuss the scope and limitations of this powerful transformation. This guide is intended for researchers and scientists engaged in synthetic organic chemistry and pharmaceutical development.

Part 1: Introduction & Strategic Overview

The synthesis of azaindole cores is a significant challenge in heterocyclic chemistry. Traditional methods often require pre-functionalized substrates or harsh reaction conditions. The direct cyclization of readily available aminopyridines offers a more efficient and atom-economical route. The strategy detailed herein focuses on the reaction of 3-amino-4-methylpyridines with highly electrophilic reagents, such as trifluoroacetic anhydride (TFAA), to induce a cyclization cascade that forms the fused pyrrole ring.[1][2]

This approach is particularly valuable as it allows for the rapid construction of complex azaindoles bearing electron-withdrawing groups, which are often sought after in drug discovery programs to modulate metabolic stability and target engagement.

Mechanistic Rationale

The reaction is proposed to proceed through a multi-step sequence initiated by the acylation of the exocyclic amino group of the 3-amino-4-methylpyridine. The high electrophilicity of TFAA is crucial for this initial step. Subsequent steps involve the activation of the 4-methyl group, which acts as the carbon source for the fifth atom of the newly formed pyrrole ring.

The key mechanistic steps are outlined below:

  • N-Acylation: The primary amino group attacks the electrophilic carbonyl of TFAA.

  • Enamine/Ene-amide Formation: A subsequent deprotonation of the 4-methyl group, facilitated by its activated benzylic-like position, forms a reactive enamine or ene-amide intermediate.

  • Intramolecular Cyclization: The enamine attacks an acylated nitrogen or another electrophilic center, leading to the formation of the five-membered ring.

  • Aromatization: Elimination of water or other small molecules drives the formation of the aromatic azaindole core.

This sequence represents a formal [4+1] cyclization, where four atoms are provided by the C2-C3-N-C4 fragment of the pyridine and one atom is provided by the 4-methyl group.

Mechanism_Azaindole_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Methyl Group Activation cluster_2 Step 3: Cyclization cluster_3 Step 4: Aromatization Start 3-Amino-4-methylpyridine + TFAA Acylated N-Trifluoroacetyl Intermediate Start->Acylated Nucleophilic Attack Enamine Ene-amide Tautomer Acylated->Enamine Deprotonation (Tautomerization) Cyclized Cyclized Intermediate (Dihydropyrrolopyridine) Enamine->Cyclized Intramolecular Nucleophilic Attack Product 2-CF3-3-COCF3-6-Azaindole Cyclized->Product Dehydration/ Elimination Workflow_Azaindole_Synthesis Setup 1. Reaction Setup Dissolve 3-amino-4-methylpyridine in anhydrous DCM under N2. Cool to 0 °C. Addition 2. Reagent Addition Add TFAA dropwise via syringe over 15-20 min. Setup->Addition Reaction 3. Reaction Allow to warm to room temp. Stir for 12-24 hours. Monitor by TLC/LC-MS. Addition->Reaction Quench 4. Workup: Quenching Cool to 0 °C. Carefully quench with sat. NaHCO3. Reaction->Quench Extract 5. Workup: Extraction Extract with EtOAc (3x). Combine organic layers. Quench->Extract Wash 6. Workup: Washing Wash with brine. Dry over Na2SO4. Extract->Wash Concentrate 7. Concentration Filter and concentrate under reduced pressure. Wash->Concentrate Purify 8. Purification Purify crude product by silica gel chromatography. Concentrate->Purify

Sources

Optimization of Amide Bond Formation for Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 6-Ethoxy-4-methylpyridin-3-amine

Executive Summary

The Challenge: The coupling of 6-Ethoxy-4-methylpyridin-3-amine presents a classic "push-pull" conflict in organic synthesis. While the 6-ethoxy group functions as an Electron Donating Group (EDG), theoretically increasing the nucleophilicity of the C3-amine, the C4-methyl group exerts significant steric pressure. This "ortho-effect" blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on standard activated esters, rendering common reagents (EDC/NHS, HBTU) sluggish or ineffective.

The Solution: This guide moves beyond standard peptide coupling protocols. We prioritize reagents that minimize the transition state volume (e.g., T3P ) or utilize superior leaving groups with anchimeric assistance (e.g., HATU/HOAt ).

Substrate Analysis & Mechanistic Insight[1][2]
2.1 Chemical Profile[1][2][3][4]
  • Target: 6-Ethoxy-4-methylpyridin-3-amine

  • Electronic State: The pyridine nitrogen is electron-withdrawing, typically deactivating the ring. However, the 6-ethoxy substituent provides resonance donation (

    
     effect), raising the HOMO energy of the amine lone pair.
    
  • Steric State: The C4-methyl group is the rate-limiting factor. It creates a steric wall adjacent to the nucleophilic center, preventing the approach of bulky electrophiles.

2.2 Visualizing the Steric Clash

The following diagram illustrates the kinetic barrier introduced by the C4-methyl group during the tetrahedral intermediate formation.

StericClash Amine 6-Ethoxy-4-methylpyridin-3-amine (Nucleophile) TS Tetrahedral Intermediate (High Energy State) Amine->TS Nucleophilic Attack Acid Activated Carboxylic Acid (Electrophile) Acid->TS Product Desired Amide TS->Product Collapse Methyl C4-Methyl Group (Steric Block) Methyl->TS Destabilizes TS (Increases Activation Energy)

Figure 1: Kinetic barrier visualization. The C4-methyl group destabilizes the transition state, requiring high-energy activation methods.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the protocol based on your specific scale and the nature of the carboxylic acid partner.

DecisionTree Start Start: Coupling 6-Ethoxy-4-methylpyridin-3-amine CheckAcid Is the Carboxylic Acid Partner Sterically Hindered? Start->CheckAcid NoHind No (Linear/Small Acid) CheckAcid->NoHind No YesHind Yes (Secondary/Tertiary Carbon) CheckAcid->YesHind Yes MethodA Method A: HATU/DIPEA (Fastest, High Yield) NoHind->MethodA CheckScale Scale of Reaction? YesHind->CheckScale SmallScale Discovery (<100 mg) CheckScale->SmallScale LargeScale Process (>1 g) CheckScale->LargeScale SmallScale->MethodA If Acid is Moderate MethodC Method C: Ghosez's Reagent (Acid Chloride Activation) SmallScale->MethodC If Acid is Unreactive MethodB Method B: T3P/Pyridine (Low Epimerization, Clean Workup) LargeScale->MethodB Preferred

Figure 2: Strategic decision tree for selecting the optimal coupling condition.

Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard" for Discovery)

Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), effectively "pulling" the amine in, which is critical for overcoming the steric block of the C4-methyl group.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-Ethoxy-4-methylpyridin-3-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester.

    • Note: Pre-activation is crucial. Adding the hindered amine too early can lead to competition for the HATU.

  • Add 6-Ethoxy-4-methylpyridin-3-amine (1.1 equiv).

  • Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS after 2 hours. If conversion is <20%, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Method B: T3P (Propylphosphonic Anhydride) (The "Scalable" Route)

Why T3P? T3P (supplied as 50% in EtOAc/DMF) is less prone to explosive hazards than HOBt/HOAt and produces water-soluble byproducts. It is exceptionally good for low-nucleophilicity amines because it acts as a water scavenger, driving the equilibrium.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-Ethoxy-4-methylpyridin-3-amine (1.2 equiv)

  • T3P (50% solution in EtOAc) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (0.5 M).

  • Add Pyridine (3.0 equiv).

    • Critical: Pyridine acts as both base and acylation catalyst.[5]

  • Cool to 0°C (optional, but recommended to reduce impurities).

  • Dropwise add T3P solution (2.0 equiv).

  • Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If the reaction stalls, T3P allows for heating up to 80°C (if using EtOAc/Toluene mix) without significant decomposition.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then NaHCO3.

Method C: Ghosez’s Reagent (For Extremely Difficult Acids)

Mechanism: Converts the acid to an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine. This creates the smallest possible electrophile (Cl-), minimizing steric clash.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours until acid is consumed (check by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).

  • In a separate flask, dissolve 6-Ethoxy-4-methylpyridin-3-amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

  • Cannulate the acid chloride solution into the amine solution dropwise at 0°C.

  • Warm to RT.

Data Summary & Troubleshooting
VariableHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reaction Rate Fast (2-6 h)Slow (12-24 h)Very Fast (<1 h once activated)
Steric Tolerance HighVery HighMaximum
Epimerization Risk ModerateVery LowHigh
Purification Requires Column (removes urea)Extraction often sufficientExtraction sufficient
Cost HighLow/ModerateModerate

Troubleshooting Guide:

  • Problem: Low conversion (<10%).

    • Fix: The C4-methyl is blocking attack. Switch to Method C (Acid Chloride) or add DMAP (0.1 equiv) to Method A/B to generate the highly reactive N-acylpyridinium intermediate.

  • Problem: N-acylation of the Pyridine Ring (Formation of Pyridinium salt).

    • Fix: This is rare due to the ethoxy group directing reactivity to the amine, but if observed, ensure the reaction pH is kept basic (use DIPEA/Pyridine) to keep the ring nitrogen deprotonated and less electrophilic.

References
  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions.
  • Bachem. "Peptide Coupling Reagents Guide."

  • Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P)."

Sources

Application Note: 6-Ethoxy-4-methylpyridin-3-amine as a High-Efficiency Scaffold in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Fragment Profile[1]

Executive Summary

This guide details the operational workflow for deploying 6-Ethoxy-4-methylpyridin-3-amine as a seed fragment.[1][2][3] While simple in structure, this molecule represents a "privileged scaffold" in kinase and GPCR drug discovery due to its dual hydrogen-bond donor/acceptor motif and distinct hydrophobic vectors.[1][3] This note moves beyond basic properties to provide a rigorous protocol for biophysical validation, structural characterization, and chemical elaboration.

Physicochemical Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure sufficient chemical space remains for optimization. 6-Ethoxy-4-methylpyridin-3-amine is an exemplary Ro3 fragment.[2][3]

Table 1: Physicochemical Properties

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 152.19 Da< 300 DaPass Allows significant mass addition during "growing" phase.[1][2][3]
cLogP ~1.23< 3Pass Optimal lipophilicity for membrane permeability without aggregation risks.[1][2][3]
H-Bond Donors 1 (NH₂)≤ 3Pass Critical anchor point (e.g., Hinge region interaction).[1][2][3]
H-Bond Acceptors 3 (N, O)≤ 3Pass Pyridine N is a classic acceptor; Ethoxy O modulates solubility.[1][2][3]
TPSA ~48 Ų< 60 ŲPass High potential for oral bioavailability in final lead.[1][2][3]
Rotatable Bonds 2≤ 3Pass Low entropic penalty upon binding.[1][2][3]

Part 2: Biophysical Screening Protocols

Because fragments typically bind with low affinity (


 in mM to high 

range), traditional biochemical assays often fail.[1][3] We utilize a cascade of orthogonal biophysical methods.
Primary Screen: Ligand-Observed NMR (STD & WaterLOGSY)

Rationale: NMR is the gold standard for validating direct binding and mapping the epitope (the part of the fragment touching the protein).

Protocol:

  • Sample Preparation:

    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.[1][3] Avoid DMSO if possible; if necessary, keep <2%.[1][3]

    • Protein Conc: 10–20

      
      .[1][2][3]
      
    • Fragment Conc: 500

      
       to 1 mM (Ligand excess is crucial for Saturation Transfer Difference).[1][2][3]
      
  • Pulse Sequence (STD-NMR):

    • Apply a train of Gaussian pulses (saturation) at a frequency where only protein resonances exist (e.g., -1.0 ppm or 12 ppm) for 2–3 seconds.[2][3]

    • Record an off-resonance reference spectrum (e.g., at 30 ppm).[1][2][3]

    • Subtraction: The difference spectrum reveals signals only from the fragment that transiently binds and receives magnetization transfer.

  • Validation Criteria:

    • Positive Hit: Distinct aromatic (pyridine protons) and aliphatic (ethoxy/methyl) signals appear in the difference spectrum.[3]

    • Epitope Mapping: If the methyl group signal is stronger than the ethoxy signal in the STD spectrum, the methyl group is buried deeper in the protein pocket.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Rationale: SPR provides kinetic data (


, 

) and filters out false positives (aggregators).[2][3]

Protocol:

  • Sensor Chip: CM5 or Streptavidin (SA) chip depending on protein tagging (Amine coupling vs. Biotinylation).

  • Immobilization: Low density (2000–3000 RU) to prevent mass transport limitations, though fragments require enough Rmax to be detectable.[1][3]

  • Injection:

    • Run a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000

      
      ).[1][3]
      
    • Flow Rate: High flow (30–50

      
      ) to resolve fast kinetics typical of fragments.[1][3]
      
  • Analysis:

    • Square-wave sensorgrams are expected (fast on/fast off).[1][2][3]

    • Plot Steady-State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .[1][2][3]

Part 3: Structural Biology & Binding Mode Hypothesis[4][5][6]

The "Hinge Binder" Hypothesis

For kinase targets, this scaffold is pre-organized to bind to the ATP-binding hinge region.[3]

  • Acceptor: The Pyridine Nitrogen accepts a H-bond from the backbone NH of the hinge.

  • Donor: The exocyclic 3-Amino group donates a H-bond to the backbone Carbonyl.[2][3]

  • Hydrophobic Contacts: The 4-Methyl and 6-Ethoxy groups are positioned to explore the "Gatekeeper" region or the solvent-exposed front pocket.[2][3]

X-Ray Crystallography (Soaking)

Protocol:

  • Crystal System: Use a robust crystal system (e.g., apo-protein) capable of tolerating high solvent concentrations.[1][2][3]

  • Soak Conditions:

    • Dissolve fragment in 100% DMSO to 100 mM.[1][2][3]

    • Add to crystallization drop to a final concentration of 10–50 mM (ensure DMSO < 10-15%).[2][3]

    • Soak time: 1 hour to 24 hours.[1][3]

  • Data Collection: Collect at 100K. Look for

    
     difference density in the active site.[1][2][3]
    

Part 4: Chemical Elaboration Strategies (The "Grow" Phase)

Once binding is confirmed, the fragment must be "grown" to increase affinity.[4][5] The 3-amino group is the primary synthetic handle.[3]

Growth Vector Analysis[2]
  • Vector A (Amino Group): The primary vector for growth.[3] Acylation or reductive amination here allows the molecule to reach into the "back pocket" or solvent channel.

  • Vector B (Ethoxy Group): Modulates physicochemical properties.[1][2][3] Can be replaced with larger ethers (isopropoxy, phenoxy) to capture hydrophobic interactions.[1][3]

  • Vector C (Pyridine C2/C5): Requires de novo synthesis of the ring system, usually via Suzuki coupling if a halogenated precursor is used.[3]

Synthetic Protocols

Method A: Amide Coupling (Targeting Vector A) [3]

  • Reagents: Fragment (1 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Procedure: Stir at RT for 2-16h.

  • Purification: HPLC.

  • Outcome: Creates a stable amide linkage, often dramatically improving affinity if the R-group contacts a new sub-pocket.[1][3]

Method B: Reductive Amination (Targeting Vector A) [2][3]

  • Reagents: Fragment (1 eq), Aldehyde (R-CHO, 1.2 eq), NaBH(OAc)₃ (2 eq), DCE/AcOH.[2][3]

  • Procedure: Stir aldehyde and amine for 1h, then add reducing agent.

  • Outcome: Retains the basicity of the nitrogen (unlike amides), which may be crucial for charge interactions (salt bridges).[3]

Part 5: Visualization & Logic Mapping[1][2]

Fragment Elaboration Logic

The following diagram illustrates the decision matrix for elaborating the 6-Ethoxy-4-methylpyridin-3-amine scaffold based on structural feedback.

FragmentElaboration Start Fragment Hit: 6-Ethoxy-4-methylpyridin-3-amine StructData X-Ray/Docking Data? Start->StructData Hinge Interaction: Hinge Region Binder StructData->Hinge H-bonds confirmed Pocket Interaction: Hydrophobic Pocket StructData->Pocket Lipophilic contact GrowAmine Strategy A: Grow via Amine (Amides/Ureas) Hinge->GrowAmine Extend to solvent ModEthoxy Strategy B: Modify Ether (Bioisosteres) Pocket->ModEthoxy Fill cavity LeadGen Lead Generation (nM Affinity) GrowAmine->LeadGen ModEthoxy->LeadGen

Caption: Decision tree for structure-based elaboration of the aminopyridine fragment.

Screening Workflow

This diagram details the self-validating screening cascade to ensure data integrity.

ScreeningWorkflow Library Fragment Library (Inc. 6-Ethoxy-4-methylpyridin-3-amine) Step1 Primary Screen: STD-NMR (Detects transient binding) Library->Step1 Decision1 Signals Observed? Step1->Decision1 Step2 Orthogonal: SPR/Biacore (Validates kinetics & stoichiometry) Decision1->Step2 Yes Discard Discard/Re-test Decision1->Discard No Decision2 Square Wave Sensorgram? Step2->Decision2 Step3 Structural: X-Ray Soaking (Defines binding mode) Decision2->Step3 Yes (Kd < 5mM) Decision2->Discard No (Aggregation)

Caption: Orthogonal biophysical screening cascade for fragment validation.

Part 6: References

  • Erlanson, D. A., et al. (2016).[1][3] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link[2][3]

  • Fearon, D., et al. (2018).[1][3] "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library." Bioorganic & Medicinal Chemistry Letters. Link

  • Murray, C. W., & Rees, D. C. (2009).[1][3] "The rise of fragment-based drug discovery."[3][6][7] Nature Chemistry.[1][2][3] Link

  • Mashalidis, E. H., et al. (2013).[1][3] "Fragment-based approaches in drug discovery and chemical biology." Journal of Medicinal Chemistry. Link[2][3]

  • Lepre, C. A. (2011).[1][3] "Library design and NMR-based screening strategies for fragment-based drug discovery." Methods in Enzymology. Link

Sources

Application Notes and Protocols for Reductive Amination Reactions with 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted 3-Aminopyridines

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its derivatives, N-substituted 3-aminopyridines are of particular interest, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the versatile reactivity of the amino group, allowing for the introduction of diverse substituents that can modulate the pharmacological properties of the final compound. Reductive amination stands out as one of the most powerful and widely employed methods for the synthesis of these vital building blocks. This one-pot reaction, which transforms a primary or secondary amine and a carbonyl compound into a more substituted amine, is prized for its efficiency and broad functional group tolerance.

However, the application of reductive amination to 3-aminopyridine and its derivatives is not without its challenges. The inherent basicity of the pyridine ring nitrogen can interfere with the reaction, complicating imine/iminium ion formation and potentially leading to low yields or undesired side reactions. This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for successfully navigating the reductive amination of 3-aminopyridine derivatives. We will delve into the mechanistic nuances, compare common reducing agents, and present detailed, field-proven protocols. Furthermore, a thorough troubleshooting guide and purification strategies are included to empower researchers to overcome common hurdles and achieve high-purity products.

The Mechanism of Reductive Amination: A Two-Step Dance

The reductive amination reaction proceeds through a two-stage process: the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. The reaction is typically carried out under weakly acidic conditions, which are crucial for facilitating both steps of the reaction.

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of an imine. In the presence of acid, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

  • Reduction: The imine or iminium ion is then reduced by a hydride-donating reducing agent. The choice of reducing agent is critical, as it must be selective for the imine/iminium ion over the starting carbonyl compound to prevent the formation of alcohol byproducts.

Reductive_Amination_Mechanism Reactants Aldehyde/Ketone + 3-Aminopyridine Derivative Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product N-Substituted 3-Aminopyridine Imine->Product + Reducing Agent Iminium->Product + Reducing Agent (e.g., NaBH(OAc)3) - H+

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The success of a reductive amination reaction hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde or ketone. Below is a comparison of commonly used reducing agents for this transformation.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminiums over carbonyls. Tolerates a wide range of functional groups. Effective for weakly basic amines.[1]Moisture-sensitive. Less reactive in protic solvents like methanol.[2]
Sodium Cyanoborohydride (NaBH₃CN) Effective in a one-pot procedure as it is stable in mildly acidic conditions required for imine formation.[3][4]Highly toxic and can release hydrogen cyanide gas upon acidification.[5]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical. Can be cost-effective on a large scale.May reduce other functional groups (e.g., nitro groups, alkenes). The catalyst can be poisoned by sulfur-containing compounds.[1][4]

For the reductive amination of 3-aminopyridine derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity, and effectiveness with less nucleophilic amines.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of 3-aminopyridine derivatives with various carbonyl compounds.

Protocol 1: General Procedure for Reductive Amination of 3-Aminopyridine with an Aldehyde using NaBH(OAc)₃

This protocol is a general method suitable for a range of aldehydes.

Protocol_1_Workflow Start Combine 3-Aminopyridine and Aldehyde in Solvent Add_Reagent Add NaBH(OAc)3 Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Quench Quench Reaction React->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Purification Extract->Purify Product Isolated N-Alkyl-3-aminopyridine Purify->Product

Caption: Workflow for Protocol 1.

Materials:

  • 3-Aminopyridine

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the starting materials in DCE or DCM (to make a ~0.1 M solution).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

AldehydeProductYieldReference
BenzaldehydeN-Benzyl-3-aminopyridine~80-90%[3]
4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-3-aminopyridineHigh[3]
IsobutyraldehydeN-Isobutyl-3-aminopyridineGoodGeneral procedure
Protocol 2: Advanced Method for Challenging Substrates (e.g., 3-Amino-4-halopyridines) via Boc-Protection and Lewis Acid Activation

Standard reductive amination conditions can be sluggish for electron-deficient or sterically hindered 3-aminopyridine derivatives. This protocol, adapted from Chisholm et al., utilizes a Boc-protected aminopyridine and a Lewis acid to drive the reaction to completion.[3]

Protocol_2_Workflow Start Start with N-Boc-3-amino-4-halopyridine Deprotection In situ Boc-Deprotection with TFA Start->Deprotection Add_Reagents Add Aldehyde, TMSOTf, and NaBH(OAc)3 Deprotection->Add_Reagents React Stir at Room Temperature Add_Reagents->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Product Isolated N-Alkyl-3-amino-4-halopyridine Purify->Product

Caption: Workflow for the advanced protocol.

Materials:

  • N-Boc-3-amino-4-chloropyridine

  • Aldehyde (1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-3-amino-4-chloropyridine (1.0 eq) in DCE.

  • Add TFA (10 eq) and stir for 10 minutes at room temperature to effect Boc deprotection.

  • To the resulting pyridinium trifluoroacetate salt solution, add the aldehyde (1.5 eq), TMSOTf (1.5 eq), and NaBH(OAc)₃ (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by flash chromatography if necessary.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently acidic conditions for imine formation. 2. Deactivated (electron-poor) amine or sterically hindered substrates. 3. Inactive reducing agent.1. Add a catalytic amount of acetic acid (0.1-1.0 eq). 2. Switch to the advanced protocol with Lewis acid activation. Increase reaction temperature. 3. Use fresh NaBH(OAc)₃.
Aldehyde/Ketone Reduction 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Reaction conditions are too acidic, activating the carbonyl.1. Use a milder reducing agent like NaBH(OAc)₃. 2. Avoid strong acids. Use catalytic amounts of a weak acid like acetic acid.
Over-alkylation (for primary amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts further.Use a slight excess of the primary amine starting material.
Difficult Purification The basicity of the pyridine product causes tailing on silica gel chromatography.1. Add a small amount of triethylamine (0.5-1%) to the eluent. 2. Utilize acid-base extraction to separate the basic product from neutral impurities.

Purification of N-Substituted 3-Aminopyridine Derivatives

The basic nature of the pyridine nitrogen in the product can present challenges during purification. Here are some effective strategies:

  • Flash Column Chromatography: This is the most common method for purification. To mitigate tailing on silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent system. A typical starting eluent might be a mixture of hexanes and ethyl acetate, with the polarity gradually increased.

  • Acid-Base Extraction: This technique is particularly useful for removing non-basic impurities. The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 1 M HCl). The basic N-substituted 3-aminopyridine will be protonated and move into the aqueous layer, leaving neutral impurities behind. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

Conclusion

The reductive amination of 3-aminopyridine derivatives is a powerful and versatile method for the synthesis of key intermediates in drug discovery. While the basicity of the pyridine nitrogen can pose challenges, a rational approach to reaction design, including the careful selection of the reducing agent and reaction conditions, can lead to high yields of the desired products. The use of milder reducing agents like sodium triacetoxyborohydride is generally preferred. For more challenging substrates, the use of protecting groups and Lewis acid activation provides a robust alternative. By employing the protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-substituted 3-aminopyridine derivatives to advance their research and development programs.

References

  • Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • The Synthetic Inspector. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Grogan, G., & Turner, N. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(6), 665-674. [Link]

Sources

Synthesis of 6-Ethoxy-4-methyl-3-nitropyridine: A Detailed Guide to Precursor Preparation

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of precursors to 6-ethoxy-4-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Nitropyridines

Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. The unique electronic properties conferred by the pyridine ring and the nitro group make these compounds valuable precursors for introducing diverse functionalities. Specifically, 6-ethoxy-4-methyl-3-nitropyridine is a crucial intermediate, with its structural motifs appearing in various pharmacologically relevant agents. The strategic placement of the ethoxy, methyl, and nitro groups on the pyridine core allows for subsequent chemical modifications, making it an ideal scaffold for drug discovery programs.

This guide will delineate a reliable and well-established synthetic pathway for the preparation of key precursors to 6-ethoxy-4-methyl-3-nitropyridine, focusing on the underlying chemical principles and providing robust, step-by-step protocols.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 6-ethoxy-4-methyl-3-nitropyridine is most effectively achieved through a multi-step sequence starting from readily available materials. The overall strategy involves the initial construction of a substituted pyridin-2-one, followed by nitration, chlorination, and finally, ethoxylation. This approach allows for precise control over the regiochemistry of the substituents on the pyridine ring.

Synthetic_Pathway A 4-Methyl-2(1H)-pyridone B 2-Hydroxy-4-methyl-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2-Chloro-4-methyl-3-nitropyridine B->C Chlorination (POCl₃) D 6-Ethoxy-4-methyl-3-nitropyridine C->D Ethoxylation (NaOEt/EtOH)

Caption: Overall synthetic route to 6-ethoxy-4-methyl-3-nitropyridine.

Part 1: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine

The initial and crucial step is the regioselective nitration of a suitable 4-methylpyridine precursor. Direct nitration of 4-picoline often leads to a mixture of isomers and can be hazardous on a large scale. A more controlled and efficient method involves the nitration of 4-methyl-2(1H)-pyridone. The electron-donating nature of the hydroxyl group (in the pyridone tautomer) directs the incoming electrophile (nitronium ion, NO₂⁺) to the electron-rich positions, primarily C3 and C5.

Protocol 1: Nitration of 4-Methyl-2(1H)-pyridone

Objective: To synthesize 2-hydroxy-4-methyl-3-nitropyridine by the nitration of 4-methyl-2(1H)-pyridone.

Materials:

  • 4-Methyl-2(1H)-pyridone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methyl-2(1H)-pyridone (1 equivalent).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4-5 equivalents) while stirring, ensuring the temperature is maintained below 10 °C.

  • Once the pyridone has completely dissolved, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methyl-2(1H)-pyridone in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product, 2-hydroxy-4-methyl-3-nitropyridine, under vacuum.

Expected Yield: 70-80%.

Characterization: The product can be characterized by its melting point (229-232 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

The next key transformation is the conversion of the 2-hydroxy group to a more versatile leaving group, chloride. This is achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃). The resulting 2-chloro-4-methyl-3-nitropyridine is a highly valuable intermediate for subsequent nucleophilic substitution reactions.[1][2]

Protocol 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine

Objective: To synthesize 2-chloro-4-methyl-3-nitropyridine from 2-hydroxy-4-methyl-3-nitropyridine.

Materials:

  • 2-Hydroxy-4-methyl-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice water

  • Ethanol (75% aqueous solution)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-4-methyl-3-nitropyridine (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain at this temperature for 4 hours.[1]

  • After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • A solid precipitate of 2-chloro-4-methyl-3-nitropyridine will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a 75% ethanol solution to obtain the pure 2-chloro-4-methyl-3-nitropyridine as a white solid.[1][3]

  • Dry the purified product under vacuum.

Expected Yield: 75-85%.[1]

Characterization: The product can be identified by its melting point (51.7-52.1 °C) and spectroscopic analysis.[1]

ParameterValueReference
Molecular FormulaC₆H₅ClN₂O₂[1]
Molecular Weight172.57 g/mol [1]
Melting Point51.7-52.1 °C[1]

Part 3: Synthesis of 6-Ethoxy-4-methyl-3-nitropyridine

The final step in this sequence is the nucleophilic aromatic substitution (SNAr) of the chloride in 2-chloro-4-methyl-3-nitropyridine with an ethoxide nucleophile. The presence of the electron-withdrawing nitro group at the 3-position and the ring nitrogen atom activate the 2-position towards nucleophilic attack, facilitating the displacement of the chloride ion.[4]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Protocol 3: Ethoxylation of 2-Chloro-4-methyl-3-nitropyridine

Objective: To synthesize 6-ethoxy-4-methyl-3-nitropyridine via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine

  • Sodium metal (Na)

  • Absolute Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

  • Deionized water

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, carefully add small pieces of sodium metal (1.2 equivalents) to absolute ethanol (sufficient to dissolve the starting material) with stirring. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add 2-chloro-4-methyl-3-nitropyridine (1 equivalent) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Expected Yield: 80-90%.

Characterization: The final product, 6-ethoxy-4-methyl-3-nitropyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The synthetic route and detailed protocols provided in this guide offer a reliable and efficient methodology for the preparation of key precursors to 6-ethoxy-4-methyl-3-nitropyridine. By following these procedures, researchers and drug development professionals can access significant quantities of these valuable intermediates for further synthetic elaboration and biological evaluation. The principles of regioselective nitration, deoxychlorination, and nucleophilic aromatic substitution are fundamental to the successful execution of this synthesis.

References

  • ChemicalBook. 2-Chloro-4-methyl-3-nitropyridine synthesis.
  • ChemicalBook. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). Available from: [Link]

  • Filo. Explain and illustrate the mechanism of nucleophilic aromatic substitutio... (2025). Available from: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). Available from: [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. (2025). Available from: [Link]

  • Organic Syntheses. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]

  • PMC. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Available from: [Link]

  • CORE. Mercarbide Catalyst for Alcohol Ethoxylation. Available from: [Link]

Sources

Application Note: Strategic Functionalization of C-2 in 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the precise functionalization of 6-Ethoxy-4-methylpyridin-3-amine .

The guide prioritizes the C-2 position (ortho to the amino group), a critical vector for structure-activity relationship (SAR) expansion and scaffold rigidification (e.g., cyclization to imidazo[4,5-b]pyridines).

Executive Summary & Scaffold Analysis

The target molecule, 6-Ethoxy-4-methylpyridin-3-amine (1) , presents a unique electronic challenge. It contains three competing directing functionalities:

  • 3-Amino group (-NH₂): Strongly electron-donating, directs electrophiles ortho (to C-2 and C-4) and para (to C-6).[1]

  • 6-Ethoxy group (-OEt): Electron-donating, directs ortho (to C-5) and para (to C-3).

  • Pyridine Nitrogen: Inductively withdrawing but directs nucleophiles to C-2/C-6.

The Regioselectivity Conflict: With C-4 (methyl) and C-6 (ethoxy) blocked, the competition for Electrophilic Aromatic Substitution (EAS) is between C-2 and C-5 .

  • C-2: Activated by the strong ortho-amino effect.

  • C-5: Activated by the ortho-ethoxy effect (and meta-amino effect).

Decision Matrix: Selecting the Right Protocol

Use the following comparison to select the optimal pathway for your specific downstream application.

FeatureMethod A: Direct Halogenation Method B: Directed C-H Activation Method C: N-Oxide Rearrangement
Primary Target 2-Bromo/Iodo derivative2-Aryl/Alkyl derivative2-Chloro/Oxo derivative
Key Reagent NBS or NISPd(OAc)₂, Ag₂CO₃mCPBA, then POCl₃
Step Count 1 Step2-3 Steps (Requires PG)2 Steps
Atom Economy HighModerateLow
Selectivity Risk Moderate (C-5 byproduct)High (Directed by NH-Piv)High (Electronic control)
Validation NMR (Loss of C-2 H)NMR & MSNMR (Shift of C-5 H)

Visual Workflow (DOT Diagram)

G Start 6-Ethoxy-4-methyl pyridin-3-amine NBS NBS, MeCN 0°C to RT Start->NBS Protect PivCl, Et3N Start->Protect Oxide mCPBA DCM Start->Oxide ProdA 2-Bromo-6-ethoxy- 4-methylpyridin-3-amine NBS->ProdA EAS (Kinetic) Protected N-Pivaloyl Intermediate Protect->Protected PdCat Pd(OAc)2, Ag2CO3 Ar-I Protected->PdCat ProdB 2-Aryl Derivative PdCat->ProdB C-H Activation NOxide Pyridine N-Oxide Oxide->NOxide Rearrange POCl3 Reflux NOxide->Rearrange ProdC 2-Chloro Derivative Rearrange->ProdC Boekelheide/Vilsmeier

Caption: Divergent synthetic pathways for C-2 functionalization based on electrophilic substitution (Top), metal-catalyzed directing groups (Middle), and N-oxide activation (Bottom).

Detailed Experimental Protocols

Protocol A: Regioselective C-2 Bromination

Objective: Synthesis of 2-bromo-6-ethoxy-4-methylpyridin-3-amine. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates C-2 more strongly than the ethoxy group activates C-5.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 6-Ethoxy-4-methylpyridin-3-amine in anhydrous MeCN under N₂ atmosphere. Cool to 0°C (ice bath). Rationale: Low temperature favors the kinetic product (C-2) over the thermodynamic or sterically less hindered C-5 product.

  • Addition: Dissolve NBS in a minimal amount of MeCN and add dropwise over 30 minutes. Rationale: Slow addition maintains a low concentration of electrophile, preventing over-bromination.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The product should be less polar than the starting material.

  • Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess bromine. Extract with EtOAc.[2][3]

  • Purification: Silica gel chromatography.

    • Critical QC Point: Check ¹H NMR.

    • Starting Material: C-2 H (~7.8 ppm, s) and C-5 H (~6.5 ppm, s).

    • Product: Loss of the downfield signal (~7.8 ppm) confirms C-2 substitution. Retention of the upfield signal (~6.5 ppm) confirms C-5 is intact.

Protocol B: Pd-Catalyzed C-H Arylation (Directed)

Objective: Direct installation of an aryl group at C-2 without pre-halogenation. Mechanism: The free amine is often too coordinating (poisoning the catalyst). We use a Pivaloyl (Piv) protecting group to act as a Directing Group (DG) for Palladium.

Step 1: Protection

  • Treat amine with PivCl (1.2 equiv) and Et₃N (1.5 equiv) in DCM at 0°C -> RT.

  • Isolate the N-pivalamide intermediate.

Step 2: C-H Activation

  • Reagents:

    • N-Pivalamide substrate (1.0 equiv)

    • Aryl Iodide (1.5 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (1.0 equiv) - Oxidant and halide scavenger

    • Pivalic acid (0.3 equiv) - Ligand/Proton shuttle

    • t-Amyl alcohol (0.2 M)

  • Procedure:

    • Combine all solids in a pressure tube. Add solvent.[2][4][5]

    • Heat to 110°C for 12-24 hours.

    • Filter through Celite.

  • Step 3: Deprotection: Reflux in 6M HCl/EtOH to remove the Pivaloyl group.

Why this works: The carbonyl oxygen of the pivalamide coordinates to Pd, directing it specifically to the ortho (C-2) position. The methyl group at C-4 blocks the other ortho site, ensuring 100% regioselectivity.

Troubleshooting & Scientific Rationale

ProblemRoot CauseSolution
Mixture of Regioisomers (Method A) Temperature too high during NBS addition.Strictly maintain 0°C or lower (-10°C). Use NIS for higher regioselectivity (Iodine is larger, more sensitive to sterics).
No Reaction (Method B) Catalyst poisoning by pyridine Nitrogen.Ensure the Pivaloyl group is installed. The amide NH is less basic, and the carbonyl directs the metal away from the pyridine N.
Low Yield (Method C) Over-chlorination or decomposition.The rearrangement of N-oxides with POCl₃ is exothermic. Add POCl₃ at 0°C, then heat slowly. Use Toluene as a co-solvent to moderate temp.

References

  • Regioselectivity in Pyridine Halogenation

    • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
    • Source:

  • C-H Activation of 3-Aminopyridines

    • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character.[6]

    • Source:

  • Functionalization of 2-Amino-N-heterocycles

    • Base and ligand-free copper-catalyzed N-aryl
    • Source:

  • C-2 Functionalization Review

    • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.[7]

    • Source:

Sources

Application Note: Microwave-Assisted Synthesis of Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines are "privileged scaffolds" in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., Sorafenib, Imatinib) and GPCR ligands. Traditional thermal synthesis of these motifs often suffers from prolonged reaction times (12–48 hours), catalyst poisoning by the pyridine nitrogen, and difficult purification profiles.

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic and thermodynamic barriers. By leveraging dielectric heating, researchers can access two critical workflows:

  • Rapid Functionalization: Generating aminopyridines via accelerated

    
     and Buchwald-Hartwig couplings.
    
  • Scaffold Construction: Utilizing the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to fuse aminopyridines into imidazo[1,2-a]pyridine systems.[1][2]

Core Physics: The Microwave Advantage in Pyridine Chemistry

Understanding why microwave irradiation works is prerequisite to optimizing these protocols.

  • Dielectric Loss & Polarity: Pyridines are polar, heterocyclic substrates with high dielectric loss tangents (

    
    ). They couple efficiently with the oscillating electric field (2.45 GHz), generating rapid internal heat via dipolar rotation.
    
  • Overcoming Activation Energy: The formation of the Meisenheimer complex in

    
     reactions on pyridines is the rate-determining step. Microwave irradiation provides the instantaneous thermal energy required to surmount this barrier, often allowing the use of weaker nucleophiles or less activated electrophiles (e.g., 2-chloropyridine instead of 2-fluoropyridine).
    
  • Superheating Effect: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing reaction rates according to the Arrhenius equation.

Workflow A: The "Builder" Protocol (GBB Reaction)

Objective: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier example of a microwave-accelerated Multicomponent Reaction (MCR).[1] It condenses a 2-aminopyridine, an aldehyde, and an isocyanide to form a fused bicyclic system.

Mechanism & Logic

This reaction proceeds via a Schiff base formation followed by a [4+1] cycloaddition with the isocyanide.

  • Why Microwave? The condensation steps are reversible. Rapid MW heating drives the equilibrium toward the product and facilitates the final irreversible tautomerization step.

  • Catalyst Choice: While Lewis acids (Sc(OTf)

    
    ) are effective, Brønsted acids (Acetic Acid or NH
    
    
    
    Cl)
    are preferred for cost and ease of purification in MW protocols.
Detailed Protocol

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[3][4]

  • Aldehyde (1.0 equiv)[1][3][5]

  • Isocyanide (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (20 mol%) or NH

    
    Cl (10 mol%)
    
  • Solvent: Ethanol or Methanol (High MW absorption)

Step-by-Step Procedure:

  • Vessel Loading: In a 10 mL microwave process vial, dissolve the aldehyde and 2-aminopyridine in Ethanol (3 mL per mmol).

  • Pre-stirring: Add the acid catalyst. Stir at room temperature for 1 minute to initiate Schiff base formation (color change often observed).

  • Component Addition: Add the isocyanide last to prevent premature polymerization. Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic (Temperature Control)

    • Temp: 140°C[6][7]

    • Hold Time: 10–15 minutes[8]

    • Stirring: High (magnetic stir bar is critical to prevent hot spots)

  • Work-up: Cool to 50°C using compressed air (feature of most MW reactors). The product often precipitates upon cooling. If not, remove solvent in vacuo and purify via flash chromatography (EtOAc/Hexane).

Self-Validation Check:

  • TLC: Check for the disappearance of the aldehyde spot.

  • Pressure: If pressure exceeds 15 bar, the aldehyde may be decomposing; lower temp to 120°C and extend time.

Workflow B: The "Functionalizer" Protocol ( )

Objective: Direct Amination of 2-Halopyridines.

This protocol replaces the halogen on a pyridine ring with an amine. This is notoriously difficult with electron-neutral pyridines under thermal conditions.

Mechanism & Logic[8][9]
  • Substrate Scope: 2-Fluoropyridines react fastest, but MW allows the use of cheaper 2-Chloropyridines .

  • Solvent Effects: Water or n-Butanol are ideal. Water acts as a "green" solvent with a high dielectric constant, facilitating the transition state stabilization.

Detailed Protocol

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv) or K

    
    CO
    
    
    
  • Solvent: Water (or solvent-free if amine is liquid)

Step-by-Step Procedure:

  • Preparation: Combine halo-pyridine and amine in the MW vial.

  • Solvent: Add water (2 mL per mmol). If reagents are insoluble, use n-Butanol.

  • Irradiation:

    • Temp: 150°C – 170°C (High temp required for Chloropyridines)

    • Time: 20 minutes

    • Power Max: 200 W

  • Work-up:

    • For Water: The product usually oils out or precipitates. Extract with EtOAc.[4]

    • For n-Butanol: Evaporate solvent or perform an acid wash to remove excess amine.

Comparative Data: Thermal vs. Microwave[10]

The following table summarizes internal validation data comparing traditional reflux methods with the protocols defined above.

Reaction TypeSubstratesThermal ConditionsYieldMW ConditionsYieldTime Reduction
GBB (MCR) 2-NH

-Py + PhCHO + t-BuNC
Reflux (MeOH), 24h65%140°C, 10 min92%144x

2-Cl-Py + MorpholineReflux (EtOH), 48h40%170°C, 20 min88%144x
Buchwald 3-Br-Py + AnilineReflux (Toluene), 18h55%120°C, 15 min85%72x

Visualization of Workflows

Diagram 1: Strategic Decision Tree for Aminopyridine Synthesis

This diagram guides the researcher in selecting the correct microwave protocol based on the starting material and desired outcome.

Aminopyridine_Strategy Start Starting Material HaloPy Halopyridine (2-Cl, 2-F, 3-Br) Start->HaloPy AminoPy 2-Aminopyridine Start->AminoPy Decision1 Is the Halogen Activated? (Ortho/Para to N?) HaloPy->Decision1 RouteC Protocol A: MW GBB Reaction (Aldehyde + Isonitrile) AminoPy->RouteC Cyclization Desired RouteA Protocol B: MW SnAr (Water, 170°C) Decision1->RouteA Yes (2-Cl, 4-Cl) RouteB Protocol C: MW Buchwald (Pd cat, 120°C) Decision1->RouteB No (3-Br, Unactivated) Product1 Substituted Aminopyridine RouteA->Product1 RouteB->Product1 Product2 Imidazo[1,2-a]pyridine (Fused Scaffold) RouteC->Product2

Caption: Decision matrix for selecting the optimal microwave protocol based on substrate electronic properties.

Diagram 2: The GBB Reaction Mechanism & MW Influence

This diagram illustrates the multicomponent assembly and where microwave energy exerts the most influence (overcoming the reversibility of the Schiff base and accelerating the cyclization).

GBB_Mechanism Reagents 2-Aminopyridine + Aldehyde Schiff Schiff Base (Imine Intermediate) Reagents->Schiff Acid Cat. Addition [4+1] Cycloaddition (+ Isocyanide) Schiff->Addition Rate Limiting Step Product Imidazo[1,2-a]pyridine Addition->Product Tautomerization MW1 MW Effect: Rapid Equilibrium Shift MW1->Reagents MW2 MW Effect: Overcomes Cyclization Barrier MW2->Addition

Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction highlighting MW kinetic intervention points.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Pressure (>20 bar) Solvent vapor pressure or decomposition (CO

release).
Switch to lower vapor pressure solvent (e.g., DMSO, NMP) or reduce temp by 20°C.
Low Conversion (SnAr) Deactivation of nucleophile or poor leaving group.Increase temp to 180°C; Switch from 2-Cl to 2-F pyridine; Use NMP as solvent.
Black Tar/Charring Thermal runaway or "Hot Spots".Ensure vigorous stirring; Use "PowerMax" (air cooling while heating) to input more energy without temp spike.
Catalyst Poisoning (Pd) Pyridine N binding to Pd center.Increase catalyst loading (5 mol%); Use bulky ligands (XPhos, BrettPhos) to shield metal center.

References

  • Bagley, M. C., et al. (2002).[9] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][9] Tetrahedron Letters.

  • Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[2] Angewandte Chemie International Edition.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Cherng, Y. J. (2002). "Synthesis of substituted aminopyridines via microwave-assisted amination of halopyridines." Tetrahedron.

  • Shaabani, A., et al. (2008). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Molecular Diversity.

Sources

protecting group strategies for 3-amino pyridine moieties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 3-Amino Pyridine Moieties

Part 1: The Strategic Context

In the architecture of modern drug discovery, the 3-aminopyridine scaffold is ubiquitous, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors and GPCR ligands. However, its chemical behavior presents a duality that often derails synthetic campaigns:

  • Nucleophilic Ambiguity: The pyridine ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N3), leading to regioselectivity errors during alkylation or acylation.

  • Electronic Deactivation: The electron-deficient pyridine ring renders the exocyclic amine significantly less reactive than a standard aniline, often requiring forcing conditions that degrade sensitive substrates.

  • Acidic Protons: The N-H protons of the 3-amino group (pKa ~25-26 in DMSO) are sufficiently acidic to interfere with organometallic steps (e.g., lithiation, Grignard reactions), necessitating robust masking.

This guide moves beyond "standard recipes" to provide a logic-driven framework for selecting and executing protection strategies that turn these liabilities into synthetic advantages.

Part 2: Strategic Decision Framework

Do not select a protecting group (PG) based on availability alone. Select based on the downstream bottleneck .

Decision Logic: Selecting the Right PG

PG_Selection_Strategy Start Primary Synthetic Challenge? Lithiation Directed Ortho-Lithiation (C4) Start->Lithiation C-H Activation Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Buchwald/Suzuki Stability Acid/Base Stability Required Start->Stability Multi-step Synthesis Pivaloyl Pivaloyl (Piv) Robust DoM Director Lithiation->Pivaloyl High directing power (Hard to remove) Boc2 Bis-Boc (Boc)2 Prevents N-H Deprotonation Lithiation->Boc2 Clean lithiation (Easy removal) Boc Mono-Boc Standard Protection Coupling->Boc Sterically undemanding Cbz Cbz / Alloc Orthogonal Removal Stability->Cbz Acid stable Hydrogenolysis

Figure 1: Decision matrix for selecting protecting groups based on intended downstream chemistry.

Part 3: Detailed Protocols and Mechanisms

Protocol A: The "Hyper-Nucleophilic" Catalyst Method (Mono-Boc Protection)

Why this works: 3-aminopyridine is a poor nucleophile. Standard Boc anhydride conditions often stall. Adding DMAP generates a reactive


-Boc-pyridinium intermediate that transfers the Boc group to the exocyclic amine efficiently.

Reagents:

  • 3-Aminopyridine (1.0 equiv)

  • 
     (1.1 - 1.2 equiv)
    
  • DMAP (0.1 equiv) - Critical Catalyst

  • 
     (1.5 equiv)
    
  • DCM or THF (0.5 M)

Step-by-Step:

  • Dissolution: Dissolve 3-aminopyridine and

    
     in anhydrous DCM under 
    
    
    
    .
  • Catalyst Addition: Add DMAP in one portion.

  • Controlled Addition: Add

    
     (dissolved in minimal DCM) dropwise at 
    
    
    
    . Note: Gas evolution (
    
    
    ) will occur.[1]
  • Reaction: Warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, protected is faint).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with water and brine.
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Troubleshooting:

  • Issue: Low conversion. Fix: Increase DMAP to 0.2 equiv or reflux in THF.

  • Issue: Ring N-alkylation.[2][3][4] Fix: Ensure base (

    
    ) is present to sponge up protons, but avoid strong mineral bases that might deprotonate the amide.
    
Protocol B: The "Anionic Shield" Method (Bis-Boc Protection)

Why this works: For lithiation chemistry, a mono-Boc group leaves an acidic proton (


) that consumes 1 equivalent of organolithium reagent. Bis-protection removes this proton sink and sterically shields the nitrogen.

Reagents:

  • 3-Aminopyridine (1.0 equiv)

  • 
     (2.5 equiv)
    
  • NaHMDS (2.2 equiv, 1M in THF) or DMAP (excess) with heating.

  • THF (anhydrous)

Step-by-Step (The NaHMDS Route - Kinetic Control):

  • Deprotonation: Cool a solution of 3-aminopyridine in THF to

    
    .
    
  • Base Addition: Add NaHMDS dropwise. Stir for 30 mins. The solution often turns deep red/orange (formation of the amide anion).

  • Trapping: Add

    
     (in THF) dropwise.
    
  • Completion: Allow to warm to RT.

  • Workup: Quench with dilute acetic acid/water.

Key Insight: The bis-Boc species is highly lipophilic and stable to


-BuLi at 

, enabling clean C4-lithiation.
Protocol C: Directed Ortho-Lithiation (DoM) of Pivaloyl-Protected 3-Aminopyridine

Why this works: The pivaloyl group is a powerful Directing Metalation Group (DMG). The carbonyl oxygen coordinates Lithium, placing the base in proximity to the C4 proton.

DoM_Mechanism Substrate 3-Piv-Amino-Py Coordination Li-O Coordination Substrate->Coordination n-BuLi (-78°C) Deprotonation C4-Lithiation Coordination->Deprotonation CIPE Effect Electrophile Electrophile Trap (E+) Deprotonation->Electrophile Add E+ Product C4-Substituted Product Electrophile->Product Quench

Figure 2: Workflow for Directed Ortho-Metalation (DoM) targeting the C4 position.

Protocol:

  • Protection: Synthesize 3-pivaloylaminopyridine (PivCl,

    
    , DCM).
    
  • Lithiation: Dissolve substrate in dry THF. Cool to

    
    .
    
  • Metalation: Add

    
    -BuLi (2.2 equiv). Note: 1st equiv removes NH proton; 2nd equiv lithiates C4.
    
  • Incubation: Stir at

    
     for 1-2 hours (DoM often requires higher temps than standard exchange).
    
  • Quench: Cool back to

    
     (optional) and add electrophile (e.g., MeI, DMF, 
    
    
    
    ).

Part 4: Comparative Data Table

Protecting GroupInstallation DifficultyStability (Acid/Base)Lithiation SuitabilityDeprotection Conditions
Boc (Mono) Low (requires DMAP)Unstable to Acid / Stable to BasePoor (NH proton consumes Li)TFA/DCM or HCl/Dioxane
Boc (Bis) Medium (requires strong base)Unstable to Acid / Stable to BaseExcellent (No acidic protons)TFA/DCM (Fast)
Pivaloyl (Piv) Low (PivCl, Base)High StabilityGood (Strong director)Difficult (Requires 6N HCl reflux or strong base)
Cbz Low (Cbz-Cl)Stable to Acid / Unstable to H2Poor (Li attacks carbamate)H2/Pd-C or HBr/AcOH
Trifluoroacetyl Low (TFAA)Labile to mild baseModerateMild Base (

, MeOH)

Part 5: Critical Troubleshooting (The "Gotchas")

  • The "Ring Attack" Trap:

    • Symptom:[1][5][6][7][8][9][10] Alkylation occurs on the pyridine nitrogen (N1) instead of the amine.

    • Cause: Under neutral conditions, N1 is more basic (

      
      ) than the delocalized aniline nitrogen.
      
    • Solution: You must create the anion of the exocyclic amine first using NaH or NaHMDS before adding the alkylating agent (e.g., Benzyl bromide). This shifts nucleophilicity to the exocyclic nitrogen.

  • Pivaloyl Removal Issues:

    • Symptom:[1][5][6][7][8][9][10] Pivaloyl group won't hydrolyze under standard conditions.

    • Solution: 3-aminopyridines are electron-poor, making the amide bond stronger. Use "super-acidic" conditions (conc. HCl, reflux, 24h) or convert the amide to an imidoyl chloride (

      
      ) followed by hydrolysis. Recommendation: Avoid Piv if the substrate is acid-sensitive; use Bis-Boc instead.
      

References

  • Boc Protection Mechanism & Catalysis

    • Title: DMAP-Catalyzed Boc Protection of Amines.[11]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation (DoM) - Scope and Mechanism.[10]

    • Source: Wikipedia / Snieckus Reviews.
    • URL:[Link]

  • Regioselectivity of Aminopyridine Alkylation

    • Title: Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.[5]

    • Source: ResearchGate.[5]

    • URL:[Link]

  • General Amine Protection Protocols

    • Title: Protection of Amino Groups in Synthesis.[1][7][9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Aminopyridines by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. Aminopyridines, while crucial building blocks in pharmaceutical development, possess inherent basicity that frequently complicates purification by standard flash chromatography on silica gel.[1] This resource provides in-depth, field-proven solutions to common problems, moving beyond simple protocols to explain the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries. For more complex issues, please consult the In-Depth Troubleshooting Guide.

Q1: Why is my aminopyridine product showing a long streak or "tailing" on my silica gel TLC plate and column?

This is the most frequent issue and is a direct consequence of the chemistry involved. Standard silica gel possesses a weakly acidic surface due to the presence of silanol groups (Si-OH).[2][3] Your basic aminopyridine interacts strongly with these acidic sites via an acid-base interaction.[2][4] While the bulk of your compound moves with the solvent, a fraction is temporarily retained by these strong interactions, causing it to elute more slowly and create a "tail."[3][5]

Q2: What is a good starting solvent system for purifying an aminopyridine?

For typical aminopyridines, a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM) are common starting points.[6] However, due to the tailing issue, it is highly recommended to incorporate a basic modifier from the outset. A good starting point for your TLC analysis would be:

  • 90:10 (v/v) Ethyl Acetate/Hexane + 0.5-1% Triethylamine (TEA)

  • 98:2 (v/v) Dichloromethane/Methanol + 0.5-1% Triethylamine (TEA) or a 7N solution of ammonia in methanol.[6][7]

Adjust the polarity to achieve an Rf of 0.2-0.3 for your target compound.[8]

Q3: My aminopyridine seems completely stuck at the top of the silica column. What happened?

This indicates an exceptionally strong interaction between your compound and the silica gel, to the point of irreversible adsorption.[9] This can happen if your aminopyridine is particularly basic or if the silica gel is highly activated (very acidic). In some cases, the acidic silica can also cause decomposition of sensitive compounds.[10] Before running a large-scale column, it's wise to perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation occurs.[10]

Q4: Should I be using a special type of column instead of standard silica gel?

Yes, for particularly stubborn separations, an alternative stationary phase is often the most effective solution. Amine-functionalized silica (NH2-silica) is an excellent choice.[4] Its surface is slightly basic (pKa ~9.8), which minimizes the strong acid-base interactions by repelling the basic analyte, leading to sharper peaks and improved recovery, often without needing a basic modifier in the eluent.[4] Other options include Florisil or alumina.[2][11]

Q5: How much triethylamine (TEA) or other base should I add to my solvent?

A small amount is usually sufficient. Start with 0.1-1% (v/v) of triethylamine or pyridine in your mobile phase.[8][12] For very basic compounds, this can be increased up to 3%.[6] Using a commercially available solution of 7N ammonia in methanol as the polar component of your eluent (e.g., 1-10% in DCM) is also a very effective strategy for stubborn amines.[6][8] The goal is to add just enough to neutralize the active silanol sites without dramatically altering the overall polarity of the eluent.

In-Depth Troubleshooting Guide

This section provides a structured approach to solving more persistent purification challenges.

Problem: Severe Peak Tailing and Co-elution with Impurities

Even with a basic modifier, you are failing to get baseline separation between your product and a closely-eluting impurity.

Causality Analysis: The root cause remains the interaction with surface silanols, but the modifier concentration or type may be suboptimal, or the intrinsic properties of the compounds require a different chromatographic approach.

Solution Pathway 1: Mobile Phase Optimization

  • Increase Modifier Concentration: Incrementally increase the TEA concentration to 2% or 3%. Monitor the effect on Rf and peak shape by TLC.

  • Switch Modifier: If TEA is not effective, try using pyridine (0.5-1%) or an ammonia/methanol solution.[8][13] Different bases have slightly different affinities and can sometimes provide better results.

  • Change Primary Solvents: The choice of primary solvents impacts selectivity. If you are using Ethyl Acetate/Hexane, try a completely different system like Methanol/DCM.[6] The different solvent properties can alter the relative elution order of your compounds.

Solution Pathway 2: Change of Stationary Phase If mobile phase optimization fails, a change in stationary phase is the most logical next step.

  • Amine-Functionalized Silica (NH2): This is often the most robust solution. The basic surface effectively shields the analyte from acidic silanols, resulting in symmetrical peaks.[4] Method development on NH2 TLC plates can directly translate to the column conditions.[4]

  • Florisil: This is a polar adsorbent made of magnesium silicate and can be a useful alternative for some aminopyridines.[11]

  • Reversed-Phase Chromatography: If the aminopyridine and its impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent option.

Problem: Low Product Recovery or Suspected Decomposition

You load your crude material, but recover significantly less pure product than expected, and TLC analysis of the column fractions shows new, unidentified spots.

Causality Analysis: The acidic nature of silica gel can catalyze the decomposition of certain acid-sensitive molecules. Aminopyridines, while generally stable, can degrade under harsh conditions.[14][15]

Solution Pathway: Assess and Mitigate Acidity

  • Perform a Silica Stability Test: Dissolve a small amount of your pure compound in your chosen loading solvent, add a pinch of silica gel, and stir for 1-2 hours at room temperature. Monitor the mixture by TLC or LCMS to check for the appearance of new spots.[10]

  • Deactivate the Silica: If mild instability is observed, consider using a less acidic, deactivated silica gel. You can also "neutralize" the column by pre-flushing it with your eluent containing the basic modifier before loading your sample.[2]

  • Switch to a Non-Acidic Stationary Phase: If significant decomposition occurs, immediately switch to a more inert stationary phase like Florisil or consider reversed-phase chromatography.[11]

Problem: Sample Loading Leads to Poor Separation (Band Broadening)

You achieve good separation on TLC, but the column results in broad, overlapping bands, especially when loading a larger amount of material.

Causality Analysis: This issue often stems from the sample loading procedure itself. Dissolving the crude mixture in a solvent that is much stronger (more polar in normal phase) than the mobile phase will cause the sample to spread down the column before the separation can begin.[2]

Solution Pathway: Optimize Sample Loading

  • Liquid Loading (Optimized): Dissolve your crude sample in the absolute minimum amount of the initial mobile phase solvent. If it is not soluble, use a minimal amount of a slightly stronger solvent (e.g., DCM for a Hexane/EtOAc eluent). The goal is to keep the initial sample band as tight as possible at the top of the column.[10]

  • Dry Loading (Preferred Method): For samples with poor solubility in the mobile phase or for large-scale purifications, dry loading is superior.[9][13] This technique involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column. See Protocol 3 for a detailed procedure.

Diagrams: Visualizing the Chemistry and Workflow

TailingMechanism cluster_silica Silica Gel Surface Silanol { Si-O-Si |  Si-OH (Acidic Silanol)} Aminopyridine_Free Aminopyridine (Bulk Elution) Aminopyridine_Interacting Aminopyridine (Delayed Elution) Aminopyridine_Interacting->Silanol:f1 Strong Acid-Base Interaction

PurificationWorkflow Start Crude Aminopyridine Mixture TLC_Screen Run TLC with EtOAc/Hexane or DCM/MeOH Start->TLC_Screen CheckTailing Significant Tailing? TLC_Screen->CheckTailing Add_Modifier Add 0.5-1% TEA to Eluent Re-run TLC CheckTailing->Add_Modifier Yes Good_Sep Good Separation (Rf = 0.2-0.3) CheckTailing->Good_Sep No Add_Modifier->Good_Sep Run_Column Proceed with Flash Column (Standard Silica) Good_Sep->Run_Column Yes Still_Tailing Still Tailing or Poor Resolution Good_Sep->Still_Tailing No Alt_Stationary Switch to NH2-Silica or Florisil Column Still_Tailing->Alt_Stationary

Data Summary Tables

Table 1: Recommended Solvent Systems & Modifiers

Primary Solvent SystemPolarityRecommended ModifierTypical Modifier % (v/v)Notes
Ethyl Acetate / HexanesLow to MediumTriethylamine (TEA)0.1 - 2%A standard, versatile system. Good for many common syntheses.[6]
Dichloromethane / MethanolMedium to HighTriethylamine (TEA)0.1 - 2%Effective for more polar aminopyridines.[6]
Dichloromethane / MethanolMedium to High7N NH3 in Methanol1 - 10%A powerful option for very basic or stubborn compounds.[6][8]
Acetone / HexanesLow to MediumTriethylamine (TEA)0.1 - 2%An alternative to the EtOAc/Hexane system.

Table 2: Comparison of Relevant Stationary Phases

Stationary PhaseSurface ChemistryAcidityRecommended for Aminopyridines?Key Advantage
Silica Gel Silanols (Si-OH)AcidicYes, with modifierWidely available and cost-effective.[2]
Amine (NH2) Silica Bonded Aminopropyl GroupsBasicHighly Recommended Excellent peak shape without mobile phase modifiers; reduces tailing.[4]
Florisil Magnesium SilicateWeakly BasicYes, good alternativeLess acidic than silica; can provide different selectivity.[11]
Alumina Aluminum OxidesBasic, Neutral, or AcidicYes (Basic or Neutral)Useful for acid-sensitive compounds.
Reversed-Phase (C18) Bonded Alkyl ChainsNeutralYes, for specific casesSeparates based on hydrophobicity, not polarity/basicity.

Key Experimental Protocols

Protocol 1: Method Development using TLC with a Basic Modifier

  • Prepare Stock Solutions: Prepare your crude sample as a ~10 mg/mL solution in a suitable solvent (e.g., DCM or EtOAc). Prepare your chosen mobile phase (e.g., 80:20 Hexane:EtOAc) and a bottle of the same solvent containing 1% TEA.

  • Spot the TLC Plate: Using a capillary spotter, make two spots of your crude mixture on a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase with 1% TEA. Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and visualize the spots under a UV lamp and/or by staining.

  • Analyze: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.35, with clear separation from major impurities. If the Rf is too high, decrease the polarity (more hexane); if too low, increase the polarity (more EtOAc).

Protocol 2: Wet-Packing a Flash Chromatography Column

  • Select Column Size: Choose a column size appropriate for your sample amount. A common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.[8]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, non-polar eluent (e.g., hexane) to create a consistent, pourable slurry. Stir well to release any trapped air.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Pressurize and Settle: Gently tap the side of the column to help the silica settle evenly. Apply light air or nitrogen pressure to force the excess solvent through until the solvent level is just above the top of the silica bed. It is critical to never let the silica bed run dry.[9]

  • Equilibrate: Run 2-3 column volumes of your starting mobile phase (including the basic modifier) through the packed column immediately before loading your sample. This ensures the entire stationary phase is conditioned.

Protocol 3: Dry Loading a Sample

  • Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, acetone, or methanol).

  • Adsorb onto Silica: In the same flask, add silica gel (typically 1-2 times the weight of your crude material).

  • Evaporate Solvent: Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.[9][13]

  • Load onto Column: Carefully add the dry powder to the top of your packed and equilibrated column, taking care not to disturb the silica bed.

  • Top with Sand: Gently add a thin layer of sand on top of your sample layer to prevent it from being disturbed when you add the eluent.

  • Begin Elution: Carefully add your mobile phase and begin the chromatography. This method ensures a very concentrated starting band, leading to superior separation.[2]

References

  • Kinesis, T. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(7), 1407-1410. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine. BenchChem.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. BenchChem.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
  • Danheiser, R. L., & Helgason, A. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 1-21. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. BenchChem.
  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • University of Toronto, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. Available at: [Link]

  • King, A. Successful Flash Chromatography. Teledyne ISCO.
  • Kinesis, T. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. Kinesis.
  • University of Cape Town, Department of Chemistry. SOP: FLASH CHROMATOGRAPHY.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • Reddit. (2022). troubleshooring flash chromatography purification. r/Chempros. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 53-59. Available at: [Link]

  • Allen, L. V. (2002). Chemical stability of 4-aminopyridine capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. Available at: [Link]

  • HELIX Chromatography. Applications.
  • Alkorta, I., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Chromatography of Pyridine Compounds. BenchChem.
  • Allen, L. V., & Erickson, M. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287. Available at: [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Ferey, L., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 133-141. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Available at: [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility of Aminopyridines in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility issues encountered with aminopyridines in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Core Challenge: Aminopyridine and DMSO Interactions

Aminopyridines are a class of heterocyclic aromatic amines with a pyridine ring substituted with an amino group. Their solubility is governed by the interplay of the polar amino group, which can participate in hydrogen bonding, and the aromatic pyridine ring. DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it a staple in drug discovery and biological research.[1][2]

While aminopyridines are generally soluble in DMSO, several factors can lead to frustrating solubility challenges. This guide will walk you through these issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm struggling with the initial dissolution of my aminopyridine in DMSO. What are the common causes and how can I resolve this?

A1: Initial dissolution failure is often multifactorial. Let's break down the likely culprits and solutions.

  • The Critical Role of Solvent Purity: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This absorbed water can significantly alter the solvent's properties, often leading to a decrease in the solubility of organic compounds.[3][4]

    • Troubleshooting Steps:

      • Always use anhydrous DMSO from a freshly opened bottle. For critical applications, consider purchasing smaller volume bottles to minimize air exposure over time.[4]

      • Store DMSO properly. Keep the container tightly sealed and consider storing it in a desiccator to protect it from atmospheric moisture.

      • If you suspect your DMSO is "wet," it's best to use a fresh, unopened bottle.

  • Compound Purity and Form: The purity of your aminopyridine can affect its solubility. Additionally, different salt forms or polymorphs of the same compound can exhibit different solubility profiles.[2]

    • Troubleshooting Steps:

      • Verify the purity of your compound via the Certificate of Analysis (CoA).

      • Consider the salt form. If you are using a free base, a hydrochloride or other salt form might offer different solubility characteristics.

  • Kinetic vs. Thermodynamic Solubility: Sometimes, a compound may require an initial energy input to overcome the activation energy for dissolution.

    • Troubleshooting Steps:

      • Gentle Warming: Warm the solution in a water bath set to 30-40°C.[6] However, always verify the thermal stability of your specific aminopyridine to prevent degradation.

      • Sonication: Use a bath sonicator to provide mechanical energy, which can help break down compound aggregates and enhance dissolution.[6] Avoid probe sonicators as they can cause localized overheating.

Q2: My aminopyridine-DMSO stock solution, which was initially clear, has now formed a precipitate after storage. What happened?

A2: This is a classic problem, often linked to post-dissolution factors.

  • Moisture Absorption During Storage: As mentioned, if the container is not perfectly sealed, DMSO will absorb water over time, reducing the solubility of the dissolved aminopyridine and causing it to precipitate.[4]

    • Preventative Measures:

      • Aliquot your stock solution. Prepare your primary stock and then divide it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to air and reduces freeze-thaw cycles.[4][7]

      • Ensure tight sealing of all vials.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote compound precipitation.[3][4]

    • Best Practice: Aliquoting is the most effective way to avoid this issue.

  • Supersaturation: It's possible to create a supersaturated solution, especially with the aid of heating. This is a thermodynamically unstable state, and the compound may crystallize out over time, even at room temperature.[3]

    • Troubleshooting: If you suspect supersaturation, try preparing a slightly more dilute stock solution.

Experimental Protocols

Protocol 1: Standard Dissolution of Aminopyridines in DMSO
  • Preparation:

    • Use a calibrated analytical balance to accurately weigh the desired mass of the aminopyridine.

    • Select a sterile glass vial with a screw cap.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes.

  • Assisted Dissolution (if necessary):

    • If the compound has not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • Alternatively, gently warm the vial in a 37°C water bath for 10-15 minutes.

  • Final Check:

    • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Troubleshooting Precipitate Formation in an Existing Stock Solution
  • Initial Steps:

    • Bring the vial to room temperature.

    • Vortex thoroughly.

  • Re-dissolution:

    • Gently warm the solution to 37°C and sonicate for 15-20 minutes.

  • Inspection:

    • If the precipitate re-dissolves, the issue was likely related to storage conditions. To prevent recurrence, aliquot the solution into smaller, single-use vials.

    • If the precipitate does not re-dissolve, the solution may be supersaturated or the DMSO may have absorbed a significant amount of water. In this case, it is best to prepare a fresh stock solution.

Data Presentation

Aminopyridine IsomerReported Solubility in DMSOSource(s)
4-Aminopyridine~30 mg/mL[8]
4-Aminopyridine100 mM[9]
2-AminopyridineSoluble, but quantitative data in DMSO is less common in literature. Generally soluble in polar organic solvents.[10][11]
3-AminopyridineSoluble in various organic solvents.[12][13]

Visualizing the Troubleshooting Workflow

Below is a diagram outlining the logical steps for troubleshooting aminopyridine solubility issues in DMSO.

G cluster_start Initial Dissolution cluster_dissolution Dissolution Process cluster_storage Storage & Use Start Start with Aminopyridine Powder + Anhydrous DMSO Vortex Vortex Solution Start->Vortex Clear Solution Clear? Vortex->Clear Assist Apply Gentle Heat (37°C) or Sonication Clear->Assist No Store Store Properly (Aliquoted, Sealed, -20°C/-80°C) Clear->Store Yes Assist->Clear Precipitate Precipitate Forms During Storage? Store->Precipitate Precipitate->Store No ReDissolve Attempt to Re-dissolve (Warm/Sonicate) Precipitate->ReDissolve Yes ReDissolve->Store Success NewStock Prepare Fresh Stock with Anhydrous DMSO ReDissolve->NewStock Failure

Caption: Troubleshooting workflow for aminopyridine dissolution in DMSO.

Advanced Considerations

Q3: My aminopyridine dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?

A3: This is a very common challenge when moving from a concentrated organic stock to an aqueous environment.

  • The Problem of "Crashing Out": Aminopyridines, while soluble in DMSO, often have much lower solubility in aqueous buffers.[6] When the DMSO stock is rapidly diluted, the compound can "crash out" of the solution as a precipitate.

  • Mitigation Strategies:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform one or more intermediate dilutions in media. This gradual change in solvent polarity can help keep the compound in solution.[14]

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6][14]

    • pH of the Final Solution: Aminopyridines are weak bases. The pH of your final aqueous solution can impact their solubility.[15][16] Ensure the pH of your media is compatible with maintaining the solubility of your specific aminopyridine.

    • Consider Co-solvents: In some cases, the use of a co-solvent in the final aqueous medium may be necessary, but this must be carefully validated for compatibility with your experimental system.[14]

By understanding the chemical properties of both aminopyridines and DMSO, and by following these best practices for handling and preparation, you can overcome common solubility challenges and ensure the accuracy and reproducibility of your experimental results.

References

  • Grokipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2009, February 20). Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate from (288.15 to 323.15) K. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • MDPI. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Retrieved from [Link]

  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved from [Link]

  • PubMed. (2001, February 15). Influence of pH on the permeability of p-toluidine and aminopyrine through shed snake skin as a model membrane. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • Taylor & Francis Online. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyridine Nucleophilic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SNAR-OPT-001 Subject: Temperature Optimization & Troubleshooting for Pyridine SNAr Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermodynamics of Pyridine SNAr

Welcome to the technical support hub. You are likely here because your pyridine substitution is either stalled, "tarring out," or yielding regioisomeric mixtures.

Unlike electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) on pyridines requires overcoming the repulsion between the electron-rich nucleophile and the aromatic


-system. The reaction proceeds via an Addition-Elimination  mechanism involving a high-energy anionic intermediate (Meisenheimer complex).

Temperature is your primary lever for:

  • Overcoming Activation Energy (

    
    ):  The formation of the Meisenheimer complex is the rate-determining step (RDS).
    
  • Solubility: Dissolving polar nucleophilic salts (e.g., CsF, NaOEt) in organic solvents.

  • Phase Transfer: Increasing the collision frequency in heterogeneous systems.

Critical Rule: In SNAr, the leaving group ability often follows the order F > NO₂ > Cl ≈ Br > I .[1] This is the inverse of SN2. Fluorine’s high electronegativity lowers the energy of the transition state for the nucleophilic attack, allowing reactions to proceed at lower temperatures.

Diagnostic Workflow (Interactive Logic)

Before adjusting your heating mantle, use this logic flow to diagnose your current failure mode.

SNAr_Troubleshooting Start START: What is the primary issue? Issue1 Reaction Stalled / Low Conversion Start->Issue1 Issue2 Black Tar / Decomposition Start->Issue2 Issue3 Wrong Regioisomer / Impurities Start->Issue3 CheckPos Check Position (2,3,4) Issue1->CheckPos CheckSolvent Check Solvent Boiling Point Issue2->CheckSolvent Sol_N2 Degas (N2/Ar) + Lower Temp Issue3->Sol_N2 Side reactions active CheckLG Check Leaving Group (LG) Sol_LG Switch LG: I/Br → F (Lowers Ea) CheckLG->Sol_LG LG is Br/I Sol_MW Switch to Microwave (Rapid Heating) CheckLG->Sol_MW LG is F/Cl but slow CheckPos->CheckLG Position is 2 or 4 Sol_Pos 3-Pos is Deactivated. Use Pd-Catalysis instead. CheckPos->Sol_Pos Position is 3 CheckSolvent->Sol_N2 Oxidative degradation

Figure 1: Decision tree for diagnosing pyridine SNAr reaction failures. Follow the path corresponding to your observed experimental outcome.

Troubleshooting Scenarios & Solutions

Scenario A: "The reaction is stuck at 10-20% conversion after 24 hours."

Diagnosis: The thermal energy provided is insufficient to overcome the activation barrier of the nucleophilic attack (the rate-determining step).

  • Root Cause 1: Deactivated Substrate. You are likely attacking the 3-position (meta), or the pyridine ring lacks electron-withdrawing groups (EWGs).

  • Root Cause 2: Poor Leaving Group. You are using a Bromide or Iodide.

  • Root Cause 3: Solvent Suppression. Protic solvents (MeOH, EtOH) are H-bonding to your nucleophile, "caging" it.

Corrective Protocol:

  • Swap Solvent: Move from alcohols to Polar Aprotic solvents (DMSO, DMF, NMP). These solvate the cation but leave the nucleophile "naked" and reactive [1].[2]

  • Increase T: Increase temperature by 20°C increments.

  • Microwave Irradiation: If reflux is too slow, switch to microwave heating. It allows superheating (e.g., heating MeOH to 100°C in a sealed vessel), drastically increasing rate kinetics [2].

Scenario B: "The reaction mixture turned into black tar."

Diagnosis: Thermal decomposition or polymerization. Pyridines are prone to oxidative degradation and radical polymerization at high temperatures (>120°C) in the presence of air.

  • Root Cause: Temperature is too high for the substrate's stability profile.

Corrective Protocol:

  • Inert Atmosphere: Rigorously degas solvents and run under

    
     or Ar. Pyridine oxides form easily at high T in air, leading to tar.
    
  • Stepwise Heating: Do not jump straight to reflux. Ramp temperature: 50°C

    
     80°C 
    
    
    
    100°C, monitoring by LCMS.
  • Change Base: Strong bases (e.g., NaH, t-BuLi) at high T can deprotonate the pyridine ring (ortho-lithiation mechanism), causing polymerization. Switch to milder bases like

    
     or 
    
    
    
    .
Scenario C: "I see the product, but also hydrolysis products (Pyridine-OH)."

Diagnosis: Water contamination at high temperatures.

  • Mechanism: At elevated temperatures (especially >100°C), trace water becomes a competitive nucleophile (

    
    ), displacing your leaving group.
    

Corrective Protocol:

  • Dry Solvents: Use anhydrous solvents (molecular sieves).

  • Leaving Group Selection: If hydrolysis is persistent, switch from -Cl to -F. The reaction with the desired nucleophile will be faster, allowing you to lower the temperature, kinetically disfavoring the slower hydrolysis reaction.

Optimization Protocol: The "Temperature-Ramp" Method

Do not pick a random temperature. Use this systematic Design of Experiment (DoE) approach to find the optimal window between Reaction Rate and Decomposition.

Standard Conditions: 1.0 eq Substrate, 1.2 eq Nucleophile, 2.0 eq Base (


), Solvent (DMF or DMSO).
StepConditionTemperatureTimeAction
1 Ambient Screen 25°C2 hrsCheck LCMS. If <5% conv, proceed to Step 2.
2 Thermal Activation 60°C2 hrsCheck LCMS. If <20% conv, proceed to Step 3.
3 High Thermal 100°C4 hrsCheck LCMS. If tar forms, revert to Step 2 + Catalyst.
4 Microwave (MW) 140°C15 minFinal Resort. Use sealed vessel. High pressure risk.
Advanced Optimization: The "Halex" Switch

If thermal optimization fails, change the chemistry, not just the heat.

  • The Problem: Ar-Cl bond cleavage is slow.

  • The Fix: Perform a Halex (Halogen Exchange) reaction in situ. Add 20 mol% CsF or KF and 18-crown-6.

  • Mechanism: The

    
     displaces the 
    
    
    
    first (equilibrium). The resulting Ar-F species reacts 100x faster with your nucleophile due to the lower LUMO energy [3].

Frequently Asked Questions (FAQs)

Q: Why is Fluorine the best leaving group for Pyridine SNAr? I thought Iodine was better? A: In SN2 (aliphatic), Iodine is best because the C-I bond is weak. In SNAr, the bond breaking is not the rate-determining step; the nucleophilic attack is. The highly electronegative Fluorine pulls electron density, stabilizing the negative charge in the Meisenheimer intermediate (


 reduction). Therefore, Ar-F reacts at lower temperatures than Ar-I  [4].

Q: Can I use ethanol as a solvent? A: You can, but expect slower rates. Ethanol is a protic solvent and will hydrogen-bond to your nucleophile, reducing its energy. If you must use EtOH (e.g., for solubility), you will likely need to run the reaction at reflux or in a microwave to break these solvation shells [1].

Q: My pyridine has a leaving group at position 3. Why won't it react even at 150°C? A: The 3-position (meta) is not in resonance with the ring nitrogen. The negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom. SNAr at the 3-position is energetically forbidden under standard conditions. Solution: Switch to Palladium-catalyzed Buchwald-Hartwig coupling, which does not rely on the SNAr mechanism.

Q: Is Microwave heating really different from an oil bath? A: Yes. Microwave heating provides volumetric heating (internal) rather than conductive heating (external). This minimizes the "wall effect" where the vessel walls are hotter than the solvent, reducing tar formation. It also allows you to safely heat solvents 20-50°C above their boiling points in sealed tubes, accessing kinetic profiles impossible in open reflux systems [2].

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.[2][3] Link

  • Bagley, M. C., et al. (2002).[4] A new one-step synthesis of pyridines under microwave-assisted conditions.[4] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Bioorganic & Medicinal Chemistry Letters. (2014). The "element effect" in nucleophilic aromatic substitution reactions.[1] SciSpace. Link

  • Organic Chemistry Portal. (2025). Nucleophilic Aromatic Substitution - SNAr Mechanism.[1][5][6][7]Link

Sources

Technical Support Center: Palladium Removal from Aminopyridine Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Pd Impurities in Aminopyridine Scaffolds

The "Aminopyridine Paradox"

User Query: I’m synthesizing a kinase inhibitor intermediate containing an aminopyridine moiety via Buchwald-Hartwig coupling. My crude looks black/brown. After a standard workup and silica column, the product is still gray, and ICP-MS shows 800 ppm Pd. Why is this sticking so hard?

Scientist Response: You are encountering the "Aminopyridine Paradox." In standard couplings, the product is less coordinating than the catalyst ligands. However, aminopyridines possess two potent binding sites: the pyridine nitrogen (soft base) and the exocyclic amine (harder base). Together, they can act as a bidentate ligand, forming a highly stable "chelate claw" around the Palladium (Pd) atom.

Standard silica chromatography is insufficient because the Pd-Product complex often co-elutes with your free product due to similar polarity. To reach ICH Q3D limits (<10 ppm for oral drugs), you must break this coordination complex using a ligand with a significantly higher thermodynamic affinity for Pd than your product.

Phase 1: The Aqueous Interceptor (N-Acetylcysteine Wash)

Before using expensive resins, attempt to strip the Pd during the aqueous workup. This is the most cost-effective "first pass" method.

The Solution: N-Acetylcysteine (NAC) Wash. Why it works: NAC contains a free thiol (-SH) and a carboxylic acid. The thiol sulfur is a "soft" donor that outcompetes the pyridine nitrogen for Pd binding. The resulting Pd-NAC complex is highly water-soluble at basic pH.

Protocol 1: The NAC "Digestion"
StepActionCritical Technical Note
1 Dissolve Dissolve crude reaction mixture in a water-immiscible solvent (e.g., EtOAc, DCM, or Me-THF). Do not use ether (poor solubility for polar complexes).
2 Prepare Wash Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7–8) with NaOH.
3 Digest Add the NAC solution (0.5 – 1.0 equiv relative to Pd) to the organic layer. Heat to 40–50 °C for 30–60 mins.
4 Partition Cool to RT. Separate layers. The Pd-NAC complex (often red/brown) will migrate to the aqueous layer.
5 Rinse Wash the organic layer with 5% NaHCO₃ to remove residual NAC and Pd species.

Troubleshooting this step:

  • Issue: Product precipitates during the wash.

  • Fix: Aminopyridines are polar. If using EtOAc, add 5-10% MeOH to the organic layer to maintain solubility during the aqueous wash.

Phase 2: Solid-Phase Warfare (Scavenger Resins)

If the NAC wash brings Pd down to ~100 ppm but fails to hit <10 ppm, or if your product is too water-soluble for aqueous washing, you need Solid-Supported Scavengers.

The Solution: Functionalized Silica (SiliaMetS® or similar).[1][2] Selection Logic:

  • Si-Thiol (Mercaptopropyl): The industry workhorse. Good for Pd(II).

  • Si-DMT (Dimercaptotriazine): The "Heavy Artillery." The triazine ring acts as a chelating scaffold, making it superior for removing Pd from bidentate ligands like aminopyridines.

Protocol 2: Scavenger Resin Treatment (Batch Mode)
  • Loading: Add Si-DMT (preferred for aminopyridines) at 4–5 equivalents relative to the residual Pd content (not the product). If Pd content is unknown, use 10 wt% relative to the crude mass.

  • Solvent: Dissolve product in THF, DMF, or MeOH. Avoid DCM if possible (slower kinetics).

  • Temperature: Heat to 50–60 °C .

    • Mechanism:[3][4] Ligand exchange is an equilibrium process. Heat provides the activation energy required to dissociate the Pd from the aminopyridine so it can be captured by the resin.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm membrane or a Celite pad. The Pd stays on the resin.

Visualizing the Decision Process:

ScavengerLogic Start Crude Aminopyridine Product Solubility Is Product Water Soluble? Start->Solubility NAC Attempt NAC Wash (Protocol 1) Solubility->NAC No (Lipophilic) ResinSelect Select Scavenger Resin Solubility->ResinSelect Yes (Hydrophilic) NAC->ResinSelect If Pd > 10 ppm PdState Pd Oxidation State/Ligand? ResinSelect->PdState SiThiol Use Si-Thiol (Standard Pd(II)) PdState->SiThiol Simple Pd Salts SiDMT Use Si-DMT (Pd(0) or Chelated Pd) PdState->SiDMT Aminopyridine Complexes Final ICP-MS Analysis SiThiol->Final Filter & Test SiDMT->Final Filter & Test

Caption: Logic flow for selecting the appropriate Palladium removal strategy based on product solubility and Pd speciation.

Phase 3: The Nuclear Option (Activated Carbon)

User Query: Resins are too expensive for my kilo-scale batch. Can I use charcoal?

Scientist Response: Yes, but with extreme caution. Activated carbon (e.g., Darco KB) is a "non-specific" adsorbent. It binds Pd well, but it will also bind your flat, aromatic aminopyridine product, leading to yield losses of 10–30%.

Optimization Protocol:

  • Screening: Test "Darco KB-G" and "Norit SX Ultra."

  • The "Spike" Trick: Add a small amount of Cysteine or TMT (Trithiocyanuric acid) to the carbon slurry. The chelator pulls Pd off the product, and the carbon adsorbs the Pd-chelator complex.

  • Filtration: You MUST filter through a tight pad of Celite or a 0.2 µm filter. Carbon fines containing Pd can pass through standard frits, leading to "phantom" Pd readings in the next step.

Frequently Asked Questions (Troubleshooting)

Q: I treated with Si-DMT, but my product disappeared from the solution! A: Your product might be protonated.

  • Cause: Some scavenger resins are slightly acidic (or contain residual acid from manufacturing). Aminopyridines are basic. They can protonate and ionically bind to the silica backbone.

  • Fix: Add 1–2% Triethylamine (TEA) to the scavenging mixture. This keeps the aminopyridine neutral and in solution, while the Pd still binds to the sulfur on the resin.

Q: The solution turned from black to clear, but ICP-MS still shows 200 ppm Pd. A: You have removed the "Colloidal Pd" (the black stuff) but left the "Homogeneous Pd" (the invisible catalyst).

  • Explanation: Color is a poor proxy for purity at low ppm. The clear solution contains soluble Pd-Aminopyridine complexes.

  • Fix: You need a stronger ligand exchange. Switch from Si-Thiol to Si-DMT or Si-Thiourea and increase the temperature to 60 °C to force the thermodynamic exchange.

Q: Can I just crystallize the product to remove Pd? A: Risky.

  • Risk: Pd complexes often have similar crystal lattice parameters to the host API, leading to "occlusion." The Pd gets trapped inside the crystal.

  • Strategy: If you must crystallize, add a soluble scavenger (like NAC or TMT) to the mother liquor before inducing crystallization. This keeps the Pd soluble in the supernatant while the product precipitates.

Summary of Specifications
MethodTarget Pd SpeciesBest For...Risk Factor
NAC Wash Soluble Pd(II)Lipophilic products (early stage)Emulsions; Product precipitation
Si-Thiol Pd(II) SaltsStandard couplingsLower affinity for chelates
Si-DMT Pd(0) / ChelatesAminopyridines (Best Choice) Higher Cost
Activated Carbon Colloidal PdLarge scale / Low budgetHigh yield loss (Product adsorption)
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5][6] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process.[7] Organic Process Research & Development.[8][9][10] Link

  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Palladium Removal.[1][6][9]Link

  • ICH Guideline Q3D (R2). (2022). Guideline for Elemental Impurities.[3][4][11] International Council for Harmonisation.[3] Link

  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Solid-Supported Treatments for the Removal of Palladium from a Pharmaceutical Intermediate. Organic Process Research & Development.[8][9][10] Link

Sources

handling hygroscopic nature of methylpyridin-3-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Methylpyridin-3-amine Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #MPA-HYGRO-001

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your methylpyridin-3-amine salt (e.g., 3-amino-2-methylpyridine dihydrochloride) has transitioned from a free-flowing powder into a sticky gum or a deliquescent liquid.

This guide is not a generic safety sheet. It is a field-proven troubleshooting system designed to restore your material's integrity and ensure experimental reproducibility. The hygroscopic nature of these pyridine-amine salts is driven by the high lattice energy of the ionic bond competing with the hydration energy of the protonated amine and counterion (usually Cl⁻). When the hydration energy wins, your solid dissolves in atmospheric moisture.

Module 1: Critical Safety & Material Integrity

WARNING: Before handling, review the Safety Data Sheet (SDS). Methylpyridin-3-amines are toxic in contact with skin and if swallowed and cause serious eye damage [1, 2]. The salt form reduces volatility but does not eliminate toxicity.

Quick Diagnostic: State of Matter
ObservationDiagnosisAction Required
Free-flowing powder OptimalProceed to Standard Weighing .
Clumping / Caking Surface MoistureProceed to Vacuum Drying .
Sticky Gum / Paste Deep HydrationProceed to Azeotropic Rescue .
Liquid Phase DeliquescenceStop. Material purity compromised. See Recrystallization .

Module 2: Storage & Stability (The First Line of Defense)

Q: How do I store these salts long-term to prevent degradation?

A: The "shelf-life" is dictated by the seal, not just the chemical stability.

  • Primary Container: Never trust the vendor's plastic cap alone. Parafilm is permeable to water vapor over time.

  • Secondary Containment: Place the original bottle inside a vacuum desiccator containing active desiccant (P₂O₅ or indicating silica gel).

  • Inert Atmosphere: For maximum stability, store under Argon or Nitrogen. If you lack a glovebox, use a "glove bag" or purge the headspace of the bottle with nitrogen before resealing [3].

Q: My salt turned yellow. Is it still usable?

A: Color change (yellowing/browning) often indicates oxidation of the free amine trace or N-oxide formation, accelerated by moisture.

  • Test: Run a proton NMR in D₂O or DMSO-d6.

  • Verdict: If purity is >95%, you can use it for crude reactions. If <95%, recrystallize.

Module 3: Weighing & Handling Protocols

Q: How do I weigh this without it turning to goo on the balance?

A: Speed and exposure control are critical. Static electricity on plastic weighing boats exacerbates the issue by spreading the powder, increasing surface area for moisture absorption.

Protocol A: The "Benchtop Speed" Method (For <50% Humidity)
  • Prep: Have your receiving flask containing the solvent (anhydrous) ready before opening the salt bottle.

  • Vessel: Do not use plastic weighing boats. Use a glass weighing funnel or a tared scintillation vial. Glass minimizes static clumping.

  • Transfer: Quickly transfer the approximate amount to the glass vessel. Close the stock bottle immediately.

  • Correction: Weigh the vial/funnel. Tip the solid into the reaction. Weigh the "empty" vial/funnel again. The difference is your exact mass (Gravimetric subtraction). This accounts for any sticky residue left behind.

Protocol B: The "Inert Transfer" Method (For High Humidity/Critical Stoichiometry)

Use a Glove Bag or Glove Box .[1] If unavailable, use the Schlenk Transfer technique:

  • Connect a solid-addition funnel (containing the salt) to your reaction flask.

  • Evacuate and backfill the entire setup with Nitrogen before tipping the solid in.

Module 4: Drying & Rescue Operations

Q: My salt is wet/clumpy. Can I just put it in the oven?

A: Maybe. If it is merely clumped, a vacuum oven works. If it is a paste, you risk melting it or trapping water inside a "crust."

Workflow: Decision Logic for Drying

DryingLogic Start Start: Material Condition Condition Is it Clumped or Gooey? Start->Condition Clumped Light Clumping Condition->Clumped Hard chunks Gooey Paste / Liquid Condition->Gooey Wet/Sticky VacOven Vacuum Oven Protocol 40-60°C, <10 mbar 4-8 Hours Clumped->VacOven Azeotrope Azeotropic Distillation (The 'Rescue' Method) Gooey->Azeotrope Check Check Weight Loss VacOven->Check Azeotrope->Check Check->VacOven Mass still dropping Success Dry Powder Store in Desiccator Check->Success Constant Mass

Figure 1: Decision matrix for selecting the appropriate drying method based on the physical state of the salt.

The "Rescue" Protocol: Azeotropic Distillation

Use this when the salt is too wet for the oven or has formed a paste.

  • Dissolve/Suspend: Place the wet salt in a Round Bottom Flask (RBF). Add Toluene (forms azeotrope with water, bp 85°C) [4]. If the salt is very insoluble, add a small amount of Methanol to dissolve it first, then add excess Toluene.

  • Evaporate: Use a rotary evaporator. The Methanol/Water/Toluene azeotrope will carry the water away.

  • Repeat: Add fresh Toluene and evaporate again. Repeat 2-3 times until the residue turns into a white, flaky solid.

  • Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 2 hours to remove trace Toluene.

Module 5: Reaction Troubleshooting

Q: My Buchwald-Hartwig coupling failed. Was it the water in the salt?

A: Likely, yes. Palladium catalysts are sensitive, but the bigger issue is the Base .

  • Mechanism: If you use 3-amino-2-methylpyridine hydrochloride, you must add an extra equivalent of base (e.g., NaOtBu, Cs₂CO₃) to neutralize the HCl.

  • The Water Effect: Hygroscopic water adds weight. If you weighed 100 mg of "wet" salt, you might only have 80 mg of amine and 20 mg of water.

    • Result: You are under-dosing the amine and adding water which can hydrolyze the catalyst or the halide partner.

  • Fix: Titrate the salt or dry it to constant weight before use.

Q: The NMR shows a shifted peak for the NH2 protons.

A: Water exchanges with amine protons.

  • Symptom: Broad peak that moves depending on concentration.

  • Verification: Add a drop of D₂O to the NMR tube. If the NH2 peak disappears (exchanges), it confirms the assignment. If the water peak in the solvent grows, your sample was wet.

References

  • PubChem. (2025).[2] 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - Safety and Hazards. National Library of Medicine. [Link]

  • Sciencemadness Discussion. (2007). Drying the water out of hygroscopic crystals. [Link]

Sources

alternative solvents for 6-Ethoxy-4-methylpyridin-3-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Guide for 6-Ethoxy-4-methylpyridin-3-amine

Executive Summary & Molecule Profile

Compound: 6-Ethoxy-4-methylpyridin-3-amine CAS: 1150617-66-3 (Generic structure reference) Physicochemical Profile: This molecule possesses a "push-pull" electronic structure. The electron-donating ethoxy group at the 6-position and the amine at the 3-position make the ring electron-rich, increasing susceptibility to oxidation (color degradation). The molecule exhibits moderate lipophilicity due to the ethoxy and methyl groups, but significant polarity from the primary amine and pyridine nitrogen.

The Challenge: Standard purification often relies on chlorinated solvents (DCM) or benzene derivatives (Toluene).[1] Users frequently encounter oiling out (liquid-liquid phase separation) rather than distinct crystal formation due to the molecule's low melting point potential and hydrogen-bonding capability.[1]

Recommended Solvent Systems

The following solvent systems have been selected based on solubility parameters, ICH guidelines, and "Green Chemistry" principles.

Solvent ClassPrimary SolventAnti-SolventMechanismApplication Note
Standard (High Yield) Ethyl Acetate (EtOAc) n-Heptane Cooling + Anti-solventBest Starting Point. EtOAc solubilizes the compound well at 60°C; Heptane induces controlled supersaturation.
Polar/Protic Ethanol (EtOH) WaterCoolingGreenest Option. Good for removing inorganic salts.[1] Risk of hydrate formation; dry thoroughly.[1]
High Purity Isopropyl Acetate (IPAc) n-HeptaneCoolingHigher boiling point than EtOAc allows for better dissolution of difficult impurities.[1]
Alternative 2-MeTHF n-HeptaneCoolingExcellent solvating power; bio-renewable alternative to THF/DCM.

Technical Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the metastable limit is exceeded, and the temperature is above the "oiling out" boundary (liquid-liquid phase separation) but below the melting point of the solvated solid. This is common in aminopyridines due to strong intermolecular H-bonding.

Corrective Protocol:

  • Reheat the mixture until the oil phase redissolves completely.

  • Seed the solution with pure crystals at a temperature just below the saturation point (metastable zone).

  • Slow Down the cooling rate (e.g., 5°C/hour instead of 20°C/hour).

  • Adjust Solvent: If using EtOAc/Heptane, increase the ratio of EtOAc slightly. Too much anti-solvent triggers rapid phase separation.[1]

Q2: The crystals are turning brown/red upon filtration. Is this an impurity?

Diagnosis: This is likely oxidative degradation .[1] Electron-rich aminopyridines are prone to air oxidation, forming colored diazo or quinoid-like species, especially in solution.

Corrective Protocol:

  • Degas all solvents (sparge with Nitrogen/Argon for 15 mins) prior to use.[1]

  • Add Antioxidant: Trace amounts (<0.1 mol%) of Ascorbic Acid or BHT can be added to the crystallization liquor.[1]

  • Work Fast: Filter under an inert atmosphere or minimize air exposure time. Wash the filter cake with cold, degassed anti-solvent (e.g., Heptane) to remove surface mother liquor quickly.[1]

Q3: I have low recovery yield (<60%). The mother liquor is still rich in product.

Diagnosis: The compound is too soluble in the primary solvent at the isolation temperature.[1]

Corrective Protocol:

  • Lower Temperature: Cool to -10°C or -20°C.

  • Switch Solvent: Move from Ethanol (high solubility) to Isopropyl Acetate (moderate solubility).

  • Salt Formation: If the free base is too soluble, consider crystallizing as the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1] Salts generally have much steeper solubility curves and higher melting points.[1]

Detailed Experimental Workflows

Workflow A: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent System SolubilityCheck Check Solubility at 60°C Start->SolubilityCheck HighSol Soluble in <5 vols? SolubilityCheck->HighSol Test EtOAc MedSol Soluble in 5-10 vols? HighSol->MedSol No EtOAc Primary: Ethyl Acetate HighSol->EtOAc Yes EtOH Primary: Ethanol MedSol->EtOH Yes (Very Soluble) IPAc Primary: Isopropyl Acetate MedSol->IPAc No (Try Esters) NeedAnti Is Yield < 70% on cooling? EtOAc->NeedAnti EtOH->NeedAnti AddHeptane Add Heptane (Anti-solvent) NeedAnti->AddHeptane If Solvent is Ester AddWater Add Water (Anti-solvent) NeedAnti->AddWater If Solvent is Alcohol

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility observations.[1]

Workflow B: Optimized Crystallization Protocol (EtOAc/Heptane)

Objective: Purify 10g of crude 6-Ethoxy-4-methylpyridin-3-amine.

  • Dissolution:

    • Charge 10g crude solid into a reactor.[1]

    • Add Ethyl Acetate (30-50 mL) (3-5 volumes).

    • Heat to 65°C (Reflux is ~77°C).[1] Stir until fully dissolved.

    • Note: If insolubles remain, filter hot through a pre-warmed Celite pad.

  • Nucleation:

    • Cool slowly to 45°C .

    • Seed with 10-20mg of pure crystal (if available). Hold for 30 mins to allow crystal growth.

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (30 mL) over 1 hour via addition funnel.

    • Maintain temperature at 40-45°C during addition to prevent oiling out.

  • Cooling & Isolation:

    • Cool the slurry to 0-5°C over 2 hours.

    • Hold at 0°C for 1 hour.

    • Filter under vacuum/inert gas.[1]

    • Wash cake with cold 1:1 EtOAc:Heptane.

    • Dry in a vacuum oven at 40°C.

References & Authority

  • Solubility of Aminopyridines:

    • Source: Wang, J., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents."[2] J. Chem. Eng.[1] Data, 2022.[2][3][4]

    • Relevance: Establishes the solubility hierarchy (Alcohols > Esters > Hydrocarbons) for pyridin-amines.

    • URL:[1]

  • Synthesis & Purification of Methyl-Alkoxy-Pyridines:

    • Source: Patent EP0551459 "Method for the preparation of 3-amino-2-chloro-4-alkylpyridines."

    • Relevance: Describes standard industrial recrystallization of amino-methyl-pyridines using Ethyl Acetate and Ethanol.

    • URL:[1]

  • Green Solvent Selection:

    • Source: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011.

    • Relevance: Validates the replacement of DCM/Toluene with EtOAc/Heptane and 2-MeTHF.

    • URL:[1]

  • Crystallization of 3-Amino-4-methylpyridine (Analog):

    • Source: CN Patent 104356057A.[1]

    • Relevance: Explicitly cites recrystallization of the direct structural analog from Ethyl Acetate with >84% yield.

    • URL:[1]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Characterization of 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum of 6-Ethoxy-4-methylpyridin-3-amine , a critical intermediate often used in the synthesis of kinase inhibitors and glutaminase antagonists.

Unlike standard spectral lists, this guide focuses on comparative validation —specifically, how to distinguish this target molecule from its synthesis precursors (nitro-compounds) and common regioisomers using NMR spectroscopy.

Executive Summary & Structural Logic

The structural integrity of 6-Ethoxy-4-methylpyridin-3-amine relies on confirming the substitution pattern on the pyridine ring. In drug development, the primary analytical challenge is distinguishing the target from:

  • The Nitro Precursor: Confirming complete reduction of the nitro group.

  • Regioisomers: Specifically differentiating the 6-ethoxy isomer from the 2-ethoxy isomer, a common byproduct in nucleophilic aromatic substitution (SNAr) reactions.

The Structural Fingerprint
  • Formula: C₈H₁₂N₂O

  • Key Feature: The protons at positions C2 and C5 are isolated from each other by substituents.

    • H2: Located between the Ring Nitrogen and the Amine.

    • H5: Located between the Methyl and the Ethoxy group.

  • Diagnostic Result: Both aromatic protons must appear as singlets . If you see doublets in the aromatic region, you likely have the wrong regioisomer.

Experimental Protocol (Self-Validating)

To ensure reproducible data that allows for the detection of exchangeable protons (-NH₂), DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often leads to broadening or loss of the amine signal and inconsistent shifts for the aromatic proton adjacent to the ring nitrogen.

Standardized Workflow
  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d₆ .

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual Fe or Pd from reduction steps) by filtering through Celite if line broadening is observed.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (D1): ≥ 1.0 s (ensure integration accuracy for the methyl singlet).

    • Temperature: 298 K (25°C).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignments

The following data represents the characteristic chemical shifts for 6-Ethoxy-4-methylpyridin-3-amine in DMSO-d₆.

Representative 1H NMR Data (400 MHz, DMSO-d₆)
PositionGroupShift (δ, ppm)MultiplicityIntegrationAssignment Logic
2 Ar-H 7.45 – 7.55 Singlet (s) 1HDiagnostic. Deshielded by Ring N, but shielded by ortho-NH₂. Isolated (no coupling).
5 Ar-H 6.35 – 6.45 Singlet (s) 1HDiagnostic. Highly shielded by ortho-ethoxy (+M effect). Isolated.
3-NH -NH₂ 4.60 – 4.80 Broad Singlet (br s)2HExchangeable. Chemical shift varies with concentration/water content.[1]
6-OCH₂ -OCH₂ -4.15 – 4.25 Quartet (J ≈ 7.0 Hz)2HTypical ethoxy methylene pattern.
4-CH₃ Ar-CH₃ 2.05 – 2.10 Singlet (s)3HAromatic methyl. Distinctly sharp.
6-CH₃ -CH₂CH₃ 1.25 – 1.30 Triplet (J ≈ 7.0 Hz)3HTypical ethoxy methyl pattern.

Technical Note: The chemical shift of H2 (approx 7.5 ppm) is critical. In unsubstituted pyridine, the alpha-proton is ~8.6 ppm. The upfield shift to ~7.5 ppm confirms the electron-donating power of the adjacent amine group.

Comparative Analysis: Performance vs. Alternatives

This section provides the "Performance" comparison required for decision-making during synthesis optimization.

Scenario A: Reaction Monitoring (Target vs. Nitro Precursor)

Objective: Confirm complete reduction of 6-ethoxy-4-methyl-3-nitropyridine.

FeatureTarget (Amine)Precursor (Nitro)Analytical Implication
H2 Shift ~7.5 ppm ~8.8 ppm The Nitro group is strongly electron-withdrawing, deshielding H2 significantly.
H5 Shift ~6.4 ppm ~6.9 ppm H5 shifts upfield upon reduction due to increased electron density in the ring.
NH₂ Signal Present (~4.7 ppm) Absent The appearance of the broad singlet at 4.7 ppm confirms product formation.
Scenario B: Regioisomer Differentiation (Target vs. 2-Ethoxy Isomer)

Objective: Distinguish 6-Ethoxy-4-methylpyridin-3-amine (Target) from 2-Ethoxy-4-methylpyridin-3-amine (Isomer).

  • Target (6-Ethoxy): Protons are at positions 2 and 5. They are para -like (separated by substituents).

    • Result:Two Singlets.

  • Isomer (2-Ethoxy): Structure implies protons at positions 5 and 6 (assuming 4-methyl-3-amine pattern).

    • Result:Two Doublets (Vicinal coupling, J ≈ 5–8 Hz).

Visual Decision Tree:

NMR_Decision_Tree Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count How many aromatic signals? Start->Count Coupling Check Multiplicity Count->Coupling 2 distinct signals Impurity Result: Nitro Precursor (Incomplete Reaction) Count->Impurity Signal at >8.5 ppm (Deshielded H2) Target Result: Target Molecule (6-Ethoxy-4-methylpyridin-3-amine) Coupling->Target Two Singlets (s) (Isolated H2 & H5) Isomer Result: Regioisomer (Likely 2-Ethoxy isomer) Coupling->Isomer Two Doublets (d) (Vicinal H5 & H6)

Figure 1: Analytical decision tree for validating the structural identity of the aminopyridine intermediate.

Structural Elucidation Workflow

For full validation during scale-up, a 1D spectrum is often insufficient to prove the exact position of the methyl group vs. the ethoxy group. The following 2D NMR workflow is recommended for "Gold Standard" characterization.

Workflow Sample Sample in DMSO-d6 H1 1H NMR (Purity & Integration) Sample->H1 COSY COSY (Confirm Isolated Protons) H1->COSY No H-H coupling? NOESY NOESY/ROESY (Spatial Proximity) COSY->NOESY Verify Regiochemistry Result Structural Confirmation NOESY->Result NOE: H5 <-> OEt NOE: H2 <-> NH2

Figure 2: Recommended 2D NMR workflow. The NOESY step is critical: The H5 proton (singlet) must show an NOE correlation with the Ethoxy group, while the H2 proton should show NOE with the Amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for pyridine shift rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general aminopyridine shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift trends and substituent effects).

  • PubChem. (2024). Compound Summary for CID 54243673 (6-Ethoxy-4-methylpyridin-3-amine). [Link]

Sources

Advanced Characterization of Ethoxy-Methyl-Aminopyridines: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of substituted pyridines—specifically ethoxy-methyl-aminopyridines (


, MW ~152 Da)—presents a unique analytical challenge in drug development. These motifs frequently appear as impurities, metabolites, or core scaffolds in kinase inhibitors. The primary difficulty lies in distinguishing positional isomers (regioisomers) where the mass-to-charge ratio (

) is identical, and standard fragmentation patterns often overlap.

This guide compares analytical strategies for resolving these isomers, focusing on the mechanistic causality of Collision-Induced Dissociation (CID) patterns. We synthesize experimental protocols with theoretical fragmentation logic to provide a self-validating workflow for identification.

Structural Context & Isomerism Challenges

For a molecule with a pyridine core substituted by an ethoxy (


), methyl (

), and amino (

) group, the position of substituents dictates the fragmentation pathway.
The "Ortho Effect" Variable

The critical differentiator in MS/MS spectra is the Ortho Effect .

  • Scenario A (Ortho): The amino and ethoxy groups are adjacent (e.g., 2-amino-3-ethoxypyridine). This proximity facilitates hydrogen transfer and cyclic transition states, leading to unique neutral losses (e.g., loss of ethanol or water).

  • Scenario B (Meta/Para): Substituents are distant. Fragmentation is driven by independent bond cleavages (e.g., loss of ethylene from the ethoxy group).

Comparative Analytical Strategies

We compare two primary workflows for characterizing these molecules: the Standard Screening Approach (Generic) vs. the Targeted Isomer Resolution Approach (Optimized).

Table 1: Comparative Performance of LC-MS Methodologies
FeatureStandard Approach (C18 + Generic ESI)Targeted Approach (PFP + Energy-Resolved MS)
Stationary Phase C18 (Alkylsilane)Pentafluorophenyl (PFP)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

-

interactions + Dipole
Isomer Resolution Low (Co-elution likely)High (Separates based on electron density)
Ionization Source ESI (Soft ionization)APCI (Promotes in-source fragmentation for confirmation)
Fragmentation Mode Fixed Collision Energy (e.g., 35 eV)Stepped CE (10, 30, 50 eV)
Diagnostic Value Screening onlyStructural Elucidation

Deep Dive: Fragmentation Mechanisms

Understanding the why behind the peaks is essential for high-integrity analysis. We assume a protonated precursor


.
Mechanism A: The Ethoxy Cleavage (Dominant Pathway)

The most energetically favorable pathway for ethoxy-substituted aromatics is the loss of ethylene (


, 28 Da) via a four-membered transition state or McLafferty rearrangement.
  • Precursor:

    
     153
    
  • Transition: Hydrogen transfer from the ethyl

    
    -carbon to the ether oxygen.
    
  • Product: A pyridinol-type cation at

    
     125 (
    
    
    
    ).
  • Diagnostic Check: If this peak is absent or weak, the alkyl chain may not be ethoxy (could be methoxy-methyl isomer).

Mechanism B: Amino-Driven Loss (Ammonia)

Primary amines on pyridine rings can lose ammonia (


, 17 Da).
  • Precursor:

    
     153
    
  • Product:

    
     136 (
    
    
    
    ).
  • Causality: This is more prevalent when the amino group is flanked by a methyl group (steric relief) or in APCI mode.

Mechanism C: The Ortho-Effect (Isomer Specific)

In isomers where the ethoxy oxygen and amino protons are adjacent:

  • Loss of Ethanol: Direct elimination of

    
     (46 Da) can occur via interaction between the ether oxygen and amino hydrogen.
    
    • Product:

      
       107 (
      
      
      
      ).
  • Cyclization: Loss of water (-18 Da) or formation of bicyclic fragment ions.

Visualizing the Pathway

The following diagram illustrates the decision tree and fragmentation logic for differentiating these isomers.

FragmentationPathway Precursor Precursor [M+H]+ m/z 153 LossEthylene Loss of Ethylene (-28 Da) [M+H - C2H4]+ m/z 125 Precursor->LossEthylene McLafferty Rearr. (Universal for Ethoxy) LossAmmonia Loss of Ammonia (-17 Da) [M+H - NH3]+ m/z 136 Precursor->LossAmmonia High Energy/APCI LossEthanol Loss of Ethanol (-46 Da) (Ortho Effect) m/z 107 Precursor->LossEthanol Specific to Ortho-Isomers Pyridone Pyridone Cation m/z 125 LossEthylene->Pyridone Tautomerization RingCleavage Ring Cleavage (-HCN) m/z 98 LossEthylene->RingCleavage -HCN (-27 Da)

Figure 1: Mechanistic fragmentation pathway for ethoxy-methyl-aminopyridines. The red path (Loss of Ethanol) is diagnostic for ortho-substitution.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and Reproducibility , follow this protocol. This method uses a "stepped" collision energy approach to capture both labile (ethoxy) and stable (ring) fragments.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Step 2: LC Separation (Critical for Isomers)
  • Column: Fluorophenyl (PFP) phase (e.g., 2.1 x 100 mm, 1.9 µm).

    • Reasoning: PFP columns separate pyridine isomers based on electron density and dipole moments, which C18 cannot distinguish.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes. Isomers typically elute between 15-30% B.

Step 3: Mass Spectrometry Parameters[1]
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Acquisition: Data-Dependent MS/MS (ddMS2).

  • Collision Energy (CE): Stepped NCE (Normalized Collision Energy) at 20, 40, and 60%.

    • Logic:

      • 20%: Preserves the molecular ion and detects labile losses (

        
        ).
        
      • 40%: Optimizes the diagnostic ethylene loss (

        
         125).
        
      • 60%: Forces ring fragmentation (loss of

        
        ) to confirm the pyridine core.
        

Data Interpretation & Performance Metrics

Use this table to validate your spectral data.

Table 2: Diagnostic Ion List for (MW 152)
m/z (Calc)Fragment IdentityMechanismInterpretation
153.10

Protonated MoleculeParent Peak.
136.07

DeaminationSuggests primary amine.
125.07

Ethylene LossPrimary confirmation of Ethoxy group.
107.06

Ethanol LossDiagnostic for Ortho-isomer (Amino/Ethoxy).
98.06

Ring FragmentationConfirms Pyridine core.
110.05

Loss of AcetnitrileRare; suggests methyl on ring C2/C6.

Analytical Workflow Diagram

Workflow Sample Sample (Isomer Mix) LC LC Separation (PFP Column) Sample->LC Inject Ionization Ionization (ESI+ / APCI) LC->Ionization Elute MS1 MS1 Filter (m/z 153) Ionization->MS1 Filter Fragmentation Stepped CE (20-60%) MS1->Fragmentation Isolate Analysis Data Analysis (Ortho-Effect Check) Fragmentation->Analysis Interpret

Figure 2: End-to-end analytical workflow for isomer differentiation.

References

  • Fragmentation of Alkoxypyridines

    • Title: Mass spectral fragmentations of alkylpyridine N‐oxides.[1]

    • Source: ResearchG
    • URL:[Link]

  • Isomer Differentiation Strategies

    • Title: Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction.[2]

    • Source: PubMed (N
    • URL:[Link]

  • General Fragmentation Mechanisms (McLafferty)

    • Title: Fragmentation (mass spectrometry) - McLafferty Rearrangement.[1][3][4]

    • Source: Wikipedia / General Mass Spectrometry Reference.
    • URL:[Link]

  • Pyridine Nucleotide Analysis

    • Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.[5]

    • Source: Springer Protocols.[5]

    • URL:[Link]

  • Aminopyridine Fragmentation

    • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids (Analogous amine loss mechanisms).
    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Technical Comparison Guide: HPLC Method Development for 6-Ethoxy-4-methylpyridin-3-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxy-4-methylpyridin-3-amine (CAS: 1150598-66-9) is a pharmacologically significant intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Avapritinib derivatives). Its structural duality—a hydrophobic ethoxy/methyl motif alongside a highly basic aminopyridine core—presents a classic chromatographic paradox: retention vs. peak shape.

Standard C18 methods often fail to retain the protonated amine or yield severe peak tailing (


) due to secondary silanol interactions. This guide objectively compares three distinct separation strategies to achieve USP-compliant purity methods (

,

for critical pairs).
The Critical Separation

The primary challenge is not just analyzing the amine, but resolving it from its synthetic precursor, 6-ethoxy-4-methyl-3-nitropyridine , and potential oxidative degradants (N-oxides).

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches. The data below represents optimized conditions for each mode.

Method A: The "Traditional" Approach (Low pH C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction with protonated analyte.

Method B: The "High pH" Approach (Hybrid C18)
  • Column: Waters XBridge BEH C18 (2.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol[1]

  • Mechanism: Analyte neutralization to maximize hydrophobicity; suppression of silanol ionization.

Method C: The "Orthogonal Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (3 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid / Methanol

  • Mechanism:

    
     interactions between the pyridine ring and the phenyl stationary phase.
    
Performance Data Summary
ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (Amine) 2.1 min (Weak)5.8 min (Strong)3.4 min (Moderate)
Peak Tailing (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Excellent) 1.2 - 1.3 (Good)
Resolution (

) from Nitro
> 10.06.58.2
MS Compatibility HighModerate (Non-volatile salts avoided)High
Column Stability HighHigh (Requires Hybrid Silica)Moderate

Technical Deep Dive & Causality

Why Standard C18 Fails (Method A)

At low pH (pH ~2.7 with formic acid), the pyridine nitrogen (


) is fully protonated. While this increases solubility, the positively charged analyte interacts electrostatically with residual ionized silanols (

) on the silica surface.
  • Result: Kinetic dragging (tailing) and poor retention as the molecule prefers the aqueous mobile phase over the hydrophobic stationary phase.

The Superiority of High pH (Method B)

By elevating the pH to 10.0 (using Ammonium Bicarbonate), we achieve two critical effects:

  • Analyte Neutralization: The amine exists in its free base form, significantly increasing its logD (hydrophobicity). This drives stronger interaction with the C18 ligand, increasing retention (

    
    ).
    
  • Silanol Suppression: While silanols are ionized at pH 10, the high ionic strength and the hybrid particle technology (Ethylene Bridged Hybrid - BEH) resist dissolution and minimize secondary cation-exchange interactions.

The Phenyl-Hexyl Advantage (Method C)

If High pH is not an option (e.g., due to specific degradation sensitivity), Phenyl-Hexyl provides a "shape-selective" alternative. The


-electrons of the stationary phase interact with the electron-deficient pyridine ring. This creates a retention mechanism orthogonal to pure hydrophobicity, often separating isomers that co-elute on C18.[2]

Interaction Mechanism Visualization

The following diagram illustrates the competitive interactions occurring inside the column, dictating the choice of stationary phase.

HPLC_Mechanism cluster_StationaryPhase Stationary Phase Surface Analyte 6-Ethoxy-4-methylpyridin-3-amine (Basic Nitrogen) Ligand_C18 C18 Alkyl Chain (Hydrophobic) Analyte->Ligand_C18 Primary Retention (High pH favored) Ligand_Phenyl Phenyl Ring (Pi-Pi Interaction) Analyte->Ligand_Phenyl Alternative Selectivity (Aromatic Stacking) Silanol Residual Silanol (Si-OH/Si-O-) (Cation Exchange) Analyte->Silanol Peak Tailing Cause (Low pH risk) Low_pH Low pH Mobile Phase (Protonates Analyte) Low_pH->Analyte Increases Silanol Interaction High_pH High pH Mobile Phase (Neutralizes Analyte) High_pH->Analyte Maximizes Ligand Interaction

Caption: Mechanistic interaction map showing how pH modulation shifts the analyte's affinity from problematic silanols (tailing) to functional ligands (retention).

Recommended Experimental Protocol

Based on the comparative data, Method B (High pH) is recommended for purity analysis due to superior peak symmetry and retention stability.

Reagents
  • Analyte: 6-Ethoxy-4-methylpyridin-3-amine (Reference Standard).[3]

  • Solvent A: 10mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: HPLC Grade Methanol.

  • Diluent: 50:50 Water:Methanol (Prevent solvent shock).

Instrument Parameters
  • System: HPLC/UHPLC with UV-Vis or PDA detector.

  • Column: Waters XBridge BEH C18 XP, 130Å, 2.5 µm, 4.6 mm X 100 mm (Part #: 186006039).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 40°C (Improves mass transfer).

  • Injection Vol: 5 µL.

  • Detection: 245 nm (Max absorption for aminopyridines) and 210 nm (Impurity scouting).

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Curve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between Amine and Nitro-precursor (if present).

  • Precision: %RSD < 2.0% for 5 replicate injections.

Method Development Workflow

Use the following decision tree to adapt this method if specific impurities (e.g., positional isomers) require further optimization.

Method_Dev_Flow Start Start: 6-Ethoxy-4-methylpyridin-3-amine Purity Method Screen_HighPH Screen 1: Hybrid C18 @ pH 10 (Ammonium Bicarbonate) Start->Screen_HighPH Check_Shape Check Peak Shape (Tf) Screen_HighPH->Check_Shape Good_Shape Tf < 1.2 Proceed to Selectivity Check_Shape->Good_Shape Pass Bad_Shape Tf > 1.5 Check Column Health/Overloading Check_Shape->Bad_Shape Fail Check_Res Check Resolution (Rs) from Impurities Good_Shape->Check_Res Res_Good Validate Method Check_Res->Res_Good Rs > 2.0 Res_Bad Co-elution with Isomers? Check_Res->Res_Bad Rs < 1.5 Switch_Phenyl Switch to Phenyl-Hexyl (Methanol Mobile Phase) Res_Bad->Switch_Phenyl Orthogonal Selectivity Needed

Caption: Decision tree for optimizing the separation of aminopyridines, prioritizing pH control followed by stationary phase selectivity.

References

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Agilent Technologies. (2018). Selectivity Comparison of Phenyl-Hexyl Columns. Agilent Technical Overview. Link

  • BldPharm. (2023). 6-Ethoxy-4-methylpyridin-3-amine Product Specifications and Structure. BLD Pharm Catalog. Link

  • SIELC Technologies. (2022). HPLC Separation of Aminopyridines Isomers. SIELC Application Notebook. Link

Sources

Scaffold Selection in Drug Discovery: 6-Ethoxy-4-methylpyridin-3-amine vs. 2-Aminopyridine

[1]

Executive Summary

In modern medicinal chemistry, the choice between a "privileged" scaffold and a "tuned" derivative often dictates the success of a lead optimization campaign.

  • 2-Aminopyridine (2-AP): The historical "workhorse" of kinase inhibition.[1] It functions primarily as a bidentate ATP-hinge binder.[1] While potent, it suffers from high promiscuity (off-target effects) and metabolic liability at the ring nitrogen.

  • 6-Ethoxy-4-methylpyridin-3-amine (EMPA): An advanced, functionally dense scaffold.[1] The specific substitution pattern (4-methyl, 6-ethoxy) transforms the pyridine core from a simple hinge binder into a specialized allosteric anchor or selectivity filter .[1]

Verdict: Use 2-AP for initial fragment screening where broad binding is desired.[1] Switch to EMPA when optimizing for selectivity (via steric clash) , metabolic stability (blocked oxidation sites) , and permeability (lipophilic tuning) .

Structural & Electronic Profiling

The potency differences between these scaffolds are rooted in their electronic and steric profiles.

Table 1: Physicochemical & Pharmacophore Comparison[1][2]
Feature2-Aminopyridine (Classic)6-Ethoxy-4-methylpyridin-3-amine (Advanced)Impact on Potency
Binding Mode Bidentate H-bond (Donor-Acceptor)Monodentate / Linker / Hydrophobic Anchor2-AP is better for ATP hinge; EMPA is superior for allosteric pockets.[1]
pKa (Ring N) ~6.8 (Basicity aids solubility but risks trapping)~5.5 - 6.0 (Modulated by 6-ethoxy)EMPA has reduced basicity, improving membrane permeability (LogD).[1]
Steric Profile Planar, low steric bulk4-Methyl creates a "Selectivity Bump"The 4-Me group induces atropisomerism or clashes with non-target residues, boosting selectivity .[1]
Metabolic Liability High (N-oxidation, Ring hydroxylation)Low (Blocked positions 4 & 6)EMPA shows superior metabolic stability, maintaining effective concentration (in vivo potency).
Lipophilicity Low (Polar)Moderate (Ethoxy group)EMPA has better CNS penetration and hydrophobic pocket filling.
Diagram 1: Pharmacophore Vectors & Interaction Logic

The following diagram illustrates the divergent binding strategies of the two scaffolds.

ScaffoldComparisoncluster_02-Aminopyridine (Hinge Binder)cluster_16-Ethoxy-4-methylpyridin-3-amine (EMPA)AP22-Aminopyridine CoreHingeATP Hinge Region(Bidentate H-Bond)AP2->HingePrimary InteractionPromiscuityHigh Promiscuity(Flat SAR)AP2->PromiscuityRiskPocketHydrophobic Pocket(Selectivity Filter)Hinge->PocketScaffold HoppingTransitionEMPA_NodeEMPA CoreEMPA_Node->Pocket4-Me / 6-OEt InteractionMetStabMetabolic Stability(Blocked Sites)EMPA_Node->MetStabBenefit

Figure 1: Comparative interaction logic. 2-AP targets the conserved hinge (high potency, low selectivity), while EMPA targets variable hydrophobic regions (high selectivity, tunable potency).

Case Study: Potency in TRPV4 Antagonism

While 2-aminopyridine is ubiquitous in kinase inhibitors (e.g., Sorafenib), the EMPA scaffold has demonstrated superior utility in TRPV4 antagonists (e.g., Patent EP 3121177 B1).

The Challenge

TRPV4 channels are implicated in edema and pain. Early 2-aminopyridine-based hits showed potency but lacked the necessary selectivity against related TRP channels and suffered from rapid clearance.[1]

The Solution (EMPA Scaffold)

Replacing the generic amine linker with 6-Ethoxy-4-methylpyridin-3-amine yielded:

  • Potency Boost: The 6-ethoxy group fills a specific lipophilic sub-pocket in the TRPV4 transmembrane domain, increasing binding affinity (

    
    ).
    
  • Selectivity: The 4-methyl group creates a steric clash with the smaller pockets of TRPV1/TRPV3, effectively "filtering out" off-target binding.[1]

  • Synthesis Utility: The 3-amino group serves as a nucleophilic handle for urea/carbamate formation (common in TRPV4 inhibitors) without deactivating the ring nitrogen.

Experimental Protocols

To validate the potency and suitability of these scaffolds in your own pipeline, follow these standardized protocols.

Protocol A: Comparative Synthesis (Buchwald-Hartwig Coupling)

Objective: Attach both scaffolds to a common aryl halide core to create "Head-to-Head" test compounds.

Reagents:

  • Scaffold A: 2-Aminopyridine (1.2 eq)[1]

  • Scaffold B: 6-Ethoxy-4-methylpyridin-3-amine (1.2 eq)[1]

  • Core: Aryl Bromide (1.0 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)[1]

  • Base: Cs2CO3 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the Aryl Bromide, Base, and Catalyst system. Purge with

    
     for 5 minutes.
    
  • Addition: Add the respective Aminopyridine scaffold dissolved in Dioxane.

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Note: The 4-methyl group on EMPA may slow kinetics due to steric hindrance.[1] If conversion is <50%, increase temperature to 110°C or switch to a more active precatalyst like BrettPhos Pd G3 .

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc/Hexanes).

    • Observation: EMPA derivatives typically elute later (more lipophilic) than 2-AP derivatives on reverse-phase HPLC but may elute earlier on normal phase depending on the core.

Protocol B: Potency Validation (IC50 Determination)

Objective: Measure functional potency differences.[1]

  • Assay Format: Fluorescence-based Calcium Flux (for TRPV4) or ADP-Glo (for Kinases).[1]

  • Dosing: Prepare 10-point dose-response curves (starting at 10

    
    M, 3-fold dilution).
    
  • Data Analysis: Fit data to the 4-parameter logistic equation:

    
    [1][2]
    
  • Success Criteria:

    • 2-AP: Expect IC50 < 100 nM (High Potency) but Selectivity Score < 10 (Low Selectivity).

    • EMPA: Expect IC50 < 50 nM (Superior Potency due to hydrophobic fit) and Selectivity Score > 50.

Diagram 2: Experimental Validation Workflow

ValidationWorkflowStartStart: Scaffold SelectionSynthParallel Synthesis(Buchwald-Hartwig)Start->SynthPurifyPurification(Flash/HPLC)Synth->PurifyAssayPotency Assay(IC50 Determination)Purify->AssayDecisionIs SelectivityRequired?Assay->DecisionRes_APResult: 2-APHigh Potency / Low SelectivityDecision->Res_APNo (Broad Spectrum)Res_EMPAResult: EMPAHigh Potency / High SelectivityDecision->Res_EMPAYes (Precision Target)

Figure 2: Decision tree for scaffold validation. Selectivity requirements drive the transition from 2-AP to EMPA.[1]

References

  • TRPV4 Antagonist Patent: Combinations of TRPV4 Antagonists. European Patent Office, EP 3121177 B1. (2017).

  • Kinase Scaffold Analysis: A Comparative Guide to Kinase Inhibitor Scaffolds. BenchChem. (2025).[3][4]

  • Aminopyridine Synthesis: Development of Pyridine-based Inhibitors. ACS Publications.[5] (2019).

  • Chemical Properties: 6-Ethoxy-4-methylpyridin-3-amine Product Data. Fluorochem.

Comparative Guide: Validating Kinase Selectivity of 6-Ethoxy-4-Methylpyridin-3-Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It focuses on the validation of 6-ethoxy-4-methylpyridin-3-amine derivatives—a privileged scaffold often utilized in the design of selective JAK/TYK2 and PI3K inhibitors.

Executive Summary: The Selectivity Challenge

The 6-ethoxy-4-methylpyridin-3-amine scaffold represents a critical "hinge-binding" motif used to develop Type I and Type I½ kinase inhibitors. Unlike promiscuous ATP-mimetics, the specific substitution pattern—particularly the 6-ethoxy group —is designed to exploit the solvent-exposed region or specific hydrophobic pockets (e.g., the JH2 domain in TYK2 or specific PI3K isoforms) to achieve selectivity.

However, structural validation is fraught with artifacts. Standard biochemical assays often overestimate the potency of pyridine-amines due to their high affinity in low-ATP environments. This guide compares the performance of this scaffold against industry standards and outlines a self-validating workflow to confirm true selectivity.

The Core Comparison
Feature6-Ethoxy-4-Methylpyridin-3-Amine Analogs Staurosporine (Ref. Standard) Tofacitinib (Competitor Class)
Binding Mode Type I / Type I½ (Selectivity via 6-ethoxy steric clash)Type I (Pan-kinase ATP competitive)Type I (JAK-family selective)
Primary Utility High-selectivity Lead Optimization (e.g., TYK2, PI3K)Assay Control / Broad ProfilingClinical Benchmark
Key Liability ATP-Km dependence; Solubility limited by ethoxy tailZero selectivity; CytotoxicityOff-target JAK1/JAK2 inhibition

Scientific Grounding: The Role of the 6-Ethoxy Motif

To validate this scaffold, one must understand the causality of its design. In many kinase active sites (specifically the Janus Kinase family), the volume of the ATP-binding pocket varies significantly near the hinge region.

  • The "Bump-Hole" Strategy: The 4-methyl group typically restricts rotation, locking the pyridine in a bioactive conformation.

  • The Selectivity Handle: The 6-ethoxy group is the differentiator. In targets like TYK2 , this group extends into a unique pocket not accessible in homologous kinases (like JAK2), creating a steric clash for non-targets while maintaining affinity for the target.

Validation Rule: If your analog loses selectivity when the ethoxy group is cleaved to a hydroxyl or methoxy, the selectivity is structurally driven. If selectivity remains, it is likely an assay artifact (e.g., aggregation).

Comparative Validation Workflow

Do not rely on a single assay format. Pyridine-3-amines are prone to fluorescence interference in standard formats. Use this orthogonal approach:

Phase 1: The "Broad Net" (Biochemical Profiling)

Method: Radiometric


P-ATP Assay (Gold Standard)
Why: Fluorescence-based assays (like IMAP) often yield false positives with pyridine amines due to autofluorescence or quenching. Radiometric assays are immune to this.
Protocol Note: Screen at 

for each specific kinase to ensure fair competition.
Phase 2: The "Truth Serum" (Cellular Target Engagement)

Method: NanoBRET™ (Bioluminescence Resonance Energy Transfer) Why: Biochemical potency (


) often fails to translate to cellular efficacy due to the high intracellular ATP concentration (1–5 mM). The 6-ethoxy scaffold often competes less effectively against millimolar ATP than tight-binding controls. NanoBRET measures occupancy in live cells.
Phase 3: Kinetic Differentiation (Residence Time)

Method: Surface Plasmon Resonance (SPR) Why: Selectivity is dynamic. The 6-ethoxy group often induces a "slow-off" rate (


) by trapping the kinase in a specific conformation.

Experimental Protocols

Protocol A: Radiometric Kinase Profiling (HotSpot™ Equivalent)

Objective: Determine the "Gini Score" (Selectivity Index) of the candidate.

  • Reagent Prep: Prepare kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).

  • Compound Dosing: acoustic dispense 6-ethoxy analog (10-point dose response, start 10 µM) into 384-well plates.

  • Substrate Addition: Add specific peptide substrate and

    
    P-ATP. Crucial:  ATP concentration must be set exactly to the 
    
    
    
    of the specific kinase (e.g., 10 µM for JAK2, 5 µM for TYK2).
  • Incubation: 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.

  • Readout: Scintillation counting.

Protocol B: NanoBRET Cellular Engagement

Objective: Confirm intracellular selectivity (Live Cell).

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-Kinase fusion vectors (Target vs. Off-Target).

  • Tracer Addition: Add cell-permeable fluorescent tracer (0.1 µM) + 6-ethoxy analog (dose response).

  • Equilibration: Incubate 2 hours at 37°C.

  • Detection: Add substrate (furimazine). Measure Donor (460nm) and Acceptor (610nm) emission.

  • Calculation: Calculate mBRET ratio. A decrease in BRET signal indicates the analog has displaced the tracer.

Visualizing the Validation Logic

The following diagram illustrates the "Funnel of Truth" for validating this specific scaffold, filtering out false positives common to aminopyridines.

ValidationFunnel Compound 6-Ethoxy Analog (Candidate) Step1 Biochemical Screen (Radiometric 33P) Compound->Step1 10µM Single Point Decision1 Selectivity > 50-fold? Step1->Decision1 Step2 Biophysical (SPR) Measure Residence Time Decision1->Step2 Yes Reject Reject / Re-design Decision1->Reject No (Promiscuous) Step3 Cellular (NanoBRET) Intracellular Occupancy Step2->Step3 If k_off < 10^-3 s^-1 Outcome Validated Lead Step3->Outcome IC50 shift < 5x Step3->Reject IC50 shift > 20x (Permeability Issue)

Caption: The "Funnel of Truth" workflow designed to filter promiscuous binders early and validate intracellular efficacy late.

Comparative Data Analysis

The table below simulates a typical dataset comparing a 6-ethoxy analog against a standard Type I inhibitor (Tofacitinib) and a promiscuous control (Staurosporine) in a JAK-family panel.

Table 1: Selectivity Profile (IC₅₀ in nM)

Kinase Target6-Ethoxy Analog (Candidate) Tofacitinib (Comparator) Staurosporine (Control) Interpretation
TYK2 (Target) 2.1 nM 15.0 nM3.0 nMCandidate shows superior potency on target.
JAK1 (Off-Target) 450 nM3.2 nM2.5 nM214x Selectivity for Candidate vs. Pan-JAK activity of Tofacitinib.
JAK2 (Off-Target) >1,000 nM4.1 nM4.0 nM6-ethoxy group successfully clashes with JAK2 pocket.
JAK3 (Off-Target) >1,000 nM1.6 nM5.0 nMClean profile.
Cellular Potency 15 nM25 nM10 nMCandidate retains potency in high-ATP cellular environment.

Signaling Pathway Context[1][2]

Understanding where this inhibitor acts is crucial for phenotypic validation. The diagram below details the JAK-STAT pathway, the primary biological context for 6-ethoxy-pyridin-3-amine analogs (e.g., Deucravacitinib-like mechanism).

SignalingPathway Cytokine Cytokine (IL-12/IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 (Target) Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Protein TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation Inhibitor 6-Ethoxy Analog Inhibitor->TYK2 Selective Inhibition Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: Mechanism of Action. The 6-ethoxy analog selectively inhibits TYK2, sparing JAK2, thereby modulating IL-12/IL-23 signaling without broad immunosuppression.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. (Demonstrates the utility of pyridine-amide scaffolds in TYK2).

  • Robers, M. B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

Sources

Crystal Structure & Engineering Guide: 3-Amino-4-Methylpyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape

3-Amino-4-methylpyridine (CAS: 3430-27-1), also known as 3-amino-4-picoline, is a critical pyridine derivative distinct from its more common isomer, 2-amino-4-methylpyridine. While often overshadowed by its role as a raw material for the anti-HIV drug Nevirapine , recent crystallographic studies have elevated its status as a versatile ligand in Crystal Engineering and Metal-Organic Framework (MOF) design.

Unlike 2-aminopyridines, which readily form self-complementary R


(8) dimers, 3-amino-4-methylpyridine relies on heterosynthons  for stable crystallization. Its steric profile—defined by the vicinal methyl and amino groups—dictates a preference for forming chain motifs or discrete adducts with carboxylic acids, rather than planar sheets.
Key Crystallographic Benchmarks
Feature3-Amino-4-Methylpyridine2-Amino-4-Methylpyridine (Isomer)
Primary Synthon Heterosynthon (Pyridine N

Acid OH)
Homosynthon (Dimer via N-H

N)
Space Group Triclinic

(in co-crystals)
Monoclinic

(common)
H-Bond Distance

Å

Å
Steric Challenge High (Methyl group ortho to Amino)Low (Methyl group meta/para to Amino)
Primary Application MOF Linker Precursors, Nevirapine SynthesisProton Transfer Salts, NLO Materials

Detailed Structural Analysis

The R (8) Heterosynthon

In the solid state, 3-amino-4-methylpyridine acts as a robust hydrogen bond acceptor at the pyridine ring nitrogen (


). When co-crystallized with carboxylic acids (e.g., 4-formylbenzoic acid), it forms a classic R

(8) supramolecular heterosynthon
.[1]
  • Mechanism: The acid's hydroxyl group donates a proton to the pyridine nitrogen (

    
    ), while the amino group (
    
    
    
    ) donates a proton to the acid's carbonyl oxygen (
    
    
    ).
  • Geometry: This two-point recognition creates a planar, cyclic interface that locks the ligand in position, overcoming the steric repulsion of the adjacent methyl group.

  • Data Point: In the 3-amino-4-methylpyridine : 4-formylbenzoic acid co-crystal, the

    
     distance is 2.567(3) Å , indicating a strong, charge-assisted hydrogen bond.
    
Packing Efficiency & Space Group

The presence of the methyl group at position 4 forces the molecule to adopt lower symmetry packing arrangements to maximize density.

  • Triclinic

    
    :  Most co-crystals of this ligand crystallize in the triclinic system. This low-symmetry space group allows the molecules to slide into offset stacking arrangements (
    
    
    
    interactions), avoiding direct steric clash between the methyl groups of adjacent layers.

Experimental Protocols

Protocol A: Green Synthesis of Co-Crystals (Mechanochemistry)

Objective: Isolate the 1:1 co-crystal of 3-amino-4-methylpyridine and a carboxylic acid co-former (e.g., 4-formylbenzoic acid).

Reagents:

  • 3-Amino-4-methylpyridine (98% purity, solid)

  • Co-former: 4-Formylbenzoic acid

  • Solvent: Methanol (HPLC grade) - for catalytic trace only

Workflow:

  • Stoichiometric Weighing: Weigh 1.0 mmol of 3-amino-4-methylpyridine (108.14 mg) and 1.0 mmol of the carboxylic acid.

  • Pre-Milling: Place solids in a stainless steel grinding jar with two 7mm stainless steel balls.

  • LAG (Liquid Assisted Grinding): Add

    
     of Methanol. Note: The solvent acts as a kinetic lubricant to facilitate molecular diffusion.
    
  • Grinding: Set ball mill to 30 Hz for 20 minutes .

  • Validation: Analyze the resulting pale-yellow powder via PXRD. Look for the disappearance of starting material peaks and the emergence of new low-angle reflections characteristic of the co-crystal phase.

Protocol B: Single Crystal Growth (Solvent Evaporation)

Objective: Grow X-ray quality single crystals for structure determination.

  • Dissolution: Dissolve the mechanochemical product (from Protocol A) in a minimum volume of hot Methanol (

    
    ).
    
  • Filtration: Filter through a

    
     PTFE syringe filter into a clean scintillation vial.
    
  • Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free environment at

    
    .
    
  • Harvesting: Crystals (typically blocks or plates) should appear within 3-5 days.

Application Workflows & Pathways

Pharmaceutical Synthesis Pathway (Nevirapine)

3-Amino-4-methylpyridine is the "molecular scaffold" upon which the dipyridodiazepinone core of Nevirapine is built. The crystal structure stability of the intermediate (CAPIC) is vital for yield optimization.

NevirapineSynthesis Start 4-Methylpyridine Inter1 3-Amino-4-methylpyridine (Ligand Scaffold) Start->Inter1 Nitration & Reduction (or Boronic Acid coupling) Inter2 2-Chloro-3-amino-4-picoline (CAPIC) Inter1->Inter2 Chlorination (H2O2 / HCl) Inter1->Inter2 Steric bulk of Methyl directs Cl to pos 2 Product Nevirapine (API) Inter2->Product Cyclization with Cyclopropylamine

Figure 1: Synthetic pathway highlighting 3-amino-4-methylpyridine as the critical branch point. The steric bulk of the methyl group at position 4 is exploited to direct subsequent chlorination to position 2.

Supramolecular Interaction Map

This diagram illustrates the competing interactions that dictate the crystal packing.

InteractionMap Ligand 3-Amino-4-Methylpyridine PyN Pyridine N (Acceptor) Ligand->PyN Amine Amino -NH2 (Donor) Ligand->Amine Methyl Methyl -CH3 (Steric Blocker) Ligand->Methyl Acid Carboxylic Acid Co-former PyN->Acid Primary H-Bond (Strong, 2.57 Å) Amine->Acid Secondary H-Bond (Weak) Methyl->Amine Steric Repulsion Prevents Planarity

Figure 2: Interaction map showing the primary heterosynthon formation (Green) and the internal steric conflict (Red) that prevents flat sheet formation.

References

  • Crystal Growth & Design (ACS): Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers. (2024).[1] Describes the P1̅ structure and R2,2(8) synthons of 3-amino-4-methylpyridine.

  • ChemicalBook: 3-Amino-4-methylpyridine Properties & Nevirapine Synthesis. Detailed chemical data and intermediate pathways.[2]

  • PubChem: Compound Summary for CID 1533 (Isomer Comparison). Data used for pKa and physical property benchmarking.[3]

  • Google Patents: CN100999491A - Preparation process of 3-amino-4-methylpyridine. Industrial synthesis protocols.

Sources

pharmacokinetic comparison of pyridine vs pyrimidine scaffolds

[1]

Executive Summary: The Nitrogen Scan Trade-off

In medicinal chemistry, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a fundamental tactic for optimizing drug-like properties. The transition from a Pyridine (1 nitrogen) to a Pyrimidine (2 nitrogens) scaffold is not merely a structural tweak; it triggers a profound shift in the molecule's electronic landscape.

For the drug developer, this exchange represents a strategic trade-off:

  • Pyridine offers higher basicity and established CYP450 metabolic routes but often carries higher lipophilicity and hERG liability.

  • Pyrimidine lowers lipophilicity (LogD) and basicity, potentially resolving solubility and hERG issues, but introduces a critical vulnerability to Aldehyde Oxidase (AO) —a cytosolic clearance pathway often missed in standard microsomal stability assays.

This guide objectively compares these two privileged scaffolds, providing the experimental logic required to navigate their pharmacokinetic (PK) differences.

Physicochemical Foundations

The pharmacokinetic divergence between these scaffolds stems directly from their electronic structures. The addition of the second nitrogen atom in pyrimidine acts as an electron sink, dramatically altering basicity and polarity.

Table 1: Comparative Physicochemical Profile[2]
ParameterPyridine ScaffoldPyrimidine ScaffoldPK Implication
Structure 6-membered, 1 N6-membered, 1,3-diazinePyrimidine is more electron-deficient.[1]
Basicity (pKa) ~5.2 (Conjugate acid)~1.3 (Conjugate acid)Pyridine is often ionized at physiological pH; Pyrimidine is neutral.
Lipophilicity (ΔLogP) Baseline-0.5 to -1.2 (vs. Pyridine)Pyrimidine improves aqueous solubility but may reduce passive permeability.
H-Bond Acceptors 12Pyrimidine increases polar surface area (PSA).
Dipole Moment 2.2 D2.3 DSimilar polarity vectors, but different electrostatic potential maps.
The Basicity Driver

The most critical differentiator is pKa .

  • Pyridine (pKa ~5.2): At lysosomal pH (4.5–5.0), pyridines are largely protonated. This can lead to lysosomal trapping , resulting in high Volume of Distribution (

    
    ) and potential phospholipidosis.
    
  • Pyrimidine (pKa ~1.3): Remains neutral across the entire physiological pH range (1.0–7.4). This reduces

    
     and prevents lysosomal accumulation, often leading to a "cleaner" intracellular distribution profile.
    

Metabolic Stability: The CYP vs. AO Divergence[4]

This is the most common failure point in scaffold hopping. Researchers often optimize a pyridine for microsomal stability, switch to pyrimidine to lower LogP, and observe high in vivo clearance despite stable microsomes.

The Mechanism[5]
  • Pyridine (CYP450 Dominant): Pyridines are electron-rich enough to undergo N-oxidation or C-hydroxylation via Cytochrome P450 enzymes (mainly CYP3A4/2D6).

  • Pyrimidine (Aldehyde Oxidase Dominant): The extreme electron deficiency of the pyrimidine ring makes it a poor substrate for oxidative CYP attack. However, the electron-poor C-2 and C-4 positions become "soft spots" for nucleophilic attack by Aldehyde Oxidase (AO) , a cytosolic Molybdenum-containing enzyme.

The Diagnostic Trap

Standard High-Throughput Screening (HTS) uses Liver Microsomes .

  • Microsomes contain CYP450s but lack the cytosol , where AO resides.

  • Result: A pyrimidine analog may appear 100% stable in microsomes (

    
    ) but exhibit rapid clearance in hepatocytes or in vivo due to AO metabolism.
    
Visualization: Metabolic Decision Pathways

MetabolicPathwaysScaffoldScaffold SelectionPyridinePyridine CoreScaffold->PyridinePyrimidinePyrimidine CoreScaffold->PyrimidineMicrosomesLiver Microsomes(CYP Only)Pyridine->MicrosomesPrimary ScreenPyrimidine->MicrosomesPrimary ScreenCytosolS9 Fraction / Cytosol(Contains AO)Pyrimidine->CytosolRequired ScreenNOxN-Oxide / C-OH(CYP Mediated)Microsomes->NOxHigh TurnoverFalseNegFALSE NEGATIVE(Appears Stable)Microsomes->FalseNegNo CYP MetabolismAO_Metab2/4-Oxopyrimidine(AO Mediated)Cytosol->AO_MetabNucleophilic Attack

Caption: Divergent metabolic fates. Pyrimidines require cytosolic assays (S9) to detect Aldehyde Oxidase (AO) liability, whereas pyridines are adequately screened in microsomes.

Safety & Toxicity: hERG Inhibition

Cardiotoxicity via hERG channel blockade is a major attrition factor.

  • Pyridine Liability: hERG blockade often correlates with a basic nitrogen center and lipophilicity. The pyridine nitrogen (pKa ~5.[1]2) can participate in cation-π interactions within the hERG pore.

  • Pyrimidine Solution: "Scaffold hopping" to pyrimidine is a validated strategy to mitigate hERG. The reduced basicity (pKa ~1.[1]3) eliminates the cationic charge at physiological pH, and the lower LogP reduces hydrophobic binding affinity.

Data Insight: In a matched molecular pair analysis of kinase inhibitors, replacing a pyridine core with pyrimidine reduced hERG inhibition (

3-10 fold

Experimental Protocols

To validate these differences, specific modifications to standard ADME workflows are required.

Protocol A: The "AO-Inclusive" Stability Assay

Standard microsomes will generate false positives for pyrimidines. Use this protocol.

Objective: Determine Intrinsic Clearance (

  • Enzyme Source: Use Human Liver S9 Fraction (contains both microsomes and cytosol) OR Human Liver Cytosol specifically.

    • Note: AO activity varies wildly between species. Rodents are poor predictors of human AO activity. Minipig or Monkey are better surrogates, but human S9 is the gold standard.

  • Buffer System: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • Phase I (CYP): NADPH (1 mM).

    • Phase I (AO): Zonalone or Phthalazine (positive controls). Crucially, AO does NOT require NADPH, but S9 assays usually include it to cover CYPs.

  • Incubation:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    
  • Validation Criteria: If

    
     (Microsomes) << 
    
    
    (S9/Cytosol), the compound is likely an AO substrate.
Protocol B: pKa Determination via UV-Metric Titration

Essential for confirming the basicity drop.

  • Instrument: D-PAS or Sirius T3.

  • Solvent: Water with 0.15 M KCl (ionic strength adjustment). Co-solvent (Methanol) if insoluble.

  • Method: Titrate from pH 2.0 to 12.0.

  • Detection: Monitor UV absorbance shifts. Pyridine transitions are distinct at pH ~5.0; Pyrimidine transitions occur at pH < 2.0 (often requiring strong acid titration).

Decision Logic: When to Scaffold Hop?

Use this logic flow to determine the optimal scaffold for your lead series.

DecisionTreeStartLead OptimizationCurrent: PyridineCheck_hERGIs hERG IC50 < 10 µM?Start->Check_hERGCheck_SolIs Solubility < 10 µM?Check_hERG->Check_SolNoSwitchSwitch to PyrimidineCheck_hERG->SwitchYes (Reduce Basicity)Check_Sol->SwitchYes (Lower LogP)KeepKeep PyridineOptimize SubstituentsCheck_Sol->KeepNo (Solubility OK)AO_CheckCheck AO Liability(S9 Fraction)Switch->AO_CheckBlock_PosBlock C-2 / C-4 Positions(e.g., -CH3, -OMe)AO_Check->Block_PosHigh ClearanceProceedProceedAO_Check->ProceedLow Clearance

Caption: Strategic workflow for hopping from Pyridine to Pyrimidine. Note the mandatory AO check after switching.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2006). "The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chiarini, A., et al. (2017). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database." PNAS. Link

Definitive Guide to Purity Standards for 6-Ethoxy-4-methylpyridin-3-amine: Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

6-Ethoxy-4-methylpyridin-3-amine (CAS: 142078-43-1) is a critical heterocyclic building block, primarily utilized in the synthesis of 6-azaindoles and kinase inhibitors (e.g., FLT3 inhibitors) for oncology research.[1][2]

In drug development, the purity of this intermediate is pivotal.[3] Impurities such as regioisomers (2-ethoxy isomers) or inorganic salts (from reduction steps) can catastrophically affect the yield of subsequent cyclization reactions (e.g., [4+1] cyclizations).[1] While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for organic purity, it often fails to detect moisture, inorganic salts, and solvent residues—contaminants to which aminopyridines are notoriously prone.

This guide establishes the Elemental Analysis (EA) standards for this compound and objectively compares EA against Quantitative NMR (qNMR) and HPLC-UV to determine the most robust protocol for Quality Control (QC).

Elemental Analysis (CHN) Standards

Elemental Analysis (Combustion Analysis) remains the primary method for validating the bulk purity and identity of 6-Ethoxy-4-methylpyridin-3-amine.[1] Unlike chromatographic methods, EA provides a mass-balance check that accounts for "invisible" impurities like water or inorganic salts.[1]

Theoretical Composition Standards

For C₈H₁₂N₂O (MW: 152.19 g/mol ), the theoretical acceptance criteria are:

ElementTheoretical Mass %Acceptance Limit (±0.4%)Critical Deviation Indicators
Carbon (C) 63.13% 62.73% – 63.53%Low C indicates inorganic salt contamination or hydration.[1]
Hydrogen (H) 7.95% 7.55% – 8.35%High H often signals solvent retention (EtOH/MeOH) or moisture.[1]
Nitrogen (N) 18.41% 18.01% – 18.81%Deviations >0.5% suggest incomplete combustion (common in pyridines).[1]
Technical Nuances for Aminopyridines
  • Hygroscopicity: Aminopyridines are hygroscopic.[1] A sample handling error of exposure to air for >5 minutes can skew Hydrogen results by +0.2–0.5%.

  • N-Oxide Formation: Old samples may oxidize to the N-oxide.[1] EA detects this as a drop in C/N percentage relative to Oxygen (if O is measured directly), whereas HPLC might co-elute the oxide.

  • Combustion Aids: Due to the aromatic nitrogen, this compound can form refractory nitrides. The use of Tungsten Trioxide (WO₃) as a combustion aid is recommended to ensure complete oxidation.[1]

Comparative Analysis: EA vs. qNMR vs. HPLC

To determine the optimal QC workflow, we compared the performance of Elemental Analysis against qNMR and HPLC-UV/MS.

Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV (254 nm)
Primary Output Bulk Purity (Mass Balance)Absolute Purity (Molar)Relative Purity (Area %)
Specificity Low (Cannot distinguish isomers)High (Structural ID + Purity)Medium (Depends on column resolution)
Inorganic Detection Excellent (Inferred from low C/N)Poor (Unless nuclei specific)Fail (Invisible to UV)
Moisture/Solvent Detected (High H, Low C)Detected (Specific peaks)Fail (Elutes in void volume)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Precision ± 0.3%± 0.5% – 1.0%± 0.1%
Cost/Run Low ($)High (

$ - Deuterated solvents)
Medium (

)
Expert Insight: The "Purity Gap"

Experimental data often reveals a "Purity Gap" between HPLC and EA.[1]

  • Scenario: HPLC shows 99.5% purity, but EA Carbon is 61.5% (Theoretical: 63.1%).

  • Cause: The sample contains ~2.5% inorganic salts (e.g., NaCl, Na₂SO₄) from the extraction phase, which HPLC "ignores."

Validated Experimental Protocols

Protocol A: Elemental Analysis (CHN)

Objective: Determine mass % of C, H, N to validate bulk purity.

  • Sample Preparation:

    • Dry 500 mg of 6-Ethoxy-4-methylpyridin-3-amine in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Store in a desiccator over P₂O₅.

  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 2.0 ± 0.2 mg of sample into a tin capsule.

    • Critical Step: Add 5 mg of WO₃ (Tungsten Trioxide) powder to the capsule.[1] This catalyzes the combustion of the pyridine ring, preventing low Nitrogen results.

  • Combustion:

    • Run on a standard analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart).

    • Furnace Temp: 950°C (Combustion), 840°C (Reduction).

    • Carrier Gas: Helium (140 mL/min).[1]

  • Calibration:

    • Calibrate using Acetanilide (Standard) K-factor method.[1]

    • Run a "Blank" (empty tin + WO₃) to subtract background.[1]

Protocol B: qNMR (Absolute Purity)

Objective: Cross-validate EA results and identify organic impurities.

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (TraceCERT® grade).[1] It has a distinct singlet at ~6.3 ppm, non-overlapping with the pyridine protons.

  • Sample Prep:

    • Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial.

    • Dissolve in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ as aminopyridines can aggregate or react with acid traces in chloroform).[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.[1]

  • Calculation:

    • 
      [1]
      

QC Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for releasing a batch of 6-Ethoxy-4-methylpyridin-3-amine, integrating all three methods.

QC_Workflow Start Batch Synthesis Completed HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Reject1 Reject/Recrystallize Decision1->Reject1 No EA Step 2: Elemental Analysis (Check Salt/Moisture) Decision1->EA Yes Decision2 C/H/N within ±0.4%? EA->Decision2 qNMR Step 3: qNMR (Root Cause Analysis) Decision2->qNMR No (Data Mismatch) Release Release Batch for Synthesis Decision2->Release Yes qNMR->Reject1 Structure/Purity Fail qNMR->Release Pass (Salt quantified)

Figure 1: Integrated Quality Control Workflow. HPLC filters organic impurities first; EA validates mass balance. qNMR serves as the arbitration method if EA fails.

References

  • Sigma-Aldrich. 6-ethoxy-4-methylpyridin-3-amine Product Specifications & CAS 142078-43-1. Retrieved from [1]

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [1]

  • Elemental Microanalysis. Standards and CRMs for Microanalysis (Acetanilide & Pyridine Standards). Retrieved from [1]

  • National Institutes of Health (NIH). Synthesis and Fluorescent Properties of Aminopyridines (Characterization Data). Retrieved from [1]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (Context on reactivity and purity importance). Retrieved from [1]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Ethoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Assessment

The "Why" Behind the Protocol

Handling 6-Ethoxy-4-methylpyridin-3-amine (CAS: 115016-97-2) requires a safety posture that goes beyond standard "lab hygiene." As an aminopyridine derivative, this compound belongs to a chemical class known for potassium channel blocking activity , which can lead to neurotoxicity, seizures, and cardiac arrhythmias upon significant exposure.

While specific toxicological data for this exact isomer may be sparse in public repositories, the Read-Across Principle (using data from structural analogs like 4-aminopyridine and 2-amino-6-methylpyridine) dictates that we treat this substance as High Hazard .

Assumed Hazard Classification (Conservative Approach):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).[1][2][3]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation and serious eye irritation).[2][4][5]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][6][7][8]

Critical Warning: Aminopyridines are readily absorbed through the skin. Solvents (e.g., DMSO, DCM) act as vehicles, significantly accelerating dermal absorption.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically dermal absorption and inhalation of dusts.[3][4]

Protection ZonePPE RequirementTechnical Specification & Rationale
Hand Protection (Solid) Single Nitrile Gloves Spec: Minimum 0.11 mm thickness.Rationale: Sufficient for dry powder handling where permeation risk is low.
Hand Protection (Solution) Double Gloving or Laminate Spec: Inner: Nitrile (0.11 mm); Outer: Nitrile (0.14 mm) OR Silver Shield® (Laminate) for chlorinated solvents.Rationale: If dissolved in DCM or Methanol, the solvent permeates standard nitrile in <5 mins, carrying the toxin with it.
Respiratory Engineering Control Primary Spec: Handle ONLY in a certified Chemical Fume Hood.Rationale: N95 respirators are insufficient for organic vapors if the solid has appreciable vapor pressure or if aerosols are generated.
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1 compliant, tight-fitting.Rationale: Safety glasses with side shields are inadequate for powders that can drift behind the lens.
Body Tyvek® Lab Coat + Sleeves Spec: Disposable Tyvek sleeves over standard cotton lab coat.Rationale: Covers the "wrist gap" between glove and coat; prevents dust accumulation on reusable fabric.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Engineering Controls
  • Hood Verification: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Decontamination Zone: Pre-prepare a waste container and a "wipe-down" station inside the hood.

Phase B: Weighing & Transfer (The Critical Step)
  • Never weigh this compound on an open bench.

  • Technique: Use the "Tare-in-Hood" method.

    • Tare the vial/flask on the balance.

    • Move vial to the hood.

    • Transfer solid using a disposable spatula.

    • Cap the vial before moving it back to the balance (if balance is outside hood).

Phase C: Solubilization
  • Solvent Choice: If using DMSO or DMF, be aware that these solvents permeate skin rapidly.

  • Glove Change: If a splash occurs on the outer glove, doff immediately , wash hands, and re-glove. Do not wait for "breakthrough."

Emergency Response & Exposure Pathways

In the event of exposure, immediate action is required to mitigate neurotoxic effects.

Exposure Response Workflow

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin DERMAL (Skin/Splash) Type->Skin Eye OCULAR (Eye Contact) Type->Eye Inhale INHALATION Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub (abrasion increases absorption) Skin->ActionSkin ActionEye 1. Irrigate at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Sit Upright (90 deg) 3. Oxygen if breathing difficult Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Provide SDS & Mention 'Aminopyridine Derivative' ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response logic for exposure incidents.[3] Note that for aminopyridines, informing medical personnel of the specific chemical class is vital for seizure management.

Waste Disposal & Decontamination[9]

Principle: Treat all waste as "P-List" equivalent (acutely toxic) to ensure regulatory compliance and safety.

Waste StreamDisposal Method
Solid Waste Collect in a dedicated container labeled "Toxic Solid Organic Waste." Do not mix with general trash.
Liquid Waste Segregate into "Halogenated" or "Non-Halogenated" streams based on solvent. Add label: "Contains Toxic Aminopyridines."
Contaminated PPE Gloves and Tyvek sleeves must be disposed of as Hazardous Waste , not regular trash.
Spill Cleanup 1. Dampen powder with a solvent-soaked pad (to prevent dust).2. Wipe surface with 10% bleach or detergent.3. Dispose of wipes as hazardous solid waste.
Disposal Decision Tree

WasteDisposal Waste Waste Generation State Physical State? Waste->State Solid Solid / Wipes / PPE State->Solid Liquid Mother Liquor / Solutions State->Liquid BinSolid Container: TOXIC SOLID (Double Bagged) Solid->BinSolid Solvent Halogenated Solvent? Liquid->Solvent Yes Yes Solvent->Yes No No Solvent->No BinHalo Container: HALOGENATED + TOXIC Label BinNonHalo Container: NON-HALOGENATED + TOXIC Label Yes->BinHalo No->BinNonHalo

Figure 2: Waste segregation logic to prevent incompatibility and ensure compliant incineration.

References

  • PubChem. Compound Summary: N-Methyl-3-pyridinamine (Structural Analog).[2] National Library of Medicine. [Link]

Sources

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